s-Dihydrodaidzein
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYXBPPMXZIHKG-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S-Dihydrodaidzein: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Dihydrodaidzein (S-DHD), the S-enantiomer of dihydrodaidzein, is a prominent metabolite of the soy isoflavone daidzein, formed through the metabolic action of intestinal microflora. As an intermediate in the biotransformation of daidzein to the more bioactive S-equol, S-DHD itself is recognized for its potential biological activities, including estrogenic, antioxidant, and cardioprotective effects. In fact, many studies suggest that metabolites of soy isoflavones, such as dihydrodaidzein, may exhibit greater biological activity than their parent compounds. This technical guide provides a comprehensive overview of the chemical structure, properties, and known signaling pathways associated with S-DHD and its related compounds, along with detailed experimental protocols for its investigation.
Chemical Structure and Properties
This compound, systematically named (3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one, is a chiral isoflavanone. Its chemical identity and key physicochemical properties are summarized in the tables below. It is important to note that while data for S-DHD is provided where available, some properties are reported for the racemic mixture (dihydrodaidzein) due to limited data on the specific enantiomer.
Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | (3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | [1] |
| CAS Number | 879559-75-8 | [2] |
| Molecular Formula | C₁₅H₁₂O₄ | [1][2] |
| Canonical SMILES | C1--INVALID-LINK--C3=CC=C(C=C3)O | [1] |
| InChIKey | JHYXBPPMXZIHKG-CYBMUJFWSA-N | [1] |
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Dihydrodaidzein (Racemate) | Daidzein (Precursor) | Reference |
| Molecular Weight ( g/mol ) | 256.25 | 256.25 | 254.24 | [2][3][4] |
| Appearance | White to off-white solid | Faint beige solid | Pale yellow crystalline prisms | [2][3] |
| Melting Point (°C) | Not available | Not available | 323-330 | |
| Boiling Point (°C) | Not available | Not available | Not available | |
| pKa (Strongest Acidic) | Not available | 7.78 (Predicted) | 7.51 | [5] |
| XLogP3-AA | 2.4 | 2.4 | 2.6 | [1] |
| Solubility | Soluble in DMSO (60 mg/mL) | Soluble in DMSO (100 mg/mL), ethanol (~0.1 mg/mL), sparingly in aqueous buffers | Practically insoluble in water, soluble in DMSO, ethanol | [6][7] |
| Storage Temperature | -20°C | 2-8°C | Room Temperature | [2][3] |
Signaling Pathways
Direct research on the signaling pathways specifically modulated by this compound is limited. However, based on its structural similarity to its precursor, daidzein, and its metabolite, S-equol, it is hypothesized to act through similar mechanisms. The following sections and diagrams illustrate the key signaling pathways known to be affected by daidzein, which are likely relevant to the biological activity of S-DHD.
Estrogen Receptor Signaling
As a phytoestrogen, S-DHD is expected to bind to estrogen receptors (ERα and ERβ), thereby mimicking the effects of endogenous estrogens. This interaction can initiate both genomic and non-genomic signaling cascades. The genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA to regulate gene transcription. The non-genomic pathway involves the activation of membrane-associated ERs, leading to rapid intracellular signaling events.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Daidzein has been shown to activate this pathway, often through its interaction with estrogen receptors. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to exert its cellular effects.
Anti-inflammatory Signaling
Daidzein has demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. A plausible mechanism is the suppression of the NF-κB signaling pathway, which is a central regulator of inflammation. By inhibiting the activation of IKK, daidzein can prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes such as COX-2 and iNOS.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of this compound. These protocols are based on established methods for studying phytoestrogens and can be adapted for S-DHD.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and replace it with 100 µL of the S-DHD solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest S-DHD concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.
Note: Some phytoestrogens can directly reduce MTT, leading to false-positive results. It is advisable to run a cell-free control to check for any direct reduction of MTT by S-DHD.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of S-DHD to compete with radiolabeled estradiol for binding to estrogen receptors.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Preparation of Assay Tubes: In microcentrifuge tubes, prepare triplicate sets for total binding, non-specific binding, a standard curve with unlabeled estradiol, and different concentrations of this compound.
-
Ligand and Competitor Addition:
-
Total Binding: Add a fixed concentration of [³H]-estradiol (e.g., 0.5-1.0 nM) and assay buffer.
-
Non-specific Binding: Add [³H]-estradiol and a 100-fold excess of unlabeled estradiol.
-
Standard Curve: Add [³H]-estradiol and increasing concentrations of unlabeled estradiol.
-
S-DHD Samples: Add [³H]-estradiol and increasing concentrations of this compound.
-
-
Cytosol Addition: Add an equal amount of rat uterine cytosol (e.g., 50-100 µg of protein) to each tube. The final assay volume should be consistent (e.g., 0.5 mL).
-
Incubation: Incubate the tubes overnight at 4°C to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Vortex and incubate on ice for 15-20 minutes with intermittent vortexing.
-
Washing: Centrifuge the tubes at low speed (e.g., 1,000 x g) for 5 minutes at 4°C. Discard the supernatant and wash the HAP pellet with cold assay buffer. Repeat the wash step two more times.
-
Scintillation Counting: After the final wash, resuspend the HAP pellet in scintillation cocktail. Vortex and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (unlabeled estradiol or S-DHD).
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of [³H]-estradiol).
-
The relative binding affinity (RBA) of S-DHD can be calculated as: (IC₅₀ of estradiol / IC₅₀ of S-DHD) x 100.
-
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify specific proteins in a sample, which is essential for studying the effects of S-DHD on signaling pathways.
Materials:
-
Cell lysates from S-DHD treated and control cells
-
Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins, e.g., p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., X-ray film or digital imager)
Procedure:
-
Sample Preparation: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay). Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For signaling proteins, compare the ratio of the phosphorylated form to the total protein.
Experimental Workflow for Investigating this compound's Effect on a Signaling Pathway
The following diagram illustrates a typical workflow for investigating the impact of S-DHD on a specific signaling pathway in a cell-based model.
Conclusion
This compound is a biologically relevant metabolite of daidzein with potential therapeutic applications. While direct research on its specific mechanisms of action is still emerging, the extensive knowledge of its precursor, daidzein, provides a strong foundation for hypothesizing its engagement with key cellular signaling pathways, including those mediated by estrogen receptors, PI3K/Akt, and inflammatory regulators. The experimental protocols detailed in this guide offer a practical framework for researchers to further elucidate the precise biological roles and therapeutic potential of this compound. Future studies are warranted to fully characterize its pharmacological profile and validate its effects in preclinical and clinical settings.
References
- 1. Analysis of plasma isoflavones by reversed-phase HPLC-multiple reaction ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. pH-adjusted solvent extraction and reversed-phase HPLC quantification of isoflavones from soybean (Glycine max (L.) Merr.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
S-Dihydrodaidzein (S-equol): A Comprehensive Technical Guide to its Mechanism of Action in Estrogen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-dihydrodaidzein, more commonly known as S-equol, is a chiral isoflavandiol metabolized from the soy isoflavone daidzein by specific gut microbiota. As the exclusively produced enantiomer in humans, S-equol has garnered significant scientific interest due to its potent and selective interactions with estrogen receptors (ERs).[1][2] Its structural similarity to 17β-estradiol enables it to function as a Selective Estrogen Receptor Modulator (SERM), exhibiting tissue-specific estrogenic or anti-estrogenic effects.[3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying S-equol's action on estrogen receptor signaling, complete with quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Core Mechanism of Action: Differential Estrogen Receptor Binding and Activation
The primary mechanism of S-equol's action is its differential binding to and activation of the two main estrogen receptor subtypes, ERα and ERβ.[3] S-equol exhibits a pronounced binding preference for ERβ over ERα, a key characteristic that distinguishes it from endogenous estrogens and underpins its potential for a favorable therapeutic profile.[1][3]
Quantitative Data: Binding Affinity and Potency
The interaction of S-equol and its synthetic enantiomer, R-equol, with estrogen receptors has been quantified in numerous studies. The following tables summarize the key binding affinity (Ki) and potency (EC50) data.
Table 1: Comparative Binding Affinities (Ki) of Equol Enantiomers for Estrogen Receptors
| Compound | Receptor | Binding Affinity (Ki) [nM] | Selectivity |
| S-equol | ERα | 6.41 ± 1 | 13-fold preference for ERβ |
| ERβ | 0.73 ± 0.2 | ||
| ERβ | 16 | ||
| R-equol | ERα | 50 | 0.29-fold preference for ERβ (i.e., preference for ERα) |
| ERβ | Relatively inactive | ||
| For Reference | |||
| 17β-estradiol | ERα | ~0.13 (Kd) | |
| ERβ | ~0.15 (Kd) |
Note: A lower Ki value indicates a higher binding affinity. Data compiled from multiple sources.[1][4][5][6][7][8]
Table 2: Agonistic Potency (EC50) of S-equol
| Assay Type | Receptor | Potency (EC50) [nM] |
| ERβ Agonist Assay | ERβ | 65 |
Data from Tocris Bioscience product information.
Signaling Pathways
Upon binding to estrogen receptors, S-equol can initiate both classical genomic and rapid non-genomic signaling cascades.
Classical Genomic Estrogen Signaling Pathway
In the canonical pathway, S-equol binding to ERs, primarily ERβ, induces a conformational change in the receptor. This leads to the dissociation of heat shock proteins, allowing the receptor to dimerize. The S-equol-ER complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event facilitates the recruitment of co-activator or co-repressor proteins, which ultimately modulates gene transcription.[3] This tissue-specific gene regulation is the foundation for the diverse physiological effects of S-equol.[3]
Non-Genomic Signaling Pathways
S-equol can also elicit rapid cellular responses through non-genomic pathways that do not require direct gene transcription. These pathways often involve membrane-associated estrogen receptors.
-
PI3K/Akt Pathway: S-equol has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
-
GPR30/GPER1 Signaling: S-equol can also signal through the G-protein coupled estrogen receptor 1 (GPER1), also known as GPR30. This can lead to the activation of downstream signaling cascades, including the MAPK/ERK pathway, influencing processes like cell migration and proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of S-equol.
Estrogen Receptor Competitive Binding Assay
This assay measures the relative binding affinity of a test compound for the estrogen receptor compared to the natural ligand, 17β-estradiol (E2).[5]
Materials:
-
Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol (DTT), 10% glycerol, pH 7.4. DTT should be added just before use.[9]
-
Radiolabeled Ligand: [³H]-17β-estradiol.
-
Unlabeled Competitor: 17β-estradiol (for standard curve).
-
Test Compound: S-equol.
-
Estrogen Receptor Source: Rat uterine cytosol prepared from ovariectomized rats or recombinant human ERα and ERβ.[9]
-
Separation Matrix: Hydroxylapatite (HAP) slurry.[10]
-
Wash Buffer: TEDG buffer without glycerol.[10]
-
Scintillation Cocktail.
Procedure:
-
Preparation of Rat Uterine Cytosol:
-
Assay Setup:
-
In assay tubes, combine the uterine cytosol (50-100 µg of protein), a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or S-equol.[9][10]
-
Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).[10]
-
The final assay volume is typically 0.5 mL.[9]
-
-
Incubation:
-
Incubate the tubes overnight (16-18 hours) at 4°C.[10]
-
-
Separation of Bound and Free Ligand:
-
Add HAP slurry to each tube and incubate on ice.
-
Wash the HAP pellet with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Add scintillation cocktail to the HAP pellet and quantify the amount of bound [³H]-17β-estradiol using a liquid scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of ERα and ERβ in response to S-equol.
Materials:
-
Cell Line: A suitable host cell line (e.g., HEK293, HeLa) that does not endogenously express ERs.
-
Expression Vectors: Plasmids containing the cDNA for human ERα or ERβ.
-
Reporter Plasmid: A plasmid containing an estrogen response element (ERE) upstream of a reporter gene, such as firefly luciferase.
-
Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter, for normalization of transfection efficiency.
-
Transfection Reagent.
-
Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Test Compound: S-equol.
-
Luciferase Assay Reagent.
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates.
-
Transfection: Co-transfect the cells with the appropriate ER expression vector, the ERE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Treatment: After allowing for receptor expression (typically 24 hours), treat the cells with various concentrations of S-equol or a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay:
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold-induction over the vehicle control.
-
Generate a dose-response curve and determine the EC50 value.
-
MCF-7 Cell Proliferation Assay
This assay assesses the effect of S-equol on the proliferation of an estrogen-responsive human breast cancer cell line.
Materials:
-
Cell Line: MCF-7 human breast cancer cells.
-
Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum.
-
Test Compound: S-equol.
-
Estradiol: As a positive control and to assess antagonistic activity.
-
Proliferation Assay Reagent: e.g., MTT, WST-1, or a DNA-binding fluorescent dye.
Procedure:
-
Cell Seeding: Seed MCF-7 cells in multi-well plates in the specified medium.
-
Treatment: Treat the cells with varying concentrations of S-equol, with or without estradiol.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
Proliferation Measurement: Measure cell viability/proliferation using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Generate dose-response curves.
-
Determine the EC50 for agonistic activity or the IC50 for antagonistic activity.
-
Conclusion
This compound (S-equol) is a potent, naturally occurring SERM with a distinct preference for estrogen receptor β. Its mechanism of action involves both classical genomic and non-genomic signaling pathways, leading to tissue-specific modulation of gene expression and cellular responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this promising isoflavone metabolite. The high selectivity of S-equol for ERβ continues to make it a compelling candidate for the development of therapies that aim to harness the beneficial effects of estrogen signaling while minimizing adverse effects.
References
- 1. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. benchchem.com [benchchem.com]
Biosynthesis of S-Dihydrodaidzein from Daidzein by Gut Microbiota: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoflavone daidzein, predominantly found in soy products, undergoes significant metabolism by the gut microbiota, leading to the formation of several bioactive compounds. One of the key intermediates in this metabolic cascade is dihydrodaidzein (DHD). The specific stereoisomer, S-dihydrodaidzein, is of particular interest as it is the direct precursor to (S)-equol, a metabolite with notably higher estrogenic and antioxidant activity than its parent compound, daidzein. The production of (S)-equol is not ubiquitous among the human population, with only about 30-50% of individuals harboring the necessary gut bacteria to perform this conversion.[1] This variability in metabolic capability has significant implications for the physiological effects of soy consumption and has spurred research into the underlying microbial and enzymatic processes. This technical guide provides a comprehensive overview of the biosynthesis of this compound from daidzein by the gut microbiota, detailing the involved microorganisms, enzymes, and relevant experimental protocols.
Core Concepts: The Microbial Conversion Pathway
The transformation of daidzein to this compound is the initial, rate-limiting step in the pathway to (S)-equol. This bioconversion is primarily carried out by a specialized group of anaerobic bacteria belonging to the Coriobacteriaceae and Eggerthellaceae families.[2] Key species identified as capable of this conversion include Slackia isoflavoniconvertens, Adlercreutzia equolifaciens, and Eggerthella sp.[2][3][4]
The central enzyme responsible for the reduction of the C2=C3 double bond in the C-ring of daidzein is daidzein reductase (DZNR) .[5][6][7] This enzyme catalyzes the conversion of daidzein to dihydrodaidzein. Notably, different bacterial DZNRs can exhibit distinct stereoselectivity. For instance, the DZNR from Eggerthella sp. YY7918 has been shown to produce (R)-dihydrodaidzein.[5][8] The subsequent conversion to this compound, the necessary precursor for (S)-equol, is mediated by the enzyme dihydrodaidzein racemase (DDRC) , which facilitates the interconversion between the R- and S-enantiomers of dihydrodaidzein.[2]
Signaling and Metabolic Pathway
The biosynthesis of this compound from daidzein is a critical juncture in the metabolic fate of this isoflavone within the gut. The following diagram illustrates the enzymatic steps involved.
Quantitative Data
The efficiency of daidzein conversion to dihydrodaidzein varies among different bacterial species and is dependent on the specific kinetics of their daidzein reductases. The following tables summarize key quantitative data from studies on prominent daidzein-metabolizing gut bacteria.
Table 1: Kinetic Parameters of Daidzein Reductase (DZNR)
| Bacterial Species | Substrate | Km (μM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | Stereospecificity of Product | Reference |
| Eggerthella sp. YY7918 | Daidzein | 11.9 | - | 6.7 | (R)-dihydrodaidzein | [5][8] |
| Slackia isoflavoniconvertens | Daidzein | 1.44 ± 0.43 | 0.62 ± 0.04 | - | (R)-dihydrodaidzein | [6] |
| Clostridium sp. ZJ6 | Dihydrodaidzein (oxidase activity) | 4.2 | 52.2 μM/h | - | - | [9][10] |
Note: Vmax for Clostridium sp. ZJ6 is for the reverse reaction (oxidase activity).
Table 2: In Vitro Conversion of Daidzein by Bacterial Cultures
| Bacterial Species/System | Initial Daidzein Conc. | Incubation Time | Key Metabolite(s) | Conversion Rate / Yield | Reference |
| Slackia isoflavoniconvertens | 80 µM | 10 h | Equol | Transformation of 80 µM daidzein | [11] |
| Adlercreutzia equolifaciens DSM19450T | 50-200 μM | 10 h | Dihydrodaidzein, Equol | ~33% conversion to DHD and equol | [3] |
| Human intestinal bacterium MRG-1 | 1% (w/v) Soybean Hypocotyl Extract | 48 h | Dihydrodaidzein | 1.2 g/L DHD production | [12][13] |
| in vitro fecal microbiota fermentation | 10 mg/L | 24 h | Equol | 35.3% of participants were equol producers | [14] |
Experimental Protocols
Protocol 1: Anaerobic Cultivation of Daidzein-Metabolizing Bacteria
This protocol is a general guideline for the cultivation of strict anaerobes like Adlercreutzia equolifaciens and Slackia isoflavoniconvertens.
Materials:
-
Anaerobic chamber (e.g., Mac500 work station) with a gas mix of 10% H₂, 10% CO₂, and 80% N₂.
-
Gifu Anaerobic Medium (GAM) broth or agar, or Wilkins-Chalgren Anaerobe Broth (DSMZ Medium 339).[3][15][16]
-
Sterile, sealed anaerobic culture tubes or flasks.
-
Bacterial strain of interest (e.g., Adlercreutzia equolifaciens DSM 19450).
-
Daidzein stock solution (sterile-filtered).
-
(Optional) Arginine supplementation (5 g/L).[3]
Procedure:
-
Prepare the desired culture medium (e.g., GAM supplemented with arginine) and dispense into anaerobic culture vessels inside the anaerobic chamber.[3]
-
Pre-reduce the medium by leaving it in the anaerobic chamber for at least 24 hours to remove any dissolved oxygen.
-
Inoculate the pre-reduced medium with a fresh culture of the desired bacterial strain.
-
Add daidzein from a sterile stock solution to the desired final concentration (e.g., 50-200 μM).
-
Seal the culture vessels tightly and incubate at 37°C under anaerobic conditions.[3][17]
-
Monitor bacterial growth by measuring optical density at 600 nm (OD₆₀₀) and collect samples at various time points for metabolite analysis.
Protocol 2: In Vitro Fermentation of Daidzein with Human Fecal Microbiota
This protocol allows for the study of daidzein metabolism by a complex microbial community.
Materials:
-
Fresh human fecal samples from healthy donors.
-
Anaerobic chamber.
-
Anaerobic culture medium adapted from Hughes et al.[18] (containing peptone, yeast extract, salts, L-cysteine, bile salts, and resazurin).
-
Daidzein stock solution.
-
Sterile, anaerobic centrifuge tubes.
-
Phosphate-buffered saline (PBS), anaerobic.
Procedure:
-
Prepare the anaerobic fermentation medium and pre-reduce it in the anaerobic chamber.
-
Homogenize fresh fecal samples in anaerobic PBS to create a fecal slurry (e.g., 10% w/v).
-
Inoculate the pre-reduced fermentation medium with the fecal slurry (e.g., 1-5% v/v).
-
Add daidzein to the desired final concentration (e.g., 10 mg/L).[14]
-
Incubate the cultures at 37°C in the anaerobic chamber.
-
Collect aliquots at different time points (e.g., 0, 12, 24, 48 hours) for metabolite analysis.
-
Centrifuge the aliquots to pellet the bacteria and collect the supernatant for HPLC or LC-MS/MS analysis.
Protocol 3: Daidzein Reductase (DZNR) Enzyme Assay
This protocol is for determining the activity of purified or recombinant DZNR.
Materials:
-
Purified DZNR enzyme.
-
Potassium phosphate buffer (100 mM, pH 7.0), anaerobic.[9][10]
-
Daidzein stock solution in a suitable solvent (e.g., DMSO).
-
Anaerobic cuvettes or reaction tubes.
-
Spectrophotometer or HPLC system for product detection.
Procedure:
-
Prepare a reaction mixture in an anaerobic environment containing potassium phosphate buffer, daidzein (e.g., 80 μM), and NAD(P)H (e.g., 1 mM).[9][10]
-
Initiate the reaction by adding the purified DZNR enzyme (e.g., 3 μM).[9][10]
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the reaction by either:
-
Spectrophotometrically tracking the decrease in absorbance of NAD(P)H at 340 nm.
-
Stopping the reaction at different time points by adding a quenching agent (e.g., acid or organic solvent) and analyzing the formation of dihydrodaidzein by HPLC.
-
-
Calculate the enzyme activity based on the rate of substrate consumption or product formation.
Protocol 4: HPLC and LC-MS/MS Analysis of Daidzein and Dihydrodaidzein
HPLC-UV Method (General):
-
Column: C18 reversed-phase column (e.g., Waters Symmetry C18, 50 mm × 2.1 mm, 3.5 μm).
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.2-1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for isoflavones (e.g., 254 nm or 280 nm).
-
Quantification: Based on a standard curve of authentic daidzein and dihydrodaidzein standards.
LC-MS/MS Method (General):
-
Chromatography: Similar to HPLC, often using UPLC for better resolution and faster run times.
-
Ionization Source: Electrospray ionization (ESI), often in negative ion mode.
-
Mass Spectrometry: Tandem mass spectrometer (e.g., triple quadrupole) operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for daidzein and dihydrodaidzein are monitored (e.g., for Daidzein: m/z 253 -> [fragment ions]).[19]
-
Quantification: Stable isotope-labeled internal standards are often used for accurate quantification.
Visualization of Workflows
Experimental Workflow for In Vitro Bacterial Fermentation
Workflow for Recombinant Daidzein Reductase Purification and Assay
Conclusion
The biosynthesis of this compound from daidzein is a pivotal step in the gut microbial metabolism of soy isoflavones, directly influencing the production of the highly bioactive metabolite (S)-equol. This conversion is mediated by a specific consortium of gut bacteria, primarily from the Coriobacteriaceae and Eggerthellaceae families, through the action of daidzein reductase and dihydrodaidzein racemase. Understanding the quantitative aspects of this biotransformation and the methodologies to study it is crucial for researchers in nutrition, microbiology, and drug development. The protocols and data presented in this guide offer a foundational resource for further investigation into the intricate interplay between diet, the gut microbiome, and human health. The ability to modulate this metabolic pathway, potentially through probiotics or prebiotics, holds promise for personalized nutrition and therapeutic strategies aimed at harnessing the health benefits of soy isoflavones.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Transcriptional Regulation of the Equol Biosynthesis Gene Cluster in Adlercreutzia equolifaciens DSM19450T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ezbiocloudpro.app [ezbiocloudpro.app]
- 5. Daidzein reductase of Eggerthella sp. YY7918, its octameric subunit structure containing FMN/FAD/4Fe-4S, and its enantioselective production of R-dihydroisoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Expression of Genes Involved in the Conversion of Daidzein and Genistein by the Equol-Forming Bacterium Slackia isoflavoniconvertens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and expression of genes involved in the conversion of daidzein and genistein by the equol-forming bacterium Slackia isoflavoniconvertens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]
- 11. The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol [mdpi.com]
- 12. Dihydrodaidzein production from soybean hypocotyl extract by human intestinal bacterium MRG-1 -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Fermented Soy Beverage on Equol Production by Fecal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bacdive.dsmz.de [bacdive.dsmz.de]
- 16. Adlercreutzia equolifaciens subsp. equolifaciens FJC-B9 | Type strain | DSM 19450, CCUG 54925, JCM 14793, KCTC 15235 | BacDiveID:3073 [bacdive.dsmz.de]
- 17. Adlercreutzia equolifaciens; 54925 - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Pharmacological Activities of S-Dihydrodaidzein (S-equol) as a Phytoestrogen: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: S-equol, the more scientifically recognized name for s-Dihydrodaidzein, is a chiral isoflavandiol metabolized from the soy isoflavone daidzein by specific intestinal microflora.[1][2] Unlike its precursor, S-equol is not naturally present in soy itself.[3] Its production is limited to individuals possessing the necessary gut bacteria, a trait found in approximately 25-30% of the Western population and 50-70% of the Asian population.[3][4] This metabolite has garnered significant scientific interest due to its structural similarity to endogenous 17β-estradiol and its potent biological activities, which surpass those of its precursor, daidzein.[5][6] S-equol exhibits a range of pharmacological effects, primarily attributed to its function as a selective estrogen receptor modulator (SERM), with a notable preference for estrogen receptor beta (ERβ).[7][8] This guide provides an in-depth technical overview of the phytoestrogenic activities of S-equol, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular pathways.
Phytoestrogenic Activity and Receptor Binding
The primary mechanism behind S-equol's phytoestrogenic effects is its direct interaction with estrogen receptors (ERs). It is classified as a selective estrogen receptor modulator (SERM) due to its differential affinity for the two main ER subtypes, ERα and ERβ.[9]
Estrogen Receptor Binding Affinity
S-equol demonstrates a significantly higher binding affinity for ERβ compared to ERα.[10][11] Research indicates that S-equol's affinity for ERβ is approximately nine to thirteen times higher than for ERα.[10][11][12] This preferential binding is a key determinant of its tissue-specific and selective biological actions.[10] In contrast, its enantiomer, R-equol, which is not produced by human gut microbiota, binds more weakly and shows a preference for ERα.[9][11] The precursor molecule, daidzein, has a much lower affinity for both receptors compared to S-equol.[11]
Table 1: Comparative Estrogen Receptor Binding Affinities (Ki)
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (ERβ vs. ERα) | Reference(s) |
| S-equol | ERα | 6.41 nM | ~9-13 fold preference for ERβ | [9][10][11] |
| ERβ | 0.73 nM | [9][10] | ||
| ERβ | 16 nM | [11][12] | ||
| R-equol | ERα | 50 nM | ~0.3 fold preference for ERβ | [11][12] |
| ERβ | 15.4 nM | [9] | ||
| 17β-estradiol | ERα | ~0.13 nM | - | [9] |
| ERβ | ~0.15 nM | [9] | ||
| Daidzein | ERα | >1000 nM | Weaker than S-equol | [11] |
| ERβ | >1000 nM | [11] |
Note: Ki values can vary between studies due to different experimental conditions. Lower Ki values indicate higher binding affinity.
Key Signaling Pathways Modulated by S-equol
S-equol's interaction with estrogen receptors initiates a cascade of downstream signaling events that mediate its diverse pharmacological effects. Its high selectivity for ERβ allows it to support health in tissues where ERβ is highly expressed, such as bone, the cardiovascular system, and the brain, while minimizing unwanted stimulation in tissues like the breast and endometrium.[10]
Estrogen Receptor-Mediated Genomic Signaling
Upon binding to S-equol, the estrogen receptor (primarily ERβ) dimerizes and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes. This genomic pathway is central to its effects on relieving menopausal symptoms, supporting bone health, and promoting cardiovascular wellness.[10] For instance, in bone, S-equol suppresses the RANKL/NFATc1 pathway, which is a primary driver of osteoclast differentiation, thereby reducing bone resorption.[10]
Caption: S-equol binds preferentially to ERβ, leading to gene transcription modulation.
Anti-inflammatory and Neuroprotective Pathways
S-equol exerts significant anti-inflammatory and antioxidant effects, which contribute to its neuroprotective and cardiovascular benefits.[13][14] It can inhibit the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4) and the subsequent activation of NF-κB and MAPK signaling pathways.[13][15] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[13][15]
Caption: S-equol inhibits TLR4 signaling to reduce inflammatory cytokine production.
Nrf2/ARE Antioxidant Pathway
S-equol provides cytoprotection against oxidative stress by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[16] This activation appears to be mediated through the PI3K/Akt and ER signaling pathways. Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the ARE and upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[16]
Pharmacokinetics of S-equol
S-equol is rapidly absorbed following oral administration.[7][17] Pharmacokinetic studies show that it reaches peak plasma concentrations (Tmax) between 1.5 to 3 hours.[7][17] It has a terminal elimination half-life of approximately 7-8 hours in healthy adults.[7] In plasma, the vast majority of S-equol circulates in its conjugated forms (primarily glucuronides), with less than 1% existing as the unconjugated, free form.[17] The bioavailability of S-equol is considered high, with urinary recovery averaging around 82% after administration of an S-equol supplement.[7]
Table 2: Pharmacokinetic Parameters of Orally Administered S-equol
| Parameter | Value | Condition | Reference(s) |
| Tmax (Time to Peak Plasma Conc.) | 1.5 - 3 hours | Single dose, healthy volunteers | [7][17] |
| Terminal Elimination Half-life (t½) | 7 - 8 hours | Healthy adults | [7] |
| Major Circulating Form | Conjugated (glucuronides) | >99% of total plasma S-equol | [17] |
| Urinary Recovery / Bioavailability | ~82% | After S-equol supplement | [7] |
Detailed Experimental Protocols
The characterization of S-equol's phytoestrogenic activity relies on a suite of standardized in vitro assays.
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound (like S-equol) for estrogen receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol).[12]
Methodology:
-
Receptor Preparation: Prepare a source of estrogen receptors, typically from rat uterine cytosol or using commercially available recombinant human ERα and ERβ proteins.[12]
-
Reaction Mixture: In assay tubes, combine the ER preparation, a fixed concentration of radiolabeled 17β-estradiol ([³H]-E2), and varying concentrations of the unlabeled test compound (S-equol).
-
Incubation: Incubate the mixtures at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.[12]
-
Separation of Bound/Free Ligand: Separate the receptor-bound [³H]-E2 from the free (unbound) [³H]-E2. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation.
-
Quantification: Measure the radioactivity of the supernatant (containing the receptor-bound [³H]-E2) using liquid scintillation counting.[12]
-
Data Analysis: Plot the percentage of bound [³H]-E2 against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2). The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Key steps in the estrogen receptor competitive binding assay workflow.
Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.[18][19]
Methodology:
-
Cell Line Selection: Use a cell line that expresses the estrogen receptor of interest (e.g., MCF-7 breast cancer cells for endogenous ERα/β, or HEK293 cells transfected to express a specific ER).[18][19]
-
Reporter Construct: These cells are stably or transiently transfected with a reporter gene construct. This construct contains multiple copies of an Estrogen Response Element (ERE) upstream of a promoter that drives the expression of a reporter gene (e.g., luciferase or green fluorescent protein - GFP).[19][20]
-
Cell Plating and Treatment: Plate the cells in multi-well plates (e.g., 96- or 384-well) and allow them to attach.[18] Then, treat the cells with varying concentrations of the test compound (S-equol) for a specified period (e.g., 24 hours). Include appropriate controls (vehicle, positive control like 17β-estradiol).
-
Cell Lysis and Reporter Assay:
-
For Luciferase: Lyse the cells and add a luciferase substrate (luciferin).[19] Measure the resulting luminescence using a luminometer. The amount of light produced is proportional to the level of ER-mediated gene transcription.
-
For GFP: Measure the fluorescence of the cells directly using a fluorescence plate reader or flow cytometry.[20]
-
-
Data Analysis: Plot the reporter signal (luminescence or fluorescence) against the compound concentration to generate a dose-response curve. From this, determine the EC50 (effective concentration to produce 50% of the maximal response) to quantify the compound's potency as an ER agonist. To test for antagonist activity, cells are co-treated with 17β-estradiol and the test compound.
Other Pharmacological Activities
Beyond its primary phytoestrogenic role, S-equol exhibits several other beneficial pharmacological properties.
-
Antioxidant Activity: S-equol is a potent antioxidant, with greater activity than its precursor daidzein and even vitamins C and E in some in vitro studies.[4][14]
-
Anti-androgenic Properties: Uniquely, S-equol can bind to dihydrotestosterone (DHT), potentially antagonizing the actions of this potent androgen, which has implications for androgen-mediated conditions like prostate cancer.[7][8]
-
Cardiovascular and Metabolic Health: Through ERβ activation, S-equol can stimulate the release of nitric oxide (NO) in vascular endothelial cells, promoting vasodilation.[10] It may also help regulate lipoprotein metabolism and improve insulin sensitivity.[10]
-
Anti-Cancer Potential: S-equol has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines, such as prostate and breast cancer cells, and may inhibit tumor growth.[1][8]
Conclusion
This compound (S-equol) is a biologically potent phytoestrogen produced by the gut microbiome from daidzein. Its pharmacological profile is largely defined by its selective and high-affinity binding to estrogen receptor beta. This interaction triggers a variety of downstream signaling pathways, leading to beneficial effects on menopausal symptoms, bone density, cardiovascular health, and neuroinflammation, while exhibiting a favorable safety profile. The quantitative data on its receptor affinity and pharmacokinetics, combined with an understanding of its molecular mechanisms, underscore its potential as a valuable compound for further research and development in the fields of nutrition and medicine.
References
- 1. S-equol, a Secondary Metabolite of Natural Anticancer Isoflavone Daidzein, Inhibits Prostate Cancer Growth In Vitro and In Vivo, Though Activating the Akt/FOXO3a Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Review of the Effects of Equol (Soy Metabolite) on Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. womensmentalhealth.org [womensmentalhealth.org]
- 4. Effect of S-equol and Soy Isoflavones on Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S-equol for Menopause: A Natural Estrogen Alternative to Relieve Hot Flashes & Boost Bone Health [bonerge.com]
- 7. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is equol production beneficial to health? | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Targeted, natural support for women’s health and hormonal balance [nutraingredients.com]
- 11. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. S-equol, a metabolite of dietary soy isoflavones, alleviates lipopolysaccharide-induced depressive-like behavior in mice by inhibiting neuroinflammation and enhancing synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential Protective Mechanisms of S-equol, a Metabolite of Soy Isoflavone by the Gut Microbiome, on Cognitive Decline and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.plos.org [journals.plos.org]
- 17. Single-dose and steady-state pharmacokinetic studies of S-equol, a potent nonhormonal, estrogen receptor β-agonist being developed for the treatment of menopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
S-Dihydrodaidzein: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-dihydrodaidzein (S-DHD) is an isoflavanone, a class of phytoestrogens, and a primary metabolite of the soy isoflavone daidzein. The conversion of daidzein to S-DHD is orchestrated by the gut microbiota, representing a critical step in the biosynthesis of the more biologically active compound, S-equol. While predominantly formed in the human gut, S-DHD has also been identified as a natural constituent in a limited number of plant species. This technical guide provides a comprehensive overview of the discovery of S-DHD, its known natural sources, detailed experimental protocols for its isolation and characterization, and an exploration of its interactions with key cellular signaling pathways, including the Estrogen Receptor (ER), PI3K/Akt, and MAPK pathways. All quantitative data are presented in structured tables, and logical and biological pathways are visualized using Graphviz diagrams.
Discovery and Natural Occurrence
This compound was identified as a metabolic product of daidzein, a major isoflavone found in soybeans and other legumes. The transformation of daidzein to S-DHD is a reductive process carried out by specific intestinal bacteria. This conversion is a pivotal intermediate step in the metabolic pathway leading to the production of S-equol, a compound noted for its higher estrogenic activity compared to its precursors.
The natural stereoisomer produced by intestinal bacteria is the (S)-enantiomer.[1] While the primary source of S-DHD in mammals is the gut microbial metabolism of dietary daidzein, it has also been reported to be present as a natural constituent in certain plants.
Natural Sources
The direct natural occurrence of this compound in the plant kingdom is not widespread. To date, its presence has been confirmed in the following species:
-
Glycyrrhiza uralensis (Licorice)
-
Pericopsis mooniana
Quantitative data on the concentration of this compound in these plant sources is limited in the available scientific literature. Research has more extensively focused on the quantification of other flavonoids in Glycyrrhiza uralensis.[2][3][4][5][6] Similarly, studies on Pericopsis mooniana have primarily centered on other chemical constituents. The primary source of S-DHD for biological study remains the metabolic conversion of daidzein by gut microbiota.
Quantitative Data
Due to the limited research on the direct quantification of this compound in its natural plant sources, a comprehensive table of its concentrations cannot be provided at this time. However, to provide context, the following table summarizes the content of its precursor, daidzein, in various soy products, which are the primary dietary source leading to the formation of S-DHD in the gut.
| Food Source | Daidzein Content (mg/100g) | Reference(s) |
| Raw Soybeans | 40.7 - 140.4 | |
| Roasted Soybeans | 55.4 - 149.2 | |
| Tofu (firm) | 12.2 - 34.8 | |
| Soy Milk | 2.5 - 12.1 | |
| Miso | 11.2 - 58.7 | |
| Tempeh | 30.2 - 44.5 |
Note: The concentration of daidzein can vary significantly based on the soybean variety, growing conditions, and processing methods. The subsequent conversion to this compound in the gut is dependent on the individual's gut microbiome composition.
Experimental Protocols
The isolation and identification of this compound from natural sources or from in vitro fermentation cultures involve a series of chromatographic and spectroscopic techniques. The following protocols are representative of the methodologies employed for the purification and characterization of isoflavonoids like S-DHD.
General Workflow for Isolation and Identification
The overall process for isolating and identifying this compound from a plant source follows a standardized workflow in natural product chemistry.
Protocol for Isolation of Isoflavones using Preparative HPLC
This protocol describes a general method for the preparative high-performance liquid chromatography (HPLC) isolation of isoflavones from a crude plant extract.[7]
-
Sample Preparation:
-
The crude extract enriched with isoflavones is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter to remove particulate matter.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm) is typically used for preparative scale separations.
-
Mobile Phase: A gradient elution is commonly employed using a two-solvent system:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: The gradient starts with a higher proportion of Solvent A, and the concentration of Solvent B is gradually increased over time to elute compounds with increasing hydrophobicity. A typical gradient might be:
-
0-5 min: 20% B
-
5-45 min: 20-80% B (linear gradient)
-
45-50 min: 80-100% B
-
50-55 min: 100% B
-
55-60 min: 100-20% B (re-equilibration)
-
-
Flow Rate: The flow rate is adjusted based on the column dimensions, typically in the range of 5-20 mL/min for preparative columns.
-
Detection: A UV detector is used to monitor the elution of compounds, typically at a wavelength of around 254 nm or 280 nm for isoflavones.
-
-
Fraction Collection:
-
Fractions are collected based on the retention time of the peaks observed in the chromatogram. Automated fraction collectors are often used for this purpose.
-
-
Post-Purification Analysis:
-
The collected fractions are analyzed by analytical HPLC to assess their purity.
-
Fractions containing the pure compound of interest (this compound) are pooled and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the isolated compound.
-
Protocol for Structural Elucidation by NMR and Mass Spectrometry
Once isolated, the structure of this compound is confirmed using spectroscopic methods.
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and, consequently, its elemental composition.
-
Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and obtain information about its substructures, which aids in its identification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of hydrogen atoms in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between different atoms within the molecule, allowing for the complete assignment of the structure.
-
The spectral data obtained are compared with published data for this compound to confirm its identity.[8]
-
Signaling Pathways
This compound, as a phytoestrogen, is known to interact with several key signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. The primary targets include the Estrogen Receptor (ER), the PI3K/Akt pathway, and the MAPK pathway.
Estrogen Receptor (ER) Signaling
Phytoestrogens like this compound can bind to estrogen receptors, ERα and ERβ, and modulate their activity. It is generally observed that many phytoestrogens, including the parent compound daidzein, exhibit a higher binding affinity for ERβ than for ERα.[9][10][11] The activation of ERβ is often associated with anti-proliferative and pro-apoptotic effects in certain cell types.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is frequently observed in cancer. Daidzein has been shown to modulate the PI3K/Akt pathway, and it is plausible that its metabolite, this compound, exhibits similar activity.[1][12][13][14][15][16]
References
- 1. Daidzein targets PI3K-Akt signaling and oxidative stress in glioblastoma: An Integrated pharmacological and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Constituent properties of licorices derived from Glycyrrhiza uralensis, G. glabra, or G. inflata identified by genetic information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The correlation between pharmacological activity and contents of eight constituents of Glycyrrhiza uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The constituents of licorice (Glycyrrhiza uralensis) differentially suppress nitric oxide production in interleukin-1β-treated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. NMR, LC-MS Characterization of Rydingia michauxii Extracts, Identification of Natural Products Acting as Modulators of LDLR and PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytoestrogens induce differential estrogen receptor alpha- or Beta-mediated responses in transfected breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Physical and Chemical Properties of S-Dihydrodaidzein
Introduction
S-Dihydrodaidzein (S-DHD) is a biologically significant isoflavanone, primarily known as a key metabolic intermediate in the conversion of daidzein, a prominent phytoestrogen found in soy products, to the more potent estrogenic compound, (S)-equol, by gut microflora.[1][2] Its distinct stereochemistry and biological activities, including estrogenic and vasodilatory effects, make it a compound of high interest for researchers in nutrition, pharmacology, and drug development.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies, and relevant biological pathways to support advanced research applications.
Core Physical and Chemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its identification, handling, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | (3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | [5] |
| Synonyms | (S)-dihydrodaidzein, this compound | [5][6] |
| CAS Number | 879559-75-8 | [1][6] |
| Molecular Formula | C₁₅H₁₂O₄ | [3][5] |
| Molecular Weight | 256.25 g/mol | [5][6] |
| Appearance | Crystalline solid, Faint beige solid | [3] |
| Purity | Typically ≥98% | [3][6] |
| pKa (Strongest Acidic) | 7.78 | |
| Storage Temperature | -20°C | [3][6] |
| Stability | ≥ 4 years at -20°C | [3] |
Solubility and Solution Preparation
This compound is practically insoluble in water and sparingly soluble in aqueous buffers, necessitating the use of organic solvents for the preparation of stock solutions.[3]
Table 2.1: Solubility Data
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 30 - 100 mg/mL | [1][3][7] |
| Dimethylformamide (DMF) | ~10 mg/mL | [3] |
| Ethanol | ~0.1 mg/mL | [3] |
| DMSO:PBS (1:10, pH 7.2) | ~0.15 mg/mL | [3] |
Experimental Protocol: Preparation of Stock and Aqueous Solutions
To achieve maximum solubility in aqueous buffers for cell culture or other biological assays, a standardized protocol should be followed.
-
Preparation of Concentrated Stock Solution: Weigh the required amount of solid this compound and dissolve it in 100% DMSO to a high concentration (e.g., 10-100 mg/mL).[7] To aid dissolution, the tube may be heated to 37°C or sonicated in an ultrasonic bath.[1][8]
-
Dilution into Aqueous Buffer: For experimental use, dilute the DMSO stock solution with the aqueous buffer of choice (e.g., PBS, cell culture media). It is recommended to perform this dilution stepwise to avoid precipitation. For instance, add the DMSO stock to the buffer while vortexing.
-
Final Concentration and Storage: The final concentration of DMSO in the aqueous solution should be minimized to avoid solvent-induced artifacts in biological assays. Aqueous solutions of this compound are not stable for long periods, and it is recommended not to store them for more than one day.[3] Stock solutions in pure, anhydrous DMSO can be stored at -20°C or -80°C for extended periods (up to 6 months at -80°C).[8]
Spectral Data
Spectral analysis is crucial for the structural confirmation and quantification of this compound.
Table 3.1: Spectral Properties
| Technique | Data | Reference |
| UV/Vis (λmax) | 213, 276, 312 nm | [3] |
| MS/MS ([M+H]⁺) | Precursor m/z: 257.0805Major Fragments: 163.0387, 135.0437, 123.0437 | [5] |
| MS/MS ([M-H]⁻) | Precursor m/z: 255.0659Major Fragments: 149.0232, 135.0074 | [5] |
-
UV-Vis Spectroscopy: The ultraviolet absorption maxima are characteristic of the isoflavanone chromophore system. These values are useful for detection and quantification using HPLC with a UV detector.
-
Mass Spectrometry (MS): The high-resolution mass data for the precursor ions confirm the molecular formula. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural information and can be used for definitive identification in complex matrices like blood or urine.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound are not detailed in the provided search results, the spectra would be consistent with its isoflavanone structure. Expected ¹H NMR signals would include aromatic protons in two distinct spin systems, diastereotopic protons for the C2 methylene group, and a signal for the C3 methine proton. ¹³C NMR would show characteristic signals for the carbonyl carbon (C4), aromatic carbons, and the aliphatic carbons of the heterocyclic ring.
Synthesis and Analysis Methodologies
This compound can be obtained through both biological conversion and chemical synthesis. Its analysis is typically performed using chromatographic techniques.
Biosynthesis from Daidzein
This compound is naturally produced in the human gut through the microbial reduction of daidzein. This biotransformation is a critical step in the pathway leading to (S)-equol.[2][9]
-
Methodology: The process is catalyzed by daidzein reductase enzymes found in specific gut bacteria, such as Lactococcus sp. strain 20-92.[1][6] Daidzein is reduced at the C2-C3 double bond of the C-ring to yield dihydrodaidzein. Some bacterial enzymes are stereospecific, leading directly to the S-enantiomer.
Analytical Protocol: HPLC Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the analysis and quantification of this compound.[10]
-
Representative Methodology:
-
Sample Preparation: For biological samples (e.g., plasma, urine), a solid-phase extraction (SPE) or liquid-liquid extraction step is typically required to remove interfering substances and concentrate the analyte.[10]
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water or buffer with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Column oven set to 25-40°C to ensure reproducible retention times.
-
-
Detection:
-
UV Detector: Monitoring at one of the absorbance maxima (e.g., 276 nm).
-
Mass Spectrometer (LC-MS): For higher sensitivity and specificity, particularly in complex matrices. Electrospray ionization (ESI) in either positive or negative mode can be used.[10]
-
-
Quantification: A calibration curve is generated using certified standards of this compound to determine the concentration in the unknown sample.
-
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. (S)-dihydrodaidzein | C15H12O4 | CID 11492597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Dihydrodaidzein | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State [mdpi.com]
S-Dihydrodaidzein: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Dihydrodaidzein (S-DHD), a key metabolite of the soy isoflavone daidzein, has garnered significant scientific interest due to its potential biological activities. As an intermediate in the microbial transformation of daidzein to the more bioactive equol, S-DHD itself is reported to possess notable antioxidant and estrogen-like properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, metabolic pathway, and detailed experimental protocols for its analysis and evaluation of its biological effects. Special emphasis is placed on its role in the equol biosynthesis pathway and its potential modulation of cellular signaling pathways.
Chemical and Physical Properties
This compound is the (S)-enantiomer of dihydrodaidzein. Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Citation(s) |
| CAS Number | 879559-75-8 | [1] |
| Molecular Weight | 256.25 g/mol | [2][3] |
| Molecular Formula | C₁₅H₁₂O₄ | [2][3] |
| IUPAC Name | (3S)-7-hydroxy-3-(4-hydroxyphenyl)chroman-4-one | |
| Synonyms | (S)-Dihydrodaidzein, S-DHD | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [1] |
Biosynthesis and Metabolism
This compound is not typically found in dietary sources but is a product of intestinal microbial metabolism of daidzein, an isoflavone abundant in soy products. The metabolic pathway leading to S-DHD is a critical step in the biosynthesis of (S)-equol, a metabolite with higher estrogenic activity than its precursor.[4]
The conversion of daidzein to S-equol involves a series of enzymatic reactions carried out by specific gut bacteria. The initial step is the reduction of daidzein to dihydrodaidzein. This reaction can be followed by racemization to form this compound, which is then further metabolized.
Equol Biosynthesis Pathway
The enzymatic conversion of daidzein to (S)-equol is a multi-step process involving several key enzymes produced by gut microbiota.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Daidzein suppresses TGF-β1-induced cardiac fibroblast activation via the TGF-β1/SMAD2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects and the underlying mechanisms of action of daidzein in murine macrophages stimulated with Prevotella intermedia lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Dihydrodaidzein: A Pivotal Intermediate in the Microbial Synthesis of Equol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The soy isoflavone daidzein is a well-studied phytoestrogen that undergoes significant metabolism by the human gut microbiota, leading to the production of several metabolites, including the highly bioactive molecule, equol. The capacity to produce equol is not universal, with only about 30-50% of the Western population possessing the necessary gut bacteria. This distinction between "equol producers" and "non-producers" is a critical factor in understanding the variable health effects of soy consumption. Central to the conversion of daidzein to equol is the formation of the intermediate metabolite, S-dihydrodaidzein. This technical guide provides a comprehensive overview of the role of this compound in equol production, detailing the metabolic pathway, enzymatic reactions, and relevant experimental protocols.
The Metabolic Pathway: From Daidzein to (S)-Equol
The biotransformation of daidzein to (S)-equol is a multi-step process mediated by a series of reductase enzymes produced by specific gut bacteria. This compound is a key chiral intermediate in this pathway, and its formation and subsequent conversion are critical for the ultimate synthesis of the biologically active (S)-enantiomer of equol.
The generally accepted pathway proceeds as follows:
-
Daidzein to Dihydrodaidzein (DHD): The initial step involves the reduction of the C2-C3 double bond of daidzein to form dihydrodaidzein (DHD). This reaction is catalyzed by a daidzein reductase (DZNR).[1][2] Some daidzein reductases stereoselectively produce (R)-dihydrodaidzein, while others may produce a racemic mixture.[3]
-
(R)-DHD to (S)-DHD: For the production of (S)-equol, the (S)-enantiomer of dihydrodaidzein is required. Bacteria that produce (R)-DHD often possess a dihydrodaidzein racemase (DDRC) that interconverts (R)-DHD and (S)-DHD, thus providing the necessary substrate for the next step.[4][5]
-
(S)-Dihydrodaidzein to Tetrahydrodaidzein (THD): (S)-dihydrodaidzein is then reduced to tetrahydrodaidzein (THD) by a dihydrodaidzein reductase (DHDR).[6][7]
-
Tetrahydrodaidzein to (S)-Equol: The final step is the conversion of tetrahydrodaidzein to (S)-equol, a reaction catalyzed by a tetrahydrodaidzein reductase (THDR).[8][9]
This metabolic cascade highlights the essential role of this compound as the specific substrate for the enzymatic reactions leading to the synthesis of (S)-equol.
Key Enzymes and their Quantitative Parameters
The conversion of daidzein to equol is dependent on the presence and activity of specific bacterial enzymes. Several key enzymes have been identified and characterized from various equol-producing bacteria, such as Slackia isoflavoniconvertens, Lactococcus garvieae, and Eggerthella sp.[7][10][11][12].
| Enzyme | Source Organism | Substrate(s) | Product(s) | Km (µM) | Vmax or kcat | Cofactor | Reference(s) |
| Daidzein Reductase (DZNR) | Eggerthella sp. YY7918 | Daidzein | (R)-Dihydrodaidzein | 11.9 | 6.7 s⁻¹ (kcat) | NADPH | [3] |
| Daidzein Reductase (K-07020) | Clostridium sp. ZJ6 | Daidzein | (R/S)-Dihydrodaidzein | - | - | NAD(P)H | [1][13] |
| DHD Oxidase (K-07020) | Clostridium sp. ZJ6 | (R/S)-Dihydrodaidzein | Daidzein | 4.2 | 52.2 µM/h (Vmax) | None | [1][13] |
| Dihydrodaidzein Racemase (L-DDRC) | Lactococcus sp. 20-92 | (R)- and (S)-Dihydrodaidzein | Racemic Dihydrodaidzein | - | - | - | [4] |
Note: Kinetic data for all enzymes in the pathway are not consistently available across the literature.
Experimental Protocols
1. In Vitro Anaerobic Incubation of Daidzein with Fecal Microbiota
This protocol is designed to assess the potential of a microbial community from a fecal sample to produce equol from daidzein.
Materials:
-
Fresh fecal sample
-
Anaerobic workstation or chamber
-
Anaerobic basal medium (e.g., Brain Heart Infusion supplemented with hemin and vitamin K)
-
Daidzein stock solution (in DMSO)
-
Sterile, anaerobic culture tubes
-
Shaking incubator
-
Solvents for extraction (e.g., ethyl acetate)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Prepare a fecal slurry by homogenizing a fresh fecal sample in a sterile, anaerobic buffer (e.g., PBS) inside an anaerobic chamber.
-
Inoculate anaerobic basal medium with the fecal slurry to a final concentration of 1-5% (v/v).
-
Add daidzein from a stock solution to the inoculated medium to a final concentration of 10-100 µM. Include a vehicle control (DMSO) and a no-inoculum control.
-
Incubate the cultures anaerobically at 37°C for 24-72 hours.
-
At specified time points, collect aliquots of the culture.
-
Extract the isoflavones by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the organic layer. Repeat the extraction twice.
-
Evaporate the pooled organic layers to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.
-
Quantify daidzein, dihydrodaidzein, and equol concentrations using a validated HPLC or LC-MS/MS method.[14][15]
2. Quantification of Daidzein and its Metabolites by HPLC
This protocol provides a general framework for the analysis of isoflavones from in vitro or in vivo samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid), is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 280 nm.
-
Injection Volume: 10-20 µL.
-
Standard Curves: Prepare standard curves for daidzein, this compound, and (S)-equol in the range of expected sample concentrations.
Procedure:
-
Filter the reconstituted samples through a 0.22 µm syringe filter before injection.
-
Run a gradient elution program to separate the compounds of interest. A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the more hydrophobic compounds.
-
Identify the peaks corresponding to daidzein, dihydrodaidzein, and equol by comparing their retention times to those of the analytical standards.
-
Quantify the concentration of each compound by integrating the peak area and comparing it to the standard curve.
Biological Activity and Signaling
(S)-equol is recognized as having greater biological activity than its precursor, daidzein, and other isoflavones.[2] Its non-planar structure allows it to bind with higher affinity to estrogen receptors, particularly estrogen receptor beta (ERβ). This interaction is believed to mediate many of the health benefits attributed to equol, including the alleviation of menopausal symptoms and potential roles in preventing hormone-dependent cancers.[16] The biological activities of this compound itself are less well-characterized, as it is an intermediate metabolite. However, its efficient conversion to (S)-equol is paramount for the ultimate biological effects observed in equol producers.
Conclusion
This compound is a critical intermediate in the microbial metabolic pathway that converts the soy isoflavone daidzein into the more bioactive compound (S)-equol. The stereospecific enzymatic reactions involving this compound underscore the complexity of gut microbial metabolism and its importance in modulating the health effects of dietary compounds. Understanding the enzymes, kinetics, and protocols related to this compound and equol production is essential for researchers in nutrition, microbiology, and drug development who are seeking to harness the therapeutic potential of these microbial metabolites. Further research into the factors that promote the growth of equol-producing bacteria and the activity of their enzymatic machinery will be key to developing strategies to convert non-producers to producers and to fully realize the health benefits of soy isoflavones.
References
- 1. Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Daidzein reductase of Eggerthella sp. YY7918, its octameric subunit structure containing FMN/FAD/4Fe-4S, and its enantioselective production of R-dihydroisoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel dihydrodaidzein racemase essential for biosynthesis of equol from daidzein in Lactococcus sp. strain 20-92 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. scilit.com [scilit.com]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of an enzyme system for daidzein-to-equol conversion in Slackia sp. strain NATTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of an Enzyme System for Daidzein-to-Equol Conversion in Slackia sp. Strain NATTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]
- 14. Quantitative analysis of urinary daidzein and equol by gas chromatography after solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Daidzein Intake Is Associated with Equol Producing Status through an Increase in the Intestinal Bacteria Responsible for Equol Production - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of S-Dihydrodaidzein in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the antioxidant properties of S-dihydrodaidzein, a prominent metabolite of the soy isoflavone daidzein. While its precursor, daidzein, has been the subject of extensive research, the direct and indirect antioxidant mechanisms of its specific stereoisomeric metabolite, this compound, are of increasing interest in the scientific community. This document summarizes the current understanding of this compound's antioxidant capacity, drawing comparisons with its parent compound and the more extensively studied metabolite, S-equol. Detailed experimental protocols for key in vitro and cell-based antioxidant assays are provided to facilitate further research in this area. Furthermore, this guide elucidates the molecular mechanisms underlying the antioxidant effects of isoflavones, with a particular focus on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant defenses.
Introduction: The Antioxidant Landscape of Soy Isoflavone Metabolites
Soy isoflavones, particularly daidzein and genistein, are widely recognized for their potential health benefits, many of which are attributed to their antioxidant properties. Upon ingestion, these compounds undergo metabolic transformation by the gut microbiota, leading to the formation of various metabolites with potentially enhanced biological activities. Dihydrodaidzein (DHD) is a key intermediate in the metabolism of daidzein. DHD exists as two enantiomers, this compound and R-dihydrodaidzein. This compound is the exclusive precursor to S-equol, a metabolite noted for its potent antioxidant and estrogenic activities.[1] While much of the focus has been on S-equol, this compound itself is emerging as a bioactive molecule with significant antioxidant potential, warranting a detailed investigation of its properties in biological systems.[2][3]
This guide will delve into the multifaceted antioxidant characteristics of this compound, providing a comprehensive resource for researchers in the fields of nutrition, pharmacology, and drug development.
Quantitative Antioxidant Capacity of this compound and Related Isoflavones
The antioxidant capacity of a compound can be quantified using various in vitro assays that measure its ability to scavenge free radicals or chelate pro-oxidant metals. While direct quantitative data for this compound in commonly used antioxidant assays such as DPPH, ABTS, and ORAC are limited in publicly available literature, data for its racemic form (dihydrodaidzein) and its precursor (daidzein) and downstream metabolite (equol) provide valuable context for its potential activity.
Table 1: Comparative In Vitro Antioxidant Activity of Dihydrodaidzein, Daidzein, and Equol
| Compound | Assay | IC50 / Antioxidant Capacity | Reference |
| Dihydrodaidzein (racemic) | Inhibition of free radical peroxidation of arachidonic acid | >1000 nmol/L | [3] |
| Daidzein | Inhibition of free radical peroxidation of arachidonic acid | 600 nmol/L | [3] |
| Equol | Inhibition of free radical peroxidation of arachidonic acid | >1000 nmol/L | [3] |
| Dihydrodaidzein (racemic) | Myeloperoxidase Inhibition | >10 µM (approx.) | [3] |
| Daidzein | Myeloperoxidase Inhibition | >10 µM (approx.) | [3] |
| Equol | Myeloperoxidase Inhibition | 450 nmol/L | [3] |
Note: The available data suggests that while daidzein shows some direct radical scavenging activity, its metabolites, particularly equol, exhibit more potent activity in certain assays. The higher IC50 value for dihydrodaidzein in the arachidonic acid peroxidation assay compared to daidzein suggests a lower direct scavenging activity in this specific model. However, it is crucial to note that the antioxidant potential is assay-dependent and does not solely rely on direct radical scavenging. Further studies are imperative to quantify the specific antioxidant capacity of this compound using a battery of standardized assays.
Indirect Antioxidant Mechanisms: Modulation of Cellular Defense Systems
Beyond direct free radical scavenging, isoflavones and their metabolites can exert antioxidant effects indirectly by upregulating endogenous antioxidant defense mechanisms. This is primarily achieved through the activation of signaling pathways that control the expression of antioxidant enzymes.
The Nrf2-ARE Signaling Pathway: A Master Regulator of Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.
Studies have shown that daidzein can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes.[4] Given that this compound is a direct metabolite of daidzein, it is highly plausible that it also possesses the ability to modulate this critical antioxidant signaling pathway.
References
An In-Depth Technical Guide to Preliminary In-Vitro Studies of S-Dihydrodaidzein
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Dihydrodaidzein (S-DHD) is the S-enantiomer of dihydrodaidzein, a key intestinal metabolite of the soy isoflavone daidzein. It serves as an essential intermediate in the microbial biosynthesis of equol, a metabolite noted for its significant estrogenic and antioxidant activities. Despite the biological importance of its downstream metabolite, direct in-vitro investigation of S-DHD is in its nascent stages. This technical guide synthesizes the limited preliminary in-vitro data available for S-DHD, focusing on its anti-adipogenic properties. To provide a comprehensive overview for researchers, this document is supplemented with in-vitro findings on its racemic form, Dihydrodaidzein (DHD), and its metabolic precursor, Daidzein. This guide details experimental protocols, presents quantitative data in structured tables, and visualizes key cellular pathways to facilitate further research and drug development efforts.
Introduction to this compound
This compound is an isoflavanone, a class of flavonoids, derived from the hydrogenation of daidzein by gut microflora. Specifically, it is an enantiomer of dihydrodaidzein, which is further metabolized to produce equol.[1] The stereospecific nature of these metabolic conversions underscores the importance of studying the individual enantiomers. Preliminary research has identified S-DHD as a potential ligand for the estrogen receptor beta (ERβ), suggesting a role in modulating estrogen-sensitive pathways.[2] Given the scarcity of direct studies on S-DHD, this guide leverages data from closely related compounds to build a foundational understanding of its potential bioactivities.
Anti-Adipogenic Activity of this compound
The most direct in-vitro evidence for this compound's bioactivity comes from studies on adipogenesis. Research has positioned S-DHD as a novel ERβ ligand with potential anti-obesity effects.[2]
Key Findings
In a study utilizing the murine 3T3-L1 preadipocyte cell line, S-DHD (referred to as C1) was shown to inhibit adipocyte differentiation without affecting cell viability at concentrations up to 10 μM.[2] Key quantitative findings from this research are summarized below.
Data Presentation: Anti-Adipogenic Effects
| Cell Line | Compound | Concentration | Duration | Effect | Quantitative Measurement | Reference |
| 3T3-L1 | This compound | 10 μM | 72 hours | Inhibition of Adipocyte Differentiation | 40% reduction in intracellular lipid accumulation (Day 7) | [2] |
| 3T3-L1 | This compound | 10 μM | 72 hours | Downregulation of Adipogenic Markers | 50% reduction in PPARγ mRNA expression | [2] |
| 3T3-L1 | This compound | 10 μM | 72 hours | Downregulation of Adipogenic Markers | 82% reduction in C/EBPα mRNA expression | [2] |
Signaling Pathway: ERβ-Mediated Inhibition of Adipogenesis
This compound is proposed to exert its anti-adipogenic effects by binding to Estrogen Receptor Beta (ERβ). This interaction is thought to interfere with the transcriptional cascade essential for adipogenesis, primarily by downregulating the master adipogenic transcription factors, PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha).[2][3][4]
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., up to 10 μM) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Oil Red O (ORO) is a lysochrome diazo dye used for staining neutral triglycerides and lipids in cells.[7]
-
Induce Differentiation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation using a standard adipogenic cocktail (e.g., insulin, dexamethasone, IBMX) in the presence or absence of this compound (10 μM) for 72 hours.
-
Cell Fixation: After the differentiation period (e.g., 7 days), wash the cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for at least 1 hour.[8]
-
Staining: Wash the fixed cells with water and 60% isopropanol. Allow the wells to dry completely. Add the ORO working solution (0.2-0.5% ORO in 60% isopropanol) and incubate for 10-60 minutes at room temperature.[8][9]
-
Washing: Aspirate the ORO solution and wash the cells multiple times with water until excess stain is removed.
-
Quantification: Elute the dye from the stained cells by adding 100% isopropanol and incubating for 10 minutes. Transfer the eluate to a new 96-well plate and measure the absorbance at 500-520 nm.[7][8]
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of specific genes.[10]
-
RNA Extraction: Following treatment with this compound, harvest the 3T3-L1 cells and extract total RNA using a suitable kit (e.g., RNeasy kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using cDNA, gene-specific primers for Pparg, Cebpa, and a housekeeping gene (e.g., Actb or Gapdh) for normalization, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
Potential Bioactivities (Inferred from Daidzein and Dihydrodaidzein)
While direct data for S-DHD is limited, studies on its precursor, daidzein, and its racemate, dihydrodaidzein, reveal a range of in-vitro activities that warrant investigation for the S-enantiomer.
Anticancer Activity
Daidzein has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.
Data Presentation: In-Vitro Anticancer IC₅₀ Values
| Compound | Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| Daidzein | SKOV3 | Ovarian Cancer | 20 | [11] |
| Daidzein | Moody (normal) | Ovarian | 100 | [11] |
| Daidzein | BEL-7402 | Hepatocellular Carcinoma | 59.7 ± 8.1 | [12] |
| Daidzein | A549, HeLa, HepG-2, MG-63 | Various | >100 | [12] |
Signaling Pathways: The anticancer effects of daidzein have been linked to the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling cascades like the Raf/MEK/ERK and Src-MAPK pathways.[11]
Neuroprotective Effects
In-vitro models of neuronal damage, such as oxygen-glucose deprivation (OGD), have been used to demonstrate the neuroprotective potential of daidzein.
Key Findings: Daidzein (0.05-5 μM) was found to decrease cell death in rat cortical neurons subjected to OGD.[13] This effect is linked to the activation of PPARγ and the Akt/mTOR signaling pathway, which promotes neuronal survival.[13][14]
Signaling Pathway:
Antioxidant Activity
The phenolic structure of isoflavones like daidzein contributes to their antioxidant properties, which have been quantified using various in-vitro assays.
Data Presentation: In-Vitro Antioxidant Activity
| Assay | Compound/Extract | IC₅₀ / EC₅₀ Value | Reference |
| DPPH Radical Scavenging | 8-Hydroxydaidzein | 58.93 µM | |
| ABTS Radical Scavenging | 8-Hydroxydaidzein | 2.19 µM | |
| Ferric Reducing Antioxidant Power (FRAP) | Flavonoid Rich Extract | EC₅₀ = 28.67 ± 1.37 µg/mL | [15] |
Experimental Protocol (DPPH Radical Scavenging Assay):
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., Daidzein) in a suitable solvent (e.g., ethanol). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (e.g., 0.1 mM).
-
Reaction: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution. Include a control (DPPH solution with solvent only) and a blank (ethanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30-40 minutes.[16]
-
Measurement: Measure the absorbance at 517 nm.[16] The scavenging activity is calculated as the percentage of DPPH radical inhibition.
Conclusion and Future Directions
The preliminary in-vitro data for this compound are promising, particularly regarding its targeted anti-adipogenic activity through the ERβ pathway. However, the available research is exceptionally limited. The broader bioactivities observed for its precursor, daidzein—including anticancer, neuroprotective, and antioxidant effects—provide a strong rationale for expanding the in-vitro investigation of S-DHD.
Future research should prioritize:
-
Directly assessing the anticancer, neuroprotective, and antioxidant properties of S-DHD in relevant in-vitro models.
-
Conducting head-to-head comparative studies of S-DHD, R-DHD, and racemic DHD to elucidate enantiomer-specific effects.
-
Exploring the full dose-response relationship and determining IC₅₀ values for its various activities.
-
Elucidating the downstream molecular targets and signaling pathways modulated by S-DHD beyond adipogenesis.
A thorough understanding of the in-vitro profile of this compound is a critical step for drug development professionals considering its potential as a therapeutic agent.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effects of phytochemicals on adipogenesis with a focus on molecular mechanisms: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 9. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 10. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Daidzein has neuroprotective effects through ligand-binding-independent PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rahuedu.org [rahuedu.org]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for S-Dihydrodaidzein In-Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Dihydrodaidzein (S-DHD) is the (S)-enantiomer of dihydrodaidzein, a prominent metabolite of the soy isoflavone daidzein, produced by gut microbiota.[1][2] As a phytoestrogen, S-DHD and its related compounds are gaining attention for their potential roles in various physiological and pathological processes.[1] Emerging research highlights its bioactivity, including anti-adipogenic and osteogenic effects, making it a compound of interest for therapeutic development in metabolic and bone-related disorders.[3][4]
These application notes provide a summary of the current in-vitro research and detailed protocols for assessing the biological effects of this compound in cell culture models. The methodologies described are foundational for researchers investigating its mechanisms of action and therapeutic potential.
Application Notes
Anti-Adipogenic Activity
This compound has been identified as a potential ligand for the β-estrogen receptor (ERβ) and exhibits anti-adipogenic properties.[3] In-vitro studies using the 3T3-L1 murine adipocyte cell line demonstrated that S-DHD can inhibit adipocyte differentiation.[3] This inhibition is characterized by a significant reduction in intracellular lipid accumulation. Mechanistically, this effect is associated with the downregulation of key adipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[3] These findings suggest that S-DHD could be a lead structure for developing drugs to control obesity.[3]
Osteogenic and Anti-Osteoclastogenic Effects
Dihydrodaidzein (DHD), the racemic form of S-DHD, has shown promising effects on bone metabolism. In studies using MC3T3-E1 osteoblast precursor cells, DHD was found to increase osteogenesis.[4] This pro-osteogenic activity is mediated through the upregulation of the Bone Morphogenetic Protein 2 (Bmp2) signaling pathway.[4]
Furthermore, DHD demonstrated an ability to reduce osteoclastogenesis in RAW264.7 macrophage cells.[4] The inhibitory effect on the formation of bone-resorbing osteoclasts is achieved by suppressing the activation of nuclear factor kappa-B (NF-κB) and mitigating the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs).[4] These dual actions—promoting bone formation while inhibiting bone resorption—position DHD and its enantiomers as potential therapeutic agents for ameliorating osteoporotic bone loss.[4]
Potential Anti-Cancer and Neuroprotective Effects (Inferred from Daidzein)
While direct studies on S-DHD are limited, extensive research on its precursor, daidzein, provides a basis for potential applications. Daidzein has been shown to induce apoptosis in various cancer cell lines, including human breast cancer (MCF-7) and hepatocellular carcinoma (BEL-7402).[5][6][7] This process is often mediated by the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS), modulation of the Bax/Bcl-2 ratio, cytochrome C release, and subsequent caspase activation.[6][7] Daidzein can also induce cell cycle arrest at the G2/M phase.[5]
In neuronal cell models, daidzein exhibits neuroprotective effects against oxygen-glucose deprivation and other insults.[8][9] These effects are linked to the activation of PPARγ and the Akt/mTOR signaling pathway.[8][9] Given that S-DHD is a direct metabolite, it is plausible that it may share or contribute to these anti-cancer and neuroprotective activities.
Quantitative Data Summary
Table 1: In-Vitro Anti-Adipogenic Effects of this compound
| Cell Line | Concentration | Duration | Effect | Key Markers | Reference |
|---|---|---|---|---|---|
| 3T3-L1 | 10 µM | 72 hours | Inhibited adipocyte differentiation | - | [3] |
| 3T3-L1 | 10 µM | 7 days | 40% reduction in intracellular lipid accumulation | - | [3] |
| 3T3-L1 | 10 µM | 72 hours | 50% reduction in PPARγ mRNA expression | PPARγ | [3] |
| 3T3-L1 | 10 µM | 72 hours | 82% reduction in C/EBPα mRNA expression | C/EBPα |[3] |
Table 2: In-Vitro Effects of Dihydrodaidzein on Bone Cells
| Cell Line | Assay | Effect | Signaling Pathway | Reference |
|---|---|---|---|---|
| MC3T3-E1 | Osteogenesis | Increased | Bmp2 Signaling | [4] |
| RAW264.7 | Osteoclastogenesis | Reduced | Inhibition of NF-κB and MAPK phosphorylation |[4] |
Table 3: Contextual In-Vitro Cytotoxicity Data for Daidzein (Precursor to S-DHD)
| Cell Line | Assay | Incubation Time | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| BEL-7402 | MTT | 48 h | 59.7 ± 8.1 | [5] |
| A549 | MTT | 48 h | >100 | [5] |
| HeLa | MTT | 48 h | >100 | [5] |
| HepG-2 | MTT | 48 h | >100 | [5] |
| MG-63 | MTT | 48 h | >100 | [5] |
| MCF-7 | MTT | - | 50 |[7] |
Signaling Pathways and Experimental Workflows
Caption: this compound's proposed anti-adipogenic signaling pathway.[3]
Caption: Dihydrodaidzein's stimulation of the Bmp2 pathway for osteogenesis.[4]
Caption: Dihydrodaidzein's inhibition of pathways for osteoclastogenesis.[4]
Caption: General workflow for in-vitro testing of this compound.
Detailed Experimental Protocols
Protocol 1: General Cell Culture and Compound Preparation
1.1. Principle: This protocol outlines the basic steps for maintaining cell cultures and preparing this compound stock solutions for in-vitro experiments. Proper handling is crucial for reproducibility.
1.2. Materials:
-
Selected cell line (e.g., 3T3-L1, MC3T3-E1, RAW264.7)
-
Complete growth medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound powder (CAS No. 879559-75-8)
-
Sterile microcentrifuge tubes
-
Cell culture flasks, plates, and consumables
1.3. Procedure:
-
Cell Culture Maintenance:
-
Culture cells in appropriate flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 70-80% confluency. Briefly rinse with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding new flasks.
-
-
This compound Stock Solution Preparation:
-
This compound is soluble in DMSO.[1][10] To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the required weight of S-DHD powder in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C or sonication can aid solubility if needed.[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium.
-
Ensure the final concentration of DMSO in the medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤0.1%).
-
Protocol 2: Cell Viability Assay (MTT Assay)
2.1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for spectrophotometric quantification.[5][11]
2.2. Materials:
-
Cells seeded in a 96-well plate
-
S-DHD working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of S-DHD (e.g., 0-100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
2.4. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the % Viability against the log of S-DHD concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 3: Anti-Adipogenesis Assay (Oil Red O Staining)
3.1. Principle: This assay quantifies the extent of adipocyte differentiation by staining intracellular lipid droplets with Oil Red O dye. A reduction in staining indicates an inhibitory effect on adipogenesis.[3][12]
3.2. Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (DM): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maintenance medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
S-DHD working solutions
-
10% formalin or 4% paraformaldehyde for fixation
-
Oil Red O working solution
-
Isopropanol (100%) for dye elution
-
Seed 3T3-L1 cells in 24- or 48-well plates and grow to confluence (Day 0).
-
Induce differentiation by replacing the medium with DM containing various concentrations of S-DHD or vehicle control.
-
After 2-3 days (Day 2/3), replace the medium with maintenance medium containing S-DHD or vehicle.
-
Replenish with fresh maintenance medium every 2 days until Day 7-8.
-
Staining:
-
Wash cells gently with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes at room temperature.
-
Wash with water and then with 60% isopropanol.
-
Add Oil Red O working solution and incubate for 20-30 minutes to stain lipid droplets.
-
Wash extensively with water to remove unbound dye.
-
-
Quantification:
-
Visually assess and capture images using a microscope.
-
For quantitative analysis, elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.
-
3.4. Data Analysis:
-
Calculate the percentage of lipid accumulation relative to the differentiated control cells.
-
A lower absorbance value in S-DHD-treated wells compared to the control indicates inhibition of adipogenesis.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
4.1. Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) exposed on the outer membrane of early apoptotic cells, while Propidium Iodide (PI) enters late apoptotic and necrotic cells with compromised membrane integrity.[13]
4.2. Materials:
-
Cells cultured in 6-well plates
-
S-DHD working solutions
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
4.3. Procedure: [13]
-
Seed cells in 6-well plates and treat with S-DHD or vehicle control for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment.
-
Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-conjugate and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
4.4. Data Analysis:
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells in treated samples to the vehicle control.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrodaidzein and 6-hydroxydaidzein mediate the fermentation-induced increase of antiosteoporotic effect of soybeans in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daidzein has neuroprotective effects through ligand-binding-independent PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Using inhibition of the adipogenesis of adipose-derived stem cells in vitro for toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-Dihydrodaidzein Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Dihydrodaidzein (S-DHD) is a stereoisomer of dihydrodaidzein, a key metabolite of the soy isoflavone daidzein, formed by intestinal microflora.[1][2][3] As an intermediate in the metabolic pathway leading to equol, S-DHD is of significant interest for its potential biological activities, which may contribute to the health effects associated with soy consumption.[2][3] Like its parent compound daidzein and its metabolite equol, S-DHD is believed to exert its effects primarily through modulation of estrogen receptors and other signaling pathways.[4][5][6]
These application notes provide a comprehensive guide for designing and conducting preclinical animal model studies to investigate the efficacy and mechanisms of action of this compound. The protocols and recommendations are based on established methodologies for related isoflavones and general principles of preclinical research.
Preclinical Study Design Considerations
A well-designed animal study is crucial for obtaining reliable and reproducible data. Key considerations include the selection of an appropriate animal model, determination of the route of administration and dosage, and the inclusion of proper control groups.
Animal Model Selection:
The choice of animal model depends on the research question. Rodents, such as mice and rats, are commonly used due to their well-characterized physiology and genetics.[5] For studying the estrogenic effects of S-DHD, ovariectomized (OVX) female rodents are a suitable model to mimic postmenopausal conditions of estrogen deficiency.[5]
General Experimental Design:
A typical preclinical study design involves the following phases:
-
Acclimatization: Animals should be allowed to acclimate to the laboratory environment for at least one week before the start of the experiment.
-
Baseline Measurements: Record baseline parameters such as body weight and any other relevant physiological measurements.
-
Randomization: Animals should be randomly assigned to different treatment groups to minimize bias.[7][8]
-
Treatment Period: Administer S-DHD or vehicle control for the specified duration.
-
Monitoring: Regularly monitor the animals for any changes in health or behavior.
-
Endpoint Analysis: At the end of the study, collect samples for various analyses, including pharmacokinetic measurements, biomarker levels, and histological examinations.
A completely randomized design or a randomized block design is recommended to ensure the statistical validity of the results.[7][8]
Experimental Protocols
The following are detailed protocols for key experiments in an S-DHD animal study. These protocols are adapted from studies on the related compounds daidzein and S-equol and should be optimized for specific experimental goals.
Protocol 1: Oral Gavage Administration of this compound in Mice
Objective: To administer a precise dose of S-DHD orally to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or corn oil)
-
Animal balance
-
Gavage needles (20-22 gauge, with a ball tip)
-
Sterile syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of S-DHD.
-
Suspend or dissolve S-DHD in the chosen vehicle to the desired final concentration. Sonication may be required to achieve a uniform suspension.[1] Prepare a fresh solution daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.
-
Administer the vehicle alone to the control group.
-
-
Post-Administration Monitoring:
-
Observe the animals for any signs of distress or adverse reactions immediately after dosing and at regular intervals.
-
Protocol 2: Subcutaneous Injection of this compound in Rats
Objective: To administer S-DHD via subcutaneous injection for sustained release.
Materials:
-
This compound
-
Vehicle (e.g., sterile corn oil, dimethyl sulfoxide [DMSO])
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve S-DHD in a minimal amount of DMSO and then suspend in sterile corn oil to the final concentration. Vortex thoroughly before each injection.
-
-
Animal Handling and Dosing:
-
Weigh each rat to calculate the required injection volume.
-
Lift the skin on the back of the neck to form a tent.
-
Insert the needle into the subcutaneous space and inject the solution.
-
Administer the vehicle alone to the control group.
-
-
Post-Injection Monitoring:
-
Monitor the injection site for any signs of irritation or inflammation.
-
Protocol 3: Pharmacokinetic Analysis of this compound
Objective: To determine the pharmacokinetic profile of S-DHD in plasma.
Materials:
-
Cannulated mice or rats
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Dosing:
-
Administer a single dose of S-DHD via the desired route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of S-DHD in plasma.
-
Analyze the plasma samples to determine the concentration of S-DHD at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example Pharmacokinetic Parameters of a Daidzein Metabolite in Rats Following Oral Administration
| Parameter | Unit | Vehicle Control | S-DHD (10 mg/kg) | S-DHD (50 mg/kg) |
| Cmax | ng/mL | < LOD | 150 ± 25 | 650 ± 80 |
| Tmax | h | - | 2.0 ± 0.5 | 2.5 ± 0.7 |
| AUC(0-t) | ng*h/mL | < LOD | 800 ± 120 | 4500 ± 550 |
| t1/2 | h | - | 4.5 ± 1.0 | 5.2 ± 1.2 |
| Data are presented as mean ± SEM and are hypothetical examples based on typical isoflavone pharmacokinetics. |
Table 2: Example Biomarker Levels in Ovariectomized Rats Treated with S-DHD for 4 Weeks
| Biomarker | Unit | Sham | OVX + Vehicle | OVX + S-DHD (25 mg/kg/day) |
| Uterine Weight | mg | 250 ± 30 | 80 ± 15 | 150 ± 20 |
| Serum Alkaline Phosphatase | U/L | 120 ± 10 | 250 ± 25 | 180 ± 18 |
| Femur Bone Mineral Density | g/cm² | 0.25 ± 0.02 | 0.18 ± 0.01 | 0.22 ± 0.02 |
| p < 0.05 compared to OVX + Vehicle. Data are presented as mean ± SEM and are hypothetical. |
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanisms of action and experimental procedures can aid in understanding the study design.
References
Application Notes and Protocols for HPLC Quantification of S-Dihydrodaidzein
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of S-Dihydrodaidzein. The protocols outlined below are compiled from established methodologies for the analysis of isoflavones and their metabolites, offering a robust framework for accurate quantification in various research and development settings.
Introduction
This compound is a significant metabolite of the soy isoflavone daidzein, produced by the gut microbiota.[1][2][3][4][5] Its biological activity and pharmacokinetic profile are of considerable interest in the fields of nutrition, pharmacology, and drug discovery. Accurate quantification of this compound is crucial for metabolic studies, characterization of drug candidates, and quality control of related products. The following HPLC method with UV detection is presented as a reliable and reproducible approach for this purpose.
Chromatographic Conditions
A reversed-phase HPLC method is recommended for the separation and quantification of this compound. The conditions provided are based on validated methods for related isoflavones and can be optimized for specific laboratory instrumentation and sample matrices.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 1% acetic acidB: Methanol |
| Gradient | 0-20 min, 15-35% B20-40 min, 35% B40-60 min, 35-50% B60-110 min, 50-80% B110-120 min, 80-95% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV Absorbance at 280 nm |
| Internal Standard | Quinoxaline (or other suitable compound not present in the sample) |
Method Validation Parameters
The following table summarizes the typical performance characteristics of a validated HPLC method for isoflavone quantification. These values can be used as a benchmark for the in-house validation of the this compound assay.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9992[6] |
| Accuracy (% Recovery) | 80 - 120% | 96.22 - 105.28%[6] |
| Precision (% RSD) | ||
| Intra-day | ≤ 15% | < 2.89%[6] |
| Inter-day | ≤ 15% | < 2.89%[6] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | Analyte- and matrix-dependent |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Analyte- and matrix-dependent |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range. A typical range for isoflavones is 1.5 - 150 µg/mL.
Sample Preparation (from Plasma)
This protocol is a general guideline for the extraction of this compound from a plasma matrix.[7]
-
Aliquoting: Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard solution to the plasma sample.
-
Protein Precipitation: Add 1 mL of a 90:10 (v/v) solution of methanol and acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50 °C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of a 60:40 (v/v) solution of water and acetonitrile.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject 20 µL of the filtered sample into the HPLC system.
Metabolic Pathway of Daidzein to this compound
The conversion of daidzein to this compound is a key step in the metabolism of soy isoflavones by the gut microbiota. This biotransformation is primarily carried out by specific bacterial enzymes.[1][2]
Metabolic conversion of daidzein to this compound and (S)-Equol.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound from a biological sample.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Enantiomerically Pure S-Equol from Dihydrodaidzein
Introduction
Equol, a metabolite of the soy isoflavone daidzein, possesses a chiral center at the C-3 position, resulting in two enantiomers: S-(-)-equol and R-(+)-equol.[1] Intestinal bacteria exclusively synthesize the S-(-)-equol enantiomer.[1][2] The distinct biological activities of each enantiomer necessitate enantioselective synthesis methods to obtain pure forms for research and pharmaceutical development. S-(-)-equol demonstrates a higher binding affinity for estrogen receptor β (ERβ), while R-(+)-equol shows some preference for estrogen receptor α (ERα).[1] This document provides detailed protocols for the synthesis of enantiomerically pure S-equol from dihydrodaidzein, focusing on both biological and chemical methodologies.
Synthesis Strategies
The production of enantiomerically pure S-equol can be achieved through two primary routes: biotransformation and chemical synthesis coupled with chiral separation.
-
Biotransformation: This approach utilizes specific intestinal bacteria or engineered microorganisms that can stereoselectively convert dihydrodaidzein into S-equol.[3][4] This method has the advantage of directly producing the desired enantiomer with high purity. Several bacterial strains, including Eggerthella sp. Julong 732 and engineered E. coli, have been shown to be effective.[3][5][6]
-
Chemical Synthesis and Chiral Resolution: A common chemical method involves the synthesis of a racemic mixture of (±)-equol, followed by the separation of the S-(-) and R-(+) enantiomers using chiral High-Performance Liquid Chromatography (HPLC).[1] While this method is versatile, it requires a subsequent resolution step to isolate the desired enantiomer.[1]
Experimental Protocols
Protocol 1: Biotransformation of Dihydrodaidzein to S-Equol using Eggerthella sp. Julong 732
This protocol details the anaerobic bacterial conversion of a racemic mixture of dihydrodaidzein to enantiomerically pure S-equol.[3][4]
Materials:
-
Eggerthella sp. Julong 732 bacterial strain
-
Brain Heart Infusion (BHI) liquid medium
-
Racemic dihydrodaidzein
-
Anaerobic chamber
-
Centrifuge
-
HPLC system with a chiral stationary phase column
Procedure:
-
Bacterial Culture Preparation:
-
In an anaerobic chamber, inoculate Eggerthella sp. Julong 732 into 5 ml of BHI liquid medium.
-
Incubate the culture for 2 days.
-
-
Biotransformation Reaction:
-
Prepare a solution of racemic dihydrodaidzein.
-
Add the dihydrodaidzein solution to the bacterial culture.
-
Continue incubation under anaerobic conditions and monitor the conversion of dihydrodaidzein to equol using HPLC.
-
-
Extraction and Analysis:
-
Once the reaction is complete, centrifuge the culture at 16,000 × g for 5 minutes to pellet the bacteria.[4]
-
Analyze the supernatant using chiral stationary-phase HPLC to confirm the production of S-equol and determine the enantiomeric excess.[3][4] The product is identified as S-equol with 100% enantiomeric excess (e.e.).[4]
-
Protocol 2: Synthesis of Racemic (±)-Equol and Chiral HPLC Resolution
This protocol describes the chemical synthesis of racemic equol from daidzein, followed by the separation of the enantiomers.[1] Although the starting material is daidzein, this is a common route to obtaining S-equol and is relevant for researchers who may not have access to dihydrodaidzein. The process can be adapted if starting from dihydrodaidzein by proceeding directly to the chiral resolution step if a racemic mixture of dihydrodaidzein is used as the starting point for a reduction reaction.
Part A: Synthesis of Racemic (±)-Equol from Daidzein
Materials:
-
Daidzein
-
95% Ethanol
-
10% Palladium on charcoal (Pd/C)
-
Hydrogen gas source
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve daidzein in 95% ethanol in a round-bottom flask.[1]
-
Catalyst Addition: Add 10% palladium on charcoal (Pd/C) to the solution.[1]
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or HPLC.[1]
-
Work-up:
-
Purification: If necessary, purify the crude product by silica gel chromatography.[1]
Part B: Chiral HPLC Resolution of (±)-Equol
Materials:
-
Crude (±)-equol
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralpak® IA)[1][7]
-
Hexane
-
Isopropanol
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and isopropanol. The exact ratio should be optimized for the specific column and system. A common mixture is n-Heptane/Isopropanol (80/20, V/V).[7]
-
HPLC Analysis:
-
Dissolve the crude (±)-equol in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution of the enantiomers using a UV detector at 280 nm.[1]
-
-
Enantiomer Separation: On many common chiral phases, S-(-)-equol elutes before R-(+)-equol.[1][8] Collect the fractions corresponding to each enantiomer.
-
Purity Analysis: Analyze the collected fractions to confirm the enantiomeric purity of the separated S-equol.
Data Presentation
Table 1: Summary of Biotransformation of Dihydrodaidzein to S-Equol
| Parameter | Value/Condition | Reference |
| Bacterial Strain | Eggerthella sp. Julong 732 | [3][4] |
| Starting Material | Racemic Dihydrodaidzein | [3] |
| Product | S-Equol | [3][4] |
| Enantiomeric Excess (e.e.) | 100% | [4] |
| Culture Conditions | Anaerobic | [3][4] |
| Medium | BHI Liquid Medium | [4] |
Table 2: Conditions for Chiral HPLC Resolution of Equol Enantiomers
| Parameter | Condition | Reference |
| Column | Chiralpak® IA | [1][7] |
| Mobile Phase | n-Heptane/Isopropanol (80/20, V/V) | [7] |
| Detection | UV at 280 nm | [1] |
| Elution Order | S-(-)-equol followed by R-(+)-equol | [1][8] |
Visualizations
Caption: Workflow for the biotransformation of dihydrodaidzein to S-equol.
Caption: Logical relationships in S-equol synthesis strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of S-equol from dihydrodaidzein by a newly isolated anaerobic human intestinal bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
S-Dihydrodaidzein: A Selective Ligand for Estrogen Receptor Beta
Application Notes and Protocols for Researchers
Introduction
S-Dihydrodaidzein is a metabolite of the soy isoflavone daidzein, produced by intestinal microflora.[1][2] It has garnered significant interest within the scientific community for its selective binding affinity for Estrogen Receptor Beta (ERβ) over Estrogen Receptor Alpha (ERα).[3] This selectivity makes this compound a valuable tool for investigating the distinct physiological roles of ERβ and a potential lead compound for the development of novel therapeutics targeting ERβ-mediated pathways. These notes provide an overview of this compound's properties and detailed protocols for its application in research.
Estrogen receptors, ERα and ERβ, are members of the nuclear receptor superfamily and act as ligand-activated transcription factors.[4][5] While both receptors bind the endogenous estrogen 17β-estradiol, they often exhibit different, and sometimes opposing, physiological effects.[6] ERα is predominantly associated with proliferative effects in tissues like the uterus and breast, whereas ERβ is often linked to anti-proliferative and pro-apoptotic activities.[6][7] The differential expression of ERα and ERβ in various tissues and disease states underscores the importance of developing selective ligands to dissect their individual contributions.
Properties of this compound
This compound demonstrates a notable preference for binding to ERβ. This selectivity is a key attribute that allows researchers to specifically probe ERβ-dependent signaling cascades.
| Property | Value | Reference |
| Chemical Name | (3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | [8] |
| Molecular Formula | C₁₅H₁₂O₄ | [8] |
| Molecular Weight | 256.25 g/mol | [8] |
| ERβ Selectivity | Preferential binding to ERβ over ERα | [3] |
| Biological Activity | ERβ agonist | [9] |
Applications in Research
This compound can be utilized in a variety of research applications to explore the function of ERβ, including:
-
Investigating ERβ-mediated signaling pathways: By selectively activating ERβ, researchers can elucidate its role in various cellular processes.
-
Studying the anti-proliferative and pro-apoptotic effects of ERβ activation: this compound can be used in cancer cell lines to study the inhibitory effects of ERβ on cell growth.[6]
-
Exploring the role of ERβ in metabolic regulation: Studies have shown that ERβ ligands can influence adipogenesis, suggesting a role in metabolic control.[9][10]
-
Neuroprotective studies: ERβ and its selective ligands are known to have neuroprotective effects, and this compound can be a tool to investigate these mechanisms.[11]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound as an ERβ ligand.
In Vitro Estrogen Receptor Competitive Binding Assay
This assay determines the binding affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, such as [³H]17β-estradiol.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]17β-estradiol
-
This compound
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of this compound in the binding buffer.
-
In a microcentrifuge tube, add a fixed concentration of recombinant ERα or ERβ protein.
-
Add a fixed concentration of [³H]17β-estradiol.
-
Add the various concentrations of this compound or vehicle control.
-
Incubate the mixture for a defined period (e.g., 2-4 hours) at 4°C to reach equilibrium.
-
To separate bound from free radioligand, add ice-cold DCC suspension to each tube.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at 4°C to pellet the charcoal-bound free radioligand.
-
Transfer the supernatant (containing the protein-bound radioligand) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of specific [³H]17β-estradiol binding).
ERβ-Dependent Reporter Gene Assay
This cell-based assay measures the ability of this compound to activate transcription from an estrogen response element (ERE) in the presence of ERβ.
Materials:
-
A suitable mammalian cell line that does not endogenously express significant levels of ERs (e.g., HEK293, HeLa).
-
Expression vector for human ERβ.
-
Reporter plasmid containing an ERE upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer and reporter gene assay substrate (e.g., luciferase substrate).
-
Luminometer or spectrophotometer.
Protocol:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the ERβ expression vector and the ERE-reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Normalize the reporter activity to total protein concentration or a co-transfected control plasmid (e.g., expressing Renilla luciferase).
-
Plot the dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of ER-positive cells, particularly those expressing ERβ.
Materials:
-
ERβ-positive cell line (e.g., MCF-7 cells engineered to express ERβ).[3]
-
Cell culture medium and supplements.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Multi-well plate reader.
Protocol:
-
Seed the cells in a 96-well plate at a suitable density.
-
Allow the cells to attach and grow for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathways and Visualizations
This compound, by acting as an ERβ agonist, can modulate several downstream signaling pathways. The activation of ERβ can lead to the regulation of gene expression through direct binding to EREs or by interacting with other transcription factors like AP-1 and Sp1.[5]
Caption: this compound activates ERβ, leading to gene regulation.
The above diagram illustrates the generalized signaling pathway for this compound. Upon entering the cell, it binds to and activates ERβ, causing the dissociation of heat shock proteins (HSPs). The activated receptor then dimerizes and translocates to the nucleus where it can directly bind to EREs on DNA or interact with other transcription factors to modulate the expression of target genes, ultimately leading to various physiological responses.
Caption: Workflow for characterizing this compound's ERβ activity.
This workflow outlines a logical progression of experiments to characterize the effects of this compound. It begins with in vitro assays to determine its binding affinity and functional activity, followed by cell-based assays to investigate its impact on cellular processes and elucidate the underlying molecular mechanisms.
References
- 1. glpbio.com [glpbio.com]
- 2. Dihydrodaidzein CAS No. 17238-05-0 Sigma-Aldrich [sigmaaldrich.com]
- 3. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Diversity of Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-dihydrodaidzein | C15H12O4 | CID 11492597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Structure–Activity Relationship of Phytoestrogen Analogs as ERα/β Agonists with Neuroprotective Activities [jstage.jst.go.jp]
Application Note: Quantitative Analysis of S-Dihydrodaidzein in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-dihydrodaidzein is a key metabolite of the soy isoflavone daidzein, produced by intestinal microflora.[1][2][3] As an intermediate in the metabolic pathway leading to equol, this compound is of significant interest due to its potential biological activities, including antioxidant and estrogen-like effects.[1][4] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological roles. This application note details a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma.
Metabolic Pathway of this compound
Daidzein, consumed through soy products, undergoes metabolism by intestinal bacteria to form this compound, which can be further metabolized to S-equol.[1][5] Understanding this pathway is essential for interpreting pharmacokinetic data.
Caption: Metabolic conversion of Daidzein to S-Equol.
Experimental Workflow
The analytical workflow involves plasma sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: LC-MS/MS experimental workflow.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Daidzein-d4 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (Daidzein-d4, 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[7]
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).[7]
-
Vortex for 30 seconds and transfer to an autosampler vial.
LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| System | UPLC System |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As described in Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 8.0 | 10 |
Mass Spectrometric Conditions:
| Parameter | Value |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | As described in Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 257.1 | 123.0 | 30 | 25 |
| Daidzein-d4 (IS) | 259.1 | 137.1 | 30 | 20 |
Note: The precursor ion for this compound is [M+H]+ with a calculated m/z of 257.08.[8] The product ion is a characteristic fragment.
Method Validation
The method was validated according to standard bioanalytical guidelines.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1-1000 ng/mL. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL.
Table 3: Linearity and LLOQ
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 10% | < 10% | 90-110% |
| Medium | 50 | < 8% | < 8% | 92-108% |
| High | 500 | < 5% | < 5% | 95-105% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the method.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 5 | 85 - 95% | 90 - 110% |
| High | 500 | 88 - 98% | 92 - 108% |
Conclusion
This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for high-throughput analysis in clinical and research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]
- 3. Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS determination and pharmacokinetics study of puerarin and daidzein in rat plasma after oral administration of Gegenqinlian decoction and Radix Puerariae extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-dihydrodaidzein | C15H12O4 | CID 11492597 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for S-Dihydrodaidzein Administration in Mice: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of S-dihydrodaidzein to mice for research purposes. Due to the limited availability of direct studies on this compound administration, this document extrapolates from research on its precursor, daidzein, and general principles of rodent pharmacology.
Introduction
This compound is a primary metabolite of the soy isoflavone daidzein, formed by the action of gut microflora. It is a key intermediate in the metabolic pathway leading to equol, a compound with significant biological activity. Research into the direct effects of this compound is crucial for understanding the mechanisms behind the health benefits associated with soy consumption. These protocols are designed to guide researchers in the effective and ethical administration of this compound in murine models.
Compound Preparation and Formulation
Proper preparation of this compound is critical for accurate and reproducible results. This compound is sparingly soluble in water, necessitating the use of a suitable vehicle for administration.
Vehicle Selection:
-
For Oral (p.o.) and Intraperitoneal (i.p.) Administration: A common vehicle is a mixture of Dimethyl sulfoxide (DMSO) and a solubilizing agent like Polyethylene glycol (PEG) or Tween 80, diluted with saline or Phosphate-Buffered Saline (PBS). A suggested starting point is 5-10% DMSO, 10-20% solubilizing agent, and the remainder as saline/PBS. The final DMSO concentration should be kept low to minimize toxicity.
-
For Subcutaneous (s.c.) Administration: An oil-based vehicle such as corn oil or sesame oil can be used. Alternatively, a suspension in a vehicle containing carboxymethylcellulose (CMC) can be prepared.
-
For Intravenous (i.v.) Administration: The formulation must be sterile and completely solubilized. A co-solvent system like DMSO and PEG400 in saline is often used. The final concentration of organic solvents should be minimized.
Preparation Protocol:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to dissolve the compound completely. Gentle warming or sonication may be required.
-
Add the solubilizing agent (e.g., Tween 80, PEG400) and mix thoroughly.
-
Gradually add sterile saline or PBS to the desired final volume while continuously mixing to prevent precipitation.
-
For intravenous administration, the final solution must be filtered through a 0.22 µm sterile filter.
-
Prepare fresh solutions daily and protect from light.
Administration Protocols
The choice of administration route depends on the experimental objectives, such as desired pharmacokinetic profile and target organ.
Oral Administration (Gavage)
This route is common for studying the effects of compounds after gastrointestinal absorption.
Protocol:
-
Fast the mice for 4-6 hours before administration to ensure consistent absorption, but provide free access to water.
-
Administer the prepared this compound solution using a ball-tipped gavage needle. The volume should typically not exceed 10 mL/kg of body weight.
-
Carefully insert the gavage needle along the roof of the mouth and into the esophagus.
-
Dispense the solution slowly to prevent regurgitation and aspiration.
-
Monitor the animal for any signs of distress after the procedure.
Intraperitoneal (i.p.) Injection
This route allows for rapid absorption and systemic distribution, bypassing first-pass metabolism in the liver.
Protocol:
-
Restrain the mouse securely.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the solution slowly. The volume should not exceed 10 mL/kg.
Subcutaneous (s.c.) Injection
This route provides a slower and more sustained release of the compound compared to i.p. injection.
Protocol:
-
Grasp the loose skin over the back of the neck or flank to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.
-
Aspirate to check for blood.
-
Inject the solution to form a small bleb under the skin. The volume is typically limited to 5-10 mL/kg.
Intravenous (i.v.) Injection
This route provides immediate and complete bioavailability. The lateral tail vein is the most common site for i.v. injections in mice.
Protocol:
-
Warm the mouse under a heat lamp or by placing its tail in warm water to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Disinfect the tail with an alcohol swab.
-
Using a 27-30 gauge needle, insert it into one of the lateral tail veins at a shallow angle.
-
Successful entry into the vein is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. The maximum volume is typically around 5 mL/kg.
Quantitative Data Summary
The following tables summarize suggested dosage ranges for this compound, extrapolated from studies on daidzein. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental model.
Table 1: Suggested this compound Dosage Ranges in Mice
| Administration Route | Dosage Range (mg/kg) | Frequency | Vehicle Examples |
| Oral (p.o.) | 10 - 50 | Daily | 5% DMSO, 10% Tween 80 in Saline |
| Intraperitoneal (i.p.) | 10 - 50 | Daily | 5% DMSO, 10% Tween 80 in Saline |
| Subcutaneous (s.c.) | 10 - 50 | Daily | Corn oil or 0.5% CMC in Saline |
| Intravenous (i.v.) | 1 - 10 | Single dose or as needed | 5% DMSO, 10% PEG400 in Saline |
Table 2: Pharmacokinetic Parameters of Daidzein in Rodents (for reference)
| Compound | Route | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Species |
| Daidzein | Oral | ~100-600 | ~0.5-5 | ~13-47 | Rat |
Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general experimental workflow for assessing the in vivo effects of this compound.
Figure 1: General experimental workflow for in vivo studies of this compound.
Potential Signaling Pathways
Based on studies of related isoflavones, this compound may modulate several key signaling pathways. Researchers should consider investigating these pathways to elucidate its mechanism of action.
Figure 2: Potential signaling pathways modulated by this compound.
Conclusion and Recommendations
These application notes provide a starting point for researchers investigating the in vivo effects of this compound in mice. Due to the limited direct data, it is strongly recommended that researchers:
-
Conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for their specific mouse model and experimental endpoint.
-
Carefully select the administration route and vehicle based on the study's objectives and the physicochemical properties of the formulated compound.
-
Adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
By following these protocols and recommendations, researchers can contribute to a better understanding of the biological activities of this compound and its potential role in health and disease.
Application of S-Dihydrodaidzein in Anti-Adipogenic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Dihydrodaidzein, a metabolite of the soy isoflavone daidzein, has emerged as a promising candidate in the field of anti-adipogenic research. Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a key target for the development of therapeutics against obesity and related metabolic disorders. This document provides detailed application notes and experimental protocols for investigating the anti-adipogenic properties of this compound, with a focus on its mechanism of action involving key adipogenic transcription factors and signaling pathways.
Mechanism of Action
Current research indicates that this compound exerts its anti-adipogenic effects primarily through the modulation of key regulatory proteins involved in adipocyte differentiation. The proposed mechanism involves the downregulation of the master adipogenic transcription factors, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). Additionally, its potential as a β-estrogen receptor (ERβ) ligand suggests a role for this receptor in mediating its anti-adipogenic activity.[1] Further investigation into downstream signaling cascades, such as the AMP-activated protein kinase (AMPK) pathway, and its effects on lipolysis is warranted to fully elucidate its mechanism of action.
Quantitative Data Summary
The following table summarizes the reported quantitative effects of this compound on adipogenesis in 3T3-L1 preadipocytes.
| Parameter | Concentration of this compound | Incubation Time | Method | Result | Reference |
| Lipid Accumulation | 10 µM | 7 days | Oil Red O Staining | 40% reduction | [1] |
| PPARγ mRNA Expression | 10 µM | 72 hours | Real-Time qPCR | 50% reduction | [1] |
| C/EBPα mRNA Expression | 10 µM | 72 hours | Real-Time qPCR | 82% reduction | [1] |
| Cell Viability | Up to 10 µM | Not specified | MTT Assay | No significant effect | [1] |
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanism of action and the experimental workflow for assessing the anti-adipogenic effects of this compound, the following diagrams are provided.
Experimental Protocols
Detailed protocols for the key experiments are provided below.
3T3-L1 Preadipocyte Culture and Differentiation
Materials:
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation:
-
Seed cells in appropriate culture plates and grow to confluence.
-
Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).
-
On Day 2, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL Insulin).
-
On Day 4, and every two days thereafter, replace the medium with maintenance medium (DMEM, 10% FBS).
-
Mature adipocytes are typically observed between Day 7 and Day 10.
-
-
This compound Treatment: Add this compound at desired concentrations to the differentiation medium at specified time points (e.g., from Day 0). A vehicle control (e.g., DMSO) should be run in parallel.
MTT Assay for Cell Viability
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Seed 3T3-L1 cells in a 96-well plate and treat with this compound as described above.
-
At the end of the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Oil Red O Staining for Lipid Accumulation
Materials:
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Formalin (10%)
-
60% Isopropanol
-
Distilled water
Protocol:
-
After the differentiation period, wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with distilled water and then with 60% isopropanol.
-
Stain the cells with freshly prepared Oil Red O working solution (6 parts stock: 4 parts water) for 20-30 minutes.
-
Wash the cells with distilled water several times to remove unbound dye.
-
Visualize and photograph the lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 520 nm.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., PPARγ, C/EBPα) and a housekeeping gene (e.g., β-actin or GAPDH)
Protocol:
-
Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blot Analysis for Protein Expression
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα, anti-AMPK, anti-p-AMPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Lipolysis Assay (Glycerol Release)
Materials:
-
Glycerol Assay Kit
-
Krebs-Ringer-HEPES (KRH) buffer
-
Isoproterenol (as a positive control for stimulated lipolysis)
Protocol:
-
Differentiate 3T3-L1 cells to mature adipocytes.
-
Wash the cells with PBS and incubate in KRH buffer.
-
Treat the cells with this compound at various concentrations for a defined period (e.g., 2-4 hours). Include a vehicle control and a positive control (isoproterenol).
-
Collect the KRH buffer from each well.
-
Measure the glycerol concentration in the collected buffer using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Normalize the glycerol release to the total protein content of the cells in each well.
Conclusion
This compound demonstrates significant anti-adipogenic potential by inhibiting adipocyte differentiation and lipid accumulation, at least in part, through the downregulation of the key adipogenic transcription factors PPARγ and C/EBPα. The provided protocols offer a comprehensive framework for researchers to further investigate the molecular mechanisms of this compound and evaluate its therapeutic potential for obesity and related metabolic diseases. Future studies should focus on elucidating the complete signaling pathway, including the role of ERβ and the potential involvement of the AMPK pathway and lipolysis, as well as conducting dose-response studies to determine the optimal effective concentrations.
References
Application Notes and Protocols for S-Dihydrodaidzein in Isoflavone Metabolism Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Dihydrodaidzein (S-DHD) is a key intermediate metabolite of daidzein, a major isoflavone found predominantly in soy products.[1][2] The metabolic fate of daidzein in the human gut is of significant interest due to the varying biological activities of its downstream metabolites, such as S-equol and O-desmethylangolensin (O-DMA).[3][4][5][6] S-DHD stands at a crucial metabolic crossroads, making it an essential compound for studying the pathways of isoflavone biotransformation by the gut microbiota.[6][7] These application notes provide detailed protocols for utilizing S-DHD to investigate isoflavone metabolism, assess the metabolic potential of gut microbiota, and evaluate the biological activities of daidzein metabolites.
The biological effects of soy isoflavones are significantly influenced by their metabolism by intestinal microorganisms.[2] While daidzein itself has estrogenic and antioxidant properties, its metabolite S-equol exhibits much stronger estrogenic activity.[4][8] However, only about 30-50% of the human population can produce equol, highlighting significant inter-individual variations in gut microbiome function.[3][9] S-DHD is the direct precursor to S-equol, and its formation is a critical step in the overall metabolic pathway.[1][9][10] Therefore, studying the production and further conversion of S-DHD is fundamental to understanding the health effects of soy consumption.
These notes will cover in vitro microbial fermentation, cell-based assays, and analytical methodologies for the quantification of S-DHD and related metabolites.
Metabolic Pathways of Daidzein
The metabolism of daidzein is primarily carried out by gut bacteria. Daidzein is first reduced to dihydrodaidzein (DHD).[6][10] DHD then serves as a branch point for two different metabolic routes: it can be further reduced to S-equol or undergo C-ring cleavage to form O-desmethylangolensin (O-DMA).[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative activities of daidzein metabolites, equol and O-desmethylangolensin, on bone mineral density and lipid metabolism in ovariectomized mice and in osteoclast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis Pathway and Metabolism of Isoflavones | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrodaidzein-producing Clostridium-like intestinal bacterium, strain TM-40, affects in vitro metabolism of daidzein by fecal microbiota of human male equol producer and non-producers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The metabolism and analysis of isoflavones and other dietary polyphenols in foods and biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability assays with s-Dihydrodaidzein treatment
S-Dihydrodaidzein, an isoflavone metabolite of daidzein found in soy products, has garnered interest for its potential therapeutic properties, including its effects on cell viability. Understanding its impact on cellular processes is crucial for researchers in drug development and life sciences. These application notes provide detailed protocols for assessing cell viability upon treatment with this compound, focusing on the widely used MTT and LDH assays. The document also summarizes the dose-dependent effects of the related compounds, daidzein and S-equol, on various cancer cell lines and elucidates the key signaling pathways involved in its mechanism of action.
Disclaimer: Direct quantitative data for this compound is limited in the currently available scientific literature. The data presented in this document is primarily based on studies of its metabolic precursor, daidzein, and its metabolite, S-equol. While these compounds are structurally and functionally related, the specific effects of this compound may vary. The provided information should be used as a reference, and experimental validation with this compound is highly recommended.
Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of daidzein and S-equol on various cancer cell lines. This data can serve as a starting point for designing experiments with this compound.
Table 1: IC50 Values of Daidzein and S-equol in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Daidzein | BEL-7402 | Hepatocellular Carcinoma | 48 | 59.7 ± 8.1 | [1] |
| Daidzein | A549 | Lung Carcinoma | 48 | >100 | [1] |
| Daidzein | HeLa | Cervical Cancer | 48 | >100 | [1] |
| Daidzein | HepG-2 | Hepatocellular Carcinoma | 48 | >100 | [1] |
| Daidzein | MG-63 | Osteosarcoma | 48 | >100 | [1] |
| Daidzein | 143B | Osteosarcoma | 48 | 63.59 | [2] |
| Daidzein | U2OS | Osteosarcoma | 48 | 125 | [2] |
| Daidzein | MCF-7 | Breast Cancer | Not Specified | 50 | [3] |
| S-equol | MDA-MB-453 | Breast Cancer | 72 | 50 - 100 | [4][5] |
| S-equol | MDA-MB-435 | Breast Cancer | 24 | >1 (increases viability at 1-50 µM) | [6][7] |
Table 2: Effects of Daidzein and S-equol on Apoptosis-Related Proteins
| Compound | Cell Line | Effect on Bax Expression | Effect on Bcl-2 Expression | Effect on Caspase Activation | Reference |
| Daidzein | BGC-823 | Up-regulation | Down-regulation | Activation of Caspase-3 and Caspase-9 | [8] |
| Daidzein | MCF-7 | Up-regulation | Down-regulation | Activation of Caspase-3/7 (1.4-fold increase) | [3][9] |
| S-equol | MDA-MB-453 | Up-regulation | Down-regulation | Activation of Caspase-3, -6, -7, and -9 (independent of Caspase-8) | [4][5] |
| S-equol | PC3 | Not specified | Not specified | Induces apoptosis via Akt/FOXO3a pathway | [10][11] |
| S-equol + Genistein | MCF-7 | Increased Bax/Bcl-xL ratio | - | Drastic induction of apoptosis | [12] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (or Daidzein/S-equol as reference compounds)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be based on preliminary studies or literature data for related compounds (e.g., 1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound (or Daidzein/S-equol as reference compounds)
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency)
-
96-well plates
-
Appropriate cell culture medium and supplements
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound solutions to the wells. Include the following controls:
-
Untreated Control (Spontaneous LDH release): Cells treated with culture medium only.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound Induced Apoptosis
The following diagram illustrates the proposed intrinsic apoptosis pathway initiated by this compound, based on evidence from studies on daidzein and S-equol.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Cell Viability Assays
This diagram outlines the general workflow for conducting cell viability assays with this compound treatment.
Caption: General experimental workflow for cell viability assays.
Logical Relationship of Controls in Cytotoxicity Assays
This diagram illustrates the relationship between the different controls used in a typical cytotoxicity assay like the LDH assay.
Caption: Relationship between controls in a cytotoxicity assay.
References
- 1. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Review of the Effects of Equol (Soy Metabolite) on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equol induces apoptosis through cytochrome c-mediated caspases cascade in human breast cancer MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Soy Isoflavone Equol May Increase Cancer Malignancy via Up-regulation of Eukaryotic Protein Synthesis Initiation Factor eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Daidzein induced apoptosis via down-regulation of Bcl-2/Bax and triggering of the mitochondrial pathway in BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. S-equol, a Secondary Metabolite of Natural Anticancer Isoflavone Daidzein, Inhibits Prostate Cancer Growth In Vitro and In Vivo, Though Activating the Akt/FOXO3a Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Equol Enhances Apoptosis-inducing Activity of Genistein by Increasing Bax/Bcl-xL Expression Ratio in MCF-7 Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Gene Expression Analysis Following S-Dihydrodaidzein Exposure
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daidzein-sulfate metabolites affect transcriptional and antiproliferative activities of estrogen receptor-beta in cultured human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. P212A Mutant of Dihydrodaidzein Reductase Enhances (S)-Equol Production and Enantioselectivity in a Recombinant Escherichia coli Whole-Cell Reaction System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elearning.unite.it [elearning.unite.it]
- 10. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 12. youtube.com [youtube.com]
- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. cusabio.com [cusabio.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Anaerobic Bacterial Culture in S-Dihydrodaidzein Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the anaerobic bacterial culture and analysis of daidzein metabolism, with a specific focus on the production of S-dihydrodaidzein, a key intermediate in the formation of the bioactive compound S-equol.
Introduction
The isoflavone daidzein, commonly found in soy products, undergoes significant metabolism by the gut microbiota. A critical step in this biotransformation is the reduction of daidzein to dihydrodaidzein (DHD). This conversion is a prerequisite for the subsequent formation of equol, a metabolite with higher estrogenic activity and potential health benefits. Notably, only a subset of the human population harbors gut bacteria capable of producing equol, highlighting the importance of understanding the specific microorganisms and conditions involved in this metabolic pathway.[1][2][3][4][5]
This document outlines the necessary materials, protocols, and data for researchers to effectively culture anaerobic bacteria and study the metabolism of daidzein to this compound.
Bacterial Strains and Metabolism
Several anaerobic bacterial species isolated from human and animal intestines have been identified to metabolize daidzein to dihydrodaidzein. These bacteria belong to diverse genera, indicating that this metabolic capability is distributed across different phylogenetic groups.
Table 1: Bacterial Strains Involved in Daidzein Metabolism to Dihydrodaidzein
| Bacterial Strain/Group | Origin | Key Metabolic Conversion | Reference |
| Slackia isoflavoniconvertens | Human Feces | Daidzein → Dihydrodaidzein → Equol | [6] |
| Clostridium sp. HGH136 | Human Feces | Daidzein → Dihydrodaidzein | [6] |
| Lactococcus garvieae 20-92 | Human Intestine | Daidzein → Dihydrodaidzein | [6] |
| Eggerthella sp. Julong 732 | Human Feces | Dihydrodaidzein → S-equol | [7][8] |
| Lactobacillus sp. Niu-O16 | Bovine Rumen | Daidzein → Dihydrodaidzein | [8][9] |
| Clostridium sp. ZJ6 | Chick Cecum | Daidzein → Dihydrodaidzein | [10] |
| Strain TM-40 (Clostridium-like) | Human Feces | Daidzein → Dihydrodaidzein | [2] |
| Member of Coriobacteriaceae (Mt1B8) | Mouse Intestine | Daidzein → Dihydrodaidzein → Equol | [1][11] |
Experimental Protocols
General Anaerobic Culture Technique
Successful cultivation of anaerobic bacteria requires the strict exclusion of oxygen.[12][13][14][15][16]
Materials:
-
Anaerobic chamber or gas pack system[12]
-
Oxygen-free gas mixture (e.g., 10% H₂, 10% CO₂, 80% N₂)[10]
-
Serum bottles or tubes with butyl rubber stoppers and aluminum crimp seals[13]
-
Sterile syringes and needles[13]
-
Culture media (see section 3.2)
-
Reducing agents (e.g., L-cysteine-HCl)
-
Resazurin (redox indicator)[14]
Protocol:
-
Prepare the culture medium and dispense it into serum bottles inside an anaerobic chamber or while flushing with an oxygen-free gas.
-
Add a reducing agent and resazurin to the medium to lower the redox potential and visually confirm anaerobic conditions (resazurin is colorless when reduced).[14]
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Autoclave the sealed media.
-
Inoculate the media with the desired bacterial strain using a sterile syringe inside the anaerobic chamber.
-
Incubate at the appropriate temperature (typically 37°C for gut bacteria).
Recommended Culture Media
The choice of culture medium can significantly impact bacterial growth and metabolic activity.
-
Brain Heart Infusion (BHI) Medium: A rich, general-purpose medium suitable for growing many fastidious anaerobes, including Eggerthella sp. Julong 732.[7]
-
Reinforced Clostridium Medium (RCM): Specifically designed for the cultivation of Clostridium species.[10]
-
Gifu Anaerobic Medium (GAM): A comprehensive medium that supports the growth of a wide range of intestinal bacteria.[17]
Daidzein Metabolism Assay
This protocol describes an in vitro assay to study the conversion of daidzein to this compound.
Materials:
-
Anaerobically cultured bacterial strain
-
Daidzein stock solution (e.g., 40 mM in N,N-dimethyl formamide)[7]
-
Anaerobic culture medium
-
Incubator (37°C)
-
Centrifuge
-
HPLC system for analysis
Protocol:
-
Grow the selected bacterial strain in the appropriate anaerobic medium to the desired optical density (e.g., OD₆₀₀ of 0.1).[7]
-
Add daidzein stock solution to the bacterial culture to a final concentration of 40-800 µM.[7][9][10]
-
Incubate the culture under anaerobic conditions at 37°C.
-
Collect samples at different time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Centrifuge the samples to pellet the bacteria.
-
Analyze the supernatant for daidzein and its metabolites using HPLC.[18]
Quantitative Data Summary
The efficiency of daidzein conversion can vary depending on the bacterial strain and culture conditions.
Table 2: Quantitative Data on Daidzein Metabolism
| Bacterial Strain | Initial Daidzein Concentration | Incubation Time | Key Metabolite(s) and Concentration/Conversion Rate | Reference |
| Lactobacillus sp. Niu-O16 | 800 µM | 3 days | Complete conversion to Dihydrodaidzein | [9] |
| Slackia isoflavoniconvertens | 80 µM | 10 hours | Conversion to Equol (via Dihydrodaidzein) | [6] |
| Mixed culture (Eggerthella sp. Julong 732 & Lactobacillus sp. Niu-O16) | 1200 µM | 24 hours | ~754 µM S-equol (complete conversion of daidzein) | [19] |
| Eggerthella sp. Julong 732 | 400 µM | 4 days | Dihydrodaidzein converted to Equol | [7] |
Signaling Pathways and Experimental Workflow
Metabolic Pathway of Daidzein to S-Equol
The conversion of daidzein to S-equol is a multi-step process involving several key enzymes produced by gut bacteria. The initial and critical step is the reduction of daidzein to dihydrodaidzein.
References
- 1. Conversion of Daidzein and Genistein by an Anaerobic Bacterium Newly Isolated from the Mouse Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrodaidzein-producing Clostridium-like intestinal bacterium, strain TM-40, affects in vitro metabolism of daidzein by fecal microbiota of human male equol producer and non-producers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unimore.it [iris.unimore.it]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of S-Equol from Dihydrodaidzein by a Newly Isolated Anaerobic Human Intestinal Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of phytoestrogen S-equol from daidzein in mixed culture of two anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced biosynthesis of dihydrodaidzein and dihydrogenistein by a newly isolated bovine rumen anaerobic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. mrclab.com [mrclab.com]
- 13. Medium Preparation for the Cultivation of Microorganisms under Strictly Anaerobic/Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dsmz.de [dsmz.de]
- 15. Basic laboratory culture methods for anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Development of culture methods capable of culturing a wide range of predominant species of intestinal bacteria [frontiersin.org]
- 18. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing S-Dihydrodaidzein Water Solubility for Experimental Success
Welcome to the technical support center for S-Dihydrodaidzein (DHD), designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly water-soluble isoflavone, this compound, in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHD) and why is its water solubility a concern?
A1: this compound is a metabolite of daidzein, a major isoflavone found in soy products.[1] It is a subject of interest in various research fields due to its potential biological activities. However, like many flavonoids, DHD has poor water solubility, which presents a significant hurdle for its use in aqueous-based in vitro and in vivo experiments, potentially leading to inaccurate and irreproducible results.[2]
Q2: What is the approximate water solubility of this compound?
A2: this compound is sparingly soluble in aqueous buffers.[3] While specific quantitative data for S-DHD is limited, its parent compound, daidzein, has a very low water solubility of approximately 0.48 µg/mL.[4] This low solubility necessitates the use of solubilization techniques for most experimental applications.
Q3: What are the most common methods to improve the water solubility of this compound for experiments?
A3: Several methods can be employed to enhance the aqueous solubility of DHD. The most common approaches in a laboratory setting include:
-
Use of Co-solvents: Dissolving DHD in a water-miscible organic solvent before diluting it in an aqueous buffer.
-
Complexation with Cyclodextrins: Encapsulating the DHD molecule within a cyclodextrin to form a water-soluble inclusion complex.
-
Preparation of Solid Dispersions: Dispersing DHD in a hydrophilic carrier matrix to improve its dissolution rate.
Q4: Can I dissolve this compound directly in my cell culture medium?
A4: It is not recommended to dissolve DHD directly in cell culture medium due to its low aqueous solubility. This can lead to the precipitation of the compound and inaccurate dosing. It is best to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.
Q5: Are there any commercially available water-soluble formulations of this compound?
A5: While some suppliers may offer this compound in a pre-dissolved format (e.g., in DMSO), truly water-soluble formulations are not widely commercially available for research purposes. Researchers typically need to prepare these formulations in the lab using the methods described in this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer or cell culture medium. | The concentration of the organic co-solvent (e.g., DMSO) in the final solution is too low to maintain solubility. The final concentration of DHD exceeds its solubility limit in the aqueous medium. | Ensure the final concentration of the organic co-solvent is sufficient. For DMSO, a final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Prepare a more dilute stock solution or decrease the final working concentration of DHD. Consider using a different solubilization method, such as cyclodextrin complexation. |
| Inconsistent or non-reproducible experimental results. | Incomplete dissolution of this compound, leading to variations in the actual concentration. Degradation of the compound in the stock solution over time. | Visually inspect the stock solution for any undissolved particles. If present, gently warm the solution or sonicate to aid dissolution. Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles).[1] |
| Cell toxicity or off-target effects observed in experiments. | The concentration of the organic co-solvent (e.g., DMSO) is too high. The solubilizing agent itself (e.g., a specific cyclodextrin) is causing cellular effects. | Perform a vehicle control experiment with the same concentration of the co-solvent to assess its toxicity. If co-solvent toxicity is a concern, consider reducing its final concentration or using an alternative solubilization method like cyclodextrin complexation, which often requires lower or no organic solvent. Test the effect of the solubilizing agent alone on your experimental model. |
| Difficulty in preparing a stable cyclodextrin inclusion complex. | The molar ratio of DHD to cyclodextrin is not optimal. The preparation method is not efficient. | Experiment with different molar ratios of DHD to cyclodextrin (e.g., 1:1, 1:2). Utilize methods like kneading, co-precipitation, or freeze-drying for more efficient complex formation.[5] |
Quantitative Data on Solubility Enhancement
The following tables summarize the solubility of Daidzein, the parent compound of this compound, in various solvents and with different solubilization techniques. This data can serve as a valuable reference for estimating the solubility of this compound.
Table 1: Solubility of Daidzein in Common Organic Solvents
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~30[3] |
| Dimethylformamide (DMF) | ~10[3] |
| Ethanol | ~0.1[3] |
Table 2: Enhancement of Daidzein Aqueous Solubility using Cyclodextrins
| Cyclodextrin (CD) | Molar Ratio (Daidzein:CD) | Solubility Enhancement (fold increase) |
| β-Cyclodextrin (β-CD) | 1:1 | ~4.8[6] |
| Methyl-β-Cyclodextrin (Me-β-CD) | 1:1 | ~8.1[6] |
| (2-hydroxy)propyl-β-Cyclodextrin (HP-β-CD) | 1:1 | ~9.7[6] |
Table 3: Dissolution of Daidzein from Solid Dispersions
| Carrier | Drug:Carrier Ratio (w/w) | % Dissolved in 120 min (pH 6.8 buffer) |
| PEG-10000 | 1:5 | > 80% |
| PEG-10000 + Tween-80 | 1:5 (with 0.4g Tween-80) | > 90% |
Note: Data for solid dispersions is based on studies with Daidzein and may vary for this compound.[7]
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent (DMSO)
Objective: To prepare a stock solution of this compound in DMSO for subsequent dilution in aqueous experimental media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM). A solubility of up to 60 mg/mL (234.15 mM) in DMSO has been reported.[8]
-
Vortex the tube vigorously to dissolve the powder. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.[1]
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
Objective: To prepare a water-soluble inclusion complex of this compound with a cyclodextrin.
Materials:
-
This compound powder
-
β-Cyclodextrin (β-CD), Methyl-β-Cyclodextrin (Me-β-CD), or (2-hydroxy)propyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol (optional, as a co-solvent)
-
Magnetic stirrer and stir bar
-
Freeze-dryer (optional, for solid complex isolation)
Procedure (Kneading Method):
-
Calculate the required amounts of this compound and cyclodextrin for a 1:1 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Add the this compound powder to the paste.
-
Knead the mixture for 30-60 minutes to facilitate complex formation.
-
The resulting paste can be used directly or dried under vacuum to obtain a solid powder.
Procedure (Co-precipitation Method):
-
Dissolve the cyclodextrin in deionized water with stirring.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Continue stirring for 24-48 hours at room temperature.
-
The resulting solution containing the water-soluble complex can be used directly, or the complex can be isolated by cooling to induce precipitation, followed by filtration and drying. Alternatively, the solution can be freeze-dried to obtain a solid powder of the inclusion complex.[5][9]
Protocol 3: Preparation of this compound Solid Dispersion
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound powder
-
Polyethylene glycol (PEG), e.g., PEG-10000
-
Tween-80 (optional, as a surfactant)
-
Ethanol (as a solvent)
-
Rotary evaporator
Procedure (Solvent Evaporation Method):
-
Weigh the desired amounts of this compound and PEG (and Tween-80, if used).
-
Dissolve the this compound and PEG (and Tween-80) in ethanol in a round-bottom flask.
-
Use a rotary evaporator to remove the ethanol under reduced pressure until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Daidzein, the precursor to this compound, has been shown to modulate several key signaling pathways. As a metabolite, this compound may exert its effects through similar mechanisms.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Daidzein Activates Akt Pathway to Promote the Proliferation of Female Germline Stem Cells through Upregulating Clec11a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Inclusion Complexes of Daidzein with Cyclodextrin-Based Metal-Organic Framework-1 Enhance Its Solubility and Antioxidant Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Tween-80 on the Dissolution Properties of Daidzein Solid Dispersion in Vitro | Hu | International Journal of Chemistry | CCSE [ccsenet.org]
- 8. This compound | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
s-Dihydrodaidzein stability in DMSO and other solvents
Technical Support Center: S-Dihydrodaidzein Stability
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and protocols regarding the stability of this compound in DMSO and other common laboratory solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I can't find specific stability data for this compound in DMSO. What should I do?
A1: It is true that specific, long-term stability data for this compound in various solvents is not extensively published. This compound is an intermediate in the metabolic conversion of daidzein to S-equol.[1] Therefore, its stability profile is often considered within this broader context. In the absence of specific data, we recommend two approaches:
-
Follow best practices for handling similar isoflavonoids, such as its precursor daidzein.[2][3]
-
Perform an in-house stability study using the protocol provided below to determine its stability under your specific experimental conditions.[4]
Q2: How should I prepare and store a stock solution of this compound in DMSO?
A2: For maximum stability, dissolve this compound in high-purity, anhydrous DMSO to your desired concentration (e.g., 10-60 mg/mL)[1]. We recommend the following storage practices:
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[2][5]
-
Aliquoting: Prepare small-volume aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[6][7]
-
Inert Atmosphere: For sensitive applications, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.[2][8]
-
Container Type: Use amber glass vials or polypropylene tubes to protect the solution from light.[9]
Q3: My this compound solution in DMSO has changed color. What does this indicate?
A3: A color change, often to a yellowish hue, can be an indicator of degradation.[9] This may be caused by oxidation or photolytic degradation, especially if the solution was exposed to light or stored at room temperature for an extended period.[9][10] We strongly advise analyzing the purity of the solution by a method like HPLC (see protocol below) to confirm its integrity before use.
Q4: How stable is this compound in aqueous solutions or cell culture media?
A4: Aqueous solutions of isoflavones are significantly less stable than DMSO stocks. We do not recommend storing aqueous solutions for more than one day.[2][5][8] When preparing working solutions for cell-based assays, dilute the DMSO stock into your aqueous buffer or media immediately before use. Factors like pH, temperature, and the presence of dissolved oxygen can rapidly degrade the compound in aqueous environments.[10]
Q5: What are the primary factors that can cause degradation of this compound?
A5: Based on the behavior of related flavonoids, the main factors contributing to degradation are:
-
Hydrolysis: Cleavage of chemical bonds by water, a primary concern in aqueous solutions.[10]
-
Oxidation: Reaction with dissolved oxygen, which can be accelerated by higher temperatures.[10]
-
Light Exposure: Photodegradation can occur, especially under UV light.[3][10]
-
pH: Extreme pH values can catalyze degradation reactions.[10]
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation pathways.[10][11]
Stability Data for Related Isoflavones and General Compounds
While specific quantitative stability data for this compound is limited, the following table summarizes information for its precursor (Daidzein), a key metabolite (S-Equol), and general findings for compounds stored in DMSO. This information can be used as a guideline for experimental design.
| Compound/Class | Solvent/Conditions | Stability Data | Source(s) |
| Daidzein (solid) | Stored at -20°C | Stable for ≥ 4 years | [2] |
| Daidzein | 80% Methanol with Riboflavin, under light | Significant decrease after 7 hours (photodegradation) | [3] |
| Daidzin (solid) | Stored at -20°C | Stable for ≥ 4 years | [8] |
| (S)-Equol (solid) | Stored at -20°C | Stable for ≥ 4 years | [5] |
| General Compounds | DMSO (anhydrous) | Most compounds are stable for 15 weeks at 40°C (accelerated study) | [6][7] |
| General Compounds | DMSO/Water (90/10) stored at 4°C | 85% of compounds were stable over a 2-year period | [12] |
| General Compounds | DMSO, 11 freeze-thaw cycles (-15°C to 25°C) | No significant compound loss observed | [6][7] |
Experimental Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a stability-indicating method to determine the purity and degradation of this compound over time.
Objective: To quantify the percentage of this compound remaining in a solution under defined storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO, HPLC grade
-
Other solvents for testing (e.g., Ethanol, Acetonitrile, Water), HPLC grade
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column
-
Appropriate mobile phase (e.g., Acetonitrile and water with 0.1% formic or phosphoric acid)[13]
-
Autosampler vials (amber recommended)
Methodology:
-
Stock Solution Preparation (Time 0):
-
Accurately weigh this compound and dissolve it in the chosen solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).
-
Immediately dilute a small aliquot of this stock solution with mobile phase to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Analyze this "Time 0" sample immediately by HPLC to determine the initial peak area, which represents 100% integrity.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into several vials appropriate for the storage conditions you wish to test (e.g., -20°C protected from light, 4°C protected from light, Room Temperature exposed to light, etc.).
-
Ensure vials are tightly sealed to prevent solvent evaporation or water absorption.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 7 days, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the sample to come to room temperature before opening.
-
Prepare a working concentration sample by diluting the stock solution in the same manner as the "Time 0" sample.
-
Analyze the sample by HPLC using the same method as the "Time 0" sample.
-
-
Data Analysis:
-
For each time point, integrate the peak area of this compound.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
A method is considered stability-indicating if it can resolve the parent peak from any degradation peaks.[4]
-
Visualizations
Below are diagrams illustrating key experimental and biological pathways relevant to this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Metabolic pathway of Daidzein and signaling of S-Equol.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Stability of isoflavone daidzein and genistein in riboflavin, chlorophyll b, or methylene blue photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing S-Dihydrodaidzein Yield in Microbial Fermentation
Welcome to the technical support center for the microbial fermentation of S-dihydrodaidzein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (S-DHD) is an isoflavone compound derived from the metabolism of daidzein, a primary constituent of soy isoflavones.[1] It is considered one of the most active forms of soy isoflavones and exhibits higher and broader biological activity than its precursor, daidzein.[1][2] Its potential health benefits include antioxidant properties, prevention of cardiovascular disease, and osteoporosis prevention.[1][2][3]
Q2: What are the primary microbial sources for producing this compound?
A2: this compound is produced by the action of intestinal microorganisms that metabolize daidzein.[2] Several bacterial strains have been identified and utilized for this biotransformation, including Lactococcus sp., Clostridium sp., and engineered Escherichia coli.[4][5][6][7] The key is the presence of specific enzymes like daidzein reductase.
Q3: What is the general biosynthetic pathway for this compound?
A3: The biosynthesis of this compound from daidzein involves a series of enzymatic reactions. Daidzein is first reduced to a racemic mixture of (R)- and (S)-dihydrodaidzein by daidzein reductase (DZNR).[4][6] To obtain the specific S-enantiomer, a dihydrodaidzein racemase (DDRC) is often required to convert the (R)-DHD to (S)-DHD.[4][7] (S)-dihydrodaidzein can then be further metabolized to (S)-equol by dihydrodaidzein reductase (DHDR) and tetrahydrodaidzein reductase (THDR).[4][6][8]
Caption: Biosynthesis pathway of this compound and (S)-equol from daidzein.
Troubleshooting Guide
Problem 1: Low or no yield of dihydrodaidzein.
| Possible Cause | Suggested Solution |
| Incorrect microbial strain | Ensure the selected microorganism is capable of daidzein conversion. Not all gut bacteria produce the necessary reductases. Consider using known producers like Lactococcus sp. 20-92 or an engineered strain expressing daidzein reductase.[7] |
| Inappropriate fermentation conditions (aerobic/anaerobic) | Most natural DHD-producing bacteria are obligate anaerobes.[9][10] Fermentation should be carried out under strict anaerobic conditions. However, some oxygen-tolerant strains have been developed which can perform the conversion in the presence of atmospheric oxygen.[10] |
| Sub-optimal media composition | The growth medium significantly impacts microbial activity. Optimize media components such as carbon and nitrogen sources. For example, Gifu Anaerobic Medium (GAM) has been used successfully for DHD production by MRG-1.[11] |
| Poor substrate bioavailability | Daidzein has low water solubility.[2] Consider using a stock solution of daidzein dissolved in a suitable solvent like N,N-dimethyl formamide before adding it to the culture medium.[9] |
Problem 2: Production of the wrong enantiomer ((R)-dihydrodaidzein instead of (S)-dihydrodaidzein).
| Possible Cause | Suggested Solution |
| Absence of dihydrodaidzein racemase (DDRC) | Some daidzein reductases primarily produce (R)-DHD.[7] The conversion to (S)-DHD requires the presence of dihydrodaidzein racemase (DDRC). If your strain lacks this enzyme, you may need to co-express the gene for DDRC.[4][7] |
| Enzyme stereospecificity | The daidzein reductase itself may have a preference for producing one enantiomer over the other. A newly identified daidzein reductase from Clostridium sp. ZJ6 was found to directly produce about 70% (S)-DHD without a racemase.[4] Consider screening for or engineering enzymes with the desired stereoselectivity. |
Problem 3: Fermentation smells "off" (alcoholic, metallic, or like paint thinner).
| Possible Cause | Suggested Solution |
| Fermentation temperature is too high | High temperatures can lead to the growth of undesirable microbes and the production of off-smelling byproducts.[12] Most fermentations should be conducted at a controlled room temperature, around 72°F (22°C).[12] |
| Contamination | Unwanted microbial contamination can lead to unpleasant odors and compete with your production strain. Ensure all equipment and media are properly sterilized and aseptic techniques are used throughout the process. |
Problem 4: Dihydrodaidzein is being converted to other metabolites (e.g., (S)-equol).
| Possible Cause | Suggested Solution |
| Presence of downstream enzymes | Your microbial strain may possess dihydrodaidzein reductase (DHDR) and tetrahydrodaidzein reductase (THDR), which further convert DHD to (S)-equol.[4][6][8] |
| Knockout downstream genes | If your goal is to accumulate S-DHD, consider using a strain where the genes for DHDR and THDR have been knocked out or are not present. |
Quantitative Data Summary
Table 1: Microbial Strains and Dihydrodaidzein Production
| Microbial Strain | Substrate | Product(s) | Key Findings |
| Clostridium sp. ZJ6 | Daidzein | (R/S)-Dihydrodaidzein, (S)-Equol | Possesses a novel daidzein reductase that can directly produce (S)-DHD.[4][6] |
| Lactococcus sp. 20-92 | Daidzein | (R)-Dihydrodaidzein, (S)-Equol | Requires four enzymes for equol production, including a dihydrodaidzein racemase.[7] |
| Human gut bacterium MRG-1 | Soybean hypocotyl extract (1% w/v) | Dihydrodaidzein | Achieved a maximum DHD production of 1.2 g/L after 48 hours of incubation.[11] |
| Bovine rumen bacterium Aeroto-Niu-O16 | Daidzein | Dihydrodaidzein | An oxygen-tolerant strain with a bioconversion rate of 60.3% for daidzein, which increased to 71.7% with the addition of ascorbic acid.[10] |
| Engineered E. coli | Daidzein | (S)-Equol | Co-expression of four enzymes from Slackia isoflavoniconvertens and a mutation in DHDR enhanced (S)-equol productivity to 69.8 mg/L/h.[13] |
Experimental Protocols
Protocol 1: General Anaerobic Fermentation for Dihydrodaidzein Production
This protocol is a generalized procedure based on methodologies for anaerobic intestinal bacteria.
1. Media Preparation:
-
Prepare a suitable anaerobic medium such as Brain Heart Infusion (BHI) liquid medium or Gifu Anaerobic Medium (GAM).[9][11]
-
Dispense the medium into anaerobic culture tubes or flasks.
-
Sterilize by autoclaving.
2. Inoculum Preparation:
-
Grow a seed culture of the desired microbial strain (e.g., Clostridium sp. ZJ6, MRG-1) in the selected medium under anaerobic conditions for 24-48 hours.[9][11]
-
The optimal growth stage for inoculation may need to be determined, for example, an OD600 of 0.3-0.4 was found to be effective for MRG-1.[11]
3. Fermentation:
-
In an anaerobic chamber or using anaerobic techniques, inoculate the sterile medium with the seed culture.
-
Prepare a stock solution of daidzein in a solvent like N,N-dimethyl formamide.
-
Add the daidzein stock solution to the culture to a final desired concentration (e.g., 0.8 mM).[9]
-
Incubate the culture at 37°C under anaerobic conditions for the desired period (e.g., 24-72 hours).[4][9]
4. Sample Analysis:
-
At various time points, withdraw samples from the culture.
-
Centrifuge the samples to pellet the cells.
-
Analyze the supernatant for daidzein and dihydrodaidzein concentrations using High-Performance Liquid Chromatography (HPLC).
Caption: A general experimental workflow for microbial production of this compound.
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrodaidzein and 6-hydroxydaidzein mediate the fermentation-induced increase of antiosteoporotic effect of soybeans in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]
- 7. Identification of a Novel Dihydrodaidzein Racemase Essential for Biosynthesis of Equol from Daidzein in Lactococcus sp. Strain 20-92 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Synthesis of S-Equol from Dihydrodaidzein by a Newly Isolated Anaerobic Human Intestinal Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of dihydrodaidzein and dihydrogenistein by a novel oxygen-tolerant bovine rumen bacterium in the presence of atmospheric oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting s-Dihydrodaidzein detection in mass spectrometry
Welcome to the technical support center for the mass spectrometry-based detection of S-Dihydrodaidzein. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is a key intermediate metabolite in the conversion of daidzein, a prominent soy isoflavone, into S-equol by gut microbiota.[1][2] The ability to produce S-equol, which has a higher affinity for estrogen receptors than its precursors, varies significantly among individuals.[3] Therefore, accurately detecting and quantifying this compound is crucial for pharmacokinetic studies, understanding isoflavone metabolism, and assessing the potential biological activity of soy-based products.[2]
Q2: Which ionization mode is best for detecting this compound?
A2: Electrospray ionization (ESI) is the most common and effective technique for analyzing isoflavones like this compound. Due to the phenolic hydroxyl groups in its structure, this compound readily loses a proton. Consequently, negative ion mode (ESI-) is generally preferred as it typically provides a strong deprotonated molecular ion [M-H]-, leading to higher sensitivity and simpler spectra.[4][5][6]
Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?
A3: In negative ion mode, the precursor ion for this compound (molar mass ≈ 256.25 g/mol ) will be the deprotonated molecule [M-H]- at m/z 255. Upon collision-induced dissociation (CID), characteristic product ions are formed. While specific fragmentation can vary slightly by instrument, common transitions are used for Multiple Reaction Monitoring (MRM) assays.
Q4: I am not seeing a peak for this compound. What are the most common initial culprits?
A4: The most common reasons for a complete lack of signal include:
-
Incorrect MRM Transition: Ensure the precursor and product ion m/z values are correctly entered in the method.
-
Ionization Mode: Verify you are operating in negative ion mode (ESI-).
-
Sample Degradation: this compound can be unstable. Ensure proper sample handling and storage.
-
Insufficient Concentration: The analyte concentration in your sample may be below the instrument's limit of detection (LOD).
-
Instrument Tuning: The mass spectrometer may require tuning and calibration.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during this compound analysis. For a logical workflow, refer to the troubleshooting diagram below.
Caption: A logical workflow for troubleshooting common mass spectrometry issues.
Problem: Poor or No Signal Intensity
Q: My signal for this compound is extremely low or non-existent, but other compounds are visible. What should I do?
A: This points to an issue specific to the analyte.
-
Confirm Ionization Efficiency: While ESI- is standard, the pH of your mobile phase can significantly impact ionization. Ensure it facilitates deprotonation (e.g., a small amount of ammonium acetate or formate can help).[4]
-
Check Sample Preparation: Review your extraction protocol. Inefficient extraction from a complex matrix (like plasma or urine) can lead to significant analyte loss. Consider if protein precipitation was complete or if your solid-phase extraction (SPE) cartridge was appropriate.
-
Investigate Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. To check this, infuse a standard solution of this compound post-column while injecting a blank matrix extract. A dip in the signal at the retention time of your analyte indicates ion suppression. Modifying the chromatography to better separate the analyte from interfering matrix components is the solution.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My this compound peak is tailing badly. How can I improve it?
A: Peak tailing is often a chromatographic issue.
-
Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
-
Column Contamination: Contaminants from previous injections can build up at the head of the column. Try flushing the column with a strong solvent or trimming a small portion (0.5 cm) from the front if possible.
-
Secondary Interactions: Acidic silanols on the silica backbone of the column can interact with your analyte. Adding a small amount of a competing acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape, but be mindful of its effect on negative mode ionization.
-
Column Overload: If the peak is fronting, you may be injecting too much sample. Try diluting your sample and reinjecting.
Problem: Inconsistent Results and Poor Reproducibility
Q: My peak areas for this compound are highly variable across multiple injections of the same sample. What is the cause?
A: Poor reproducibility can stem from several sources.
-
Autosampler Issues: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
-
Matrix Effects: The variability of matrix effects between different samples is a primary cause of poor reproducibility in quantitative bioanalysis. The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is the gold standard for correcting this, as it will be affected by the matrix in the same way as the analyte.
-
Sample Stability: this compound may be degrading in the autosampler over the course of the run. Ensure the autosampler is temperature-controlled (e.g., set to 4°C).
| Troubleshooting Summary | Potential Causes | Recommended Solutions |
| No Peak / Poor Intensity | Incorrect MS parameters; Ion suppression; Poor extraction recovery; Low concentration. | Verify MRMs & ion mode; Check for matrix effects; Optimize sample prep; Use internal standard. |
| Poor Peak Shape | Sample solvent mismatch; Column contamination; Secondary silanol interactions. | Dissolve sample in mobile phase; Flush or trim column; Adjust mobile phase additives. |
| High Background Noise | Contaminated solvents/gas; System leaks; Dirty ion source. | Use high-purity solvents; Perform leak check; Clean the ion source. |
| Poor Reproducibility | Autosampler error; Variable matrix effects; Sample instability. | Check injection system; Use a stable isotope-labeled internal standard ; Keep samples cooled. |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol uses protein precipitation, a common and straightforward method for sample cleanup.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of an internal standard (IS) working solution (e.g., this compound-d4 at 100 ng/mL in methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube. This provides a 3:1 ratio of organic solvent to plasma.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will create a solid pellet of precipitated protein at the bottom.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 5 mM Ammonium Acetate). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge one last time at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Vial: Transfer the final supernatant to an LC-MS vial for analysis.
Protocol 2: LC-MS/MS Method for this compound Quantification
This method uses a standard C18 column and is optimized for negative ion mode detection.
-
LC System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 5 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile with 5 mM Ammonium Acetate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 1.0 95 5 5.0 10 90 6.0 10 90 6.1 95 5 | 8.0 | 95 | 5 |
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Collision Energy (eV) This compound 255.1 133.1 0.05 25 This compound (Quantifier 2) 255.1 119.1 0.05 30 | this compound-d4 (IS) | 259.1 | 137.1 | 0.05 | 25 |
-
Metabolic & Signaling Pathway
This compound is an intermediate in the metabolic conversion of daidzein to S-equol, which then acts on estrogen receptors. S-equol shows a higher binding affinity for Estrogen Receptor β (ERβ) compared to Estrogen Receptor α (ERα).[3]
Caption: Metabolism of Daidzein and the signaling action of S-Equol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. sciprofiles.com [sciprofiles.com]
- 6. Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Dihydrodaidzein Protocol Refinement for Higher Purity
Welcome to the technical support center for S-Dihydrodaidzein synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols for achieving higher purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common starting material for the synthesis of Dihydrodaidzein is Daidzein. Racemic Dihydrodaidzein can be synthesized from Daidzein via catalytic transfer hydrogenation. To obtain the specific S-enantiomer (this compound), an enantioselective synthesis method, such as enzymatic reduction or the use of a chiral catalyst, is required.
Q2: I am observing low yield during the synthesis of racemic Dihydrodaidzein. What are the possible causes?
Low yields can result from several factors:
-
Incomplete Reaction: The hydrogenation of Daidzein may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be old or deactivated. Ensure you are using a fresh and active catalyst.
-
Suboptimal Reaction Conditions: The temperature and reaction time are critical. Ensure the reaction is refluxed at the appropriate temperature for a sufficient duration.
-
Loss during Work-up: Significant product loss can occur during the extraction and purification steps. Ensure proper phase separation and minimize transfers between vessels.
Q3: My purified Dihydrodaidzein shows multiple peaks on HPLC analysis. What could be the impurities?
Common impurities can include:
-
Unreacted Daidzein: If the hydrogenation reaction is incomplete, you will have the starting material in your product.
-
Tetrahydrodaidzein: Over-reduction can lead to the formation of Tetrahydrodaidzein.
-
Side-products from the starting material: Commercial Daidzein may contain other isoflavones that can also be reduced, leading to related impurities.
-
Enantiomeric Impurity: If you are synthesizing this compound, the presence of the R-enantiomer is a common impurity.
Q4: I am struggling with the chiral separation of S- and R-Dihydrodaidzein. What are the key parameters to optimize in my HPLC method?
For successful chiral separation of Dihydrodaidzein enantiomers, consider the following:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as Chiralpak® and Chiralcel® columns, are widely used and effective for separating flavonoid enantiomers.
-
Mobile Phase: The composition of the mobile phase is crucial. A mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol) is a common choice for normal-phase chromatography. The ratio of these solvents will significantly impact the resolution.
-
Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution.
-
Flow Rate: Lower flow rates often lead to better resolution in chiral separations.
-
Temperature: Column temperature can affect enantioselectivity. It is a parameter that can be optimized.
Q5: Can I use Supercritical Fluid Chromatography (SFC) for the purification of this compound?
Yes, SFC is a powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC. Polysaccharide-based chiral columns are also used in SFC. The mobile phase typically consists of supercritical CO2 with a co-solvent like methanol or ethanol.
Q6: What are suitable solvents for the recrystallization of Dihydrodaidzein?
The choice of solvent is critical for successful recrystallization. Based on the solubility of Daidzein and related isoflavones, a good starting point would be a solvent system where Dihydrodaidzein is soluble at high temperatures but has low solubility at room temperature. Common solvent systems for flavonoids include ethanol/water, acetone/water, or mixtures of a polar solvent like ethyl acetate with a non-polar solvent like hexane.
Troubleshooting Guides
Chiral HPLC Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution of Enantiomers | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- High flow rate. | - Screen different polysaccharide-based CSPs (e.g., Chiralpak IA, AD, etc.).- Adjust the ratio of non-polar solvent to alcohol in the mobile phase.- Reduce the flow rate.- Optimize the column temperature. |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Extra-column dead volume. | - Add a mobile phase modifier (e.g., 0.1% TFA or DEA).- Reduce the sample concentration or injection volume.- Check and minimize the length and diameter of tubing. |
| Peak Splitting or Shoulders | - Co-eluting impurity.- Column degradation or contamination.- Sample solvent incompatible with the mobile phase. | - Analyze the sample by mass spectrometry to identify potential co-eluting species.- Flush the column with a strong solvent or follow the manufacturer's regeneration protocol.[1]- Dissolve the sample in the mobile phase if possible. |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Solution is not saturated (too much solvent was added).- The compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to concentrate the solution.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.- Try a different solvent or solvent mixture where the compound has lower solubility at room temperature. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated. | - Use a lower-boiling point solvent.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Try a different solvent system. |
| Low Recovery of Crystals | - The compound has significant solubility in the cold solvent.- Crystals were lost during filtration. | - Cool the solution in an ice bath to minimize solubility.- Use a minimal amount of cold solvent to wash the crystals during filtration.- Ensure a proper filtration technique to avoid loss of product. |
Experimental Protocols
Synthesis of Racemic Dihydrodaidzein
This protocol is adapted from a method for the catalytic transfer hydrogenation of daidzein.
Materials:
-
Daidzein
-
Methanol
-
Palladium on carbon (Pd/C, 10%)
-
Ammonium formate
-
Round bottom flask
-
Reflux condenser
Procedure:
-
In a round bottom flask, dissolve Daidzein (e.g., 0.26 g) in methanol (e.g., 20 ml).
-
Add Pd/C (e.g., 0.255 g) and ammonium formate (e.g., 0.252 g) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) for 2 hours.
-
Monitor the reaction progress by TLC or HPLC to ensure the consumption of Daidzein.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the methanol from the filtrate under reduced pressure to obtain the crude Dihydrodaidzein.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® column.
-
Mobile Phase Screening:
-
For normal phase, screen with a base mobile phase of hexane/isopropanol (90:10, v/v) and hexane/ethanol (90:10, v/v).
-
If the compound is acidic, add 0.1% trifluoroacetic acid (TFA) to the mobile phase.
-
If the compound is basic, add 0.1% diethylamine (DEA) to the mobile phase.
-
-
Optimization:
-
If partial separation is observed, optimize the ratio of the alcohol in the mobile phase. Increasing the alcohol content will generally decrease retention time but may also decrease resolution.
-
Vary the column temperature (e.g., between 10°C and 40°C) to see its effect on selectivity.
-
Reduce the flow rate to improve resolution.
-
Data Presentation
Comparison of Purification Techniques (Illustrative)
No direct comparative data for this compound purification was found in the literature. The following table is illustrative and based on general principles of the techniques.
| Technique | Purity | Yield | Throughput | Solvent Consumption |
| Recrystallization | Can be very high (>99%) | Variable, can be low | Low | Moderate |
| Preparative HPLC | High (>98%) | Good | Moderate | High |
| Preparative SFC | High (>98%) | Good | High | Low |
Solubility of Daidzein in Organic Solvents at 298.15 K (as a proxy for Dihydrodaidzein)
| Solvent | Molar Fraction (10^4 x) |
| N-Methyl-2-pyrrolidone (NMP) | 131.50 |
| Dimethyl sulfoxide (DMSO) | 119.80 |
| N,N-Dimethylformamide (DMF) | 90.01 |
| Tetrahydrofuran (THF) | 16.33 |
| Acetone | 10.35 |
| Ethanol | 4.86 |
Data adapted from the literature on Daidzein solubility. Dihydrodaidzein is expected to have similar relative solubility.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the synthesis and purification of high-purity this compound.
Troubleshooting Logic for Chiral HPLC
Caption: A logical workflow for troubleshooting poor chiral HPLC separation.
Signaling Pathways of Daidzein and its Metabolites
While specific signaling pathways for this compound are not well-documented, it is expected to have activities similar to its precursor, Daidzein, and its metabolite, Equol. Dihydrodaidzein itself has been shown to have biological activity.
Caption: Simplified diagram of signaling pathways influenced by Daidzein and its metabolites.
References
Technical Support Center: Overcoming Low Oral Bioavailability of Dihydrodaidzein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of low oral bioavailability of dihydrodaidzein (DHD) in their studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of dihydrodaidzein typically low?
A1: The low oral bioavailability of dihydrodaidzein (DHD), and its precursor daidzein, is primarily attributed to two main factors:
-
Poor Aqueous Solubility: DHD has low water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2][3]
-
Extensive First-Pass Metabolism: After absorption, DHD undergoes significant metabolism in the intestines and liver, reducing the amount of active compound that reaches systemic circulation.[1]
Q2: What are the most promising strategies to enhance the oral bioavailability of dihydrodaidzein?
A2: Several formulation strategies have shown significant promise in improving the oral bioavailability of isoflavones like daidzein, and these can be applied to DHD. These include:
-
Nanoparticle-Based Delivery Systems: Encapsulating DHD into nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles (e.g., PLGA), can enhance its solubility, protect it from degradation, and improve its absorption.[4][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs like DHD.[6][7]
-
Co-crystallization: Forming co-crystals of DHD with a pharmaceutically acceptable co-former can significantly improve its solubility and dissolution rate.[8][9][10][11][12]
-
Liposomal Formulations: Encapsulating DHD within liposomes can protect it from metabolic enzymes and improve its transport across the intestinal epithelium.[13][14]
Q3: Is there a significant difference in bioavailability if I use a daidzein formulation that converts to dihydrodaidzein in vivo versus administering a dihydrodaidzein formulation directly?
A3: Administering a specially formulated version of dihydrodaidzein (DHD) directly is likely to result in higher and more predictable bioavailability compared to relying on the in vivo conversion from daidzein. The conversion of daidzein to DHD by gut microbiota is highly variable among individuals, leading to inconsistent DHD exposure. By administering a bioavailability-enhanced DHD formulation, you can bypass this variability and deliver the active metabolite more directly.
Troubleshooting Guides
Problem 1: High variability in pharmacokinetic data between subjects in animal studies.
-
Possible Cause: Inconsistent conversion of daidzein to dihydrodaidzein by gut microbiota if you are administering daidzein. The composition of gut flora can vary significantly between individual animals.
-
Troubleshooting Steps:
-
Administer Dihydrodaidzein Directly: If feasible, switch to administering a DHD formulation to eliminate the variability of microbial conversion.
-
Standardize Gut Microbiota: If using a daidzein model is necessary, consider co-housing animals to normalize their gut microbiota to some extent.
-
Increase Sample Size: A larger number of animals per group can help to statistically mitigate the impact of individual variations.
-
Problem 2: Poor in vitro-in vivo correlation (IVIVC) for a developed DHD formulation.
-
Possible Cause: The in vitro dissolution method may not accurately mimic the complex environment of the gastrointestinal tract. Factors like pH, enzymes, and bile salts can significantly affect the in vivo performance of a formulation.
-
Troubleshooting Steps:
-
Use Biorelevant Dissolution Media: Employ dissolution media that simulate fasted (FaSSIF) and fed (FeSSIF) states in the small intestine to get a more accurate prediction of in vivo dissolution.
-
Evaluate Formulation Stability: Assess the stability of your formulation (e.g., nanoparticles, liposomes) in the presence of simulated gastric and intestinal fluids.
-
Consider Efflux Transporters: Dihydrodaidzein may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which can limit its absorption. This can be investigated using Caco-2 cell assays with and without P-gp inhibitors.
-
Quantitative Data on Bioavailability Enhancement of Daidzein
The following tables summarize the pharmacokinetic improvements observed in preclinical studies using various formulations of daidzein. While this data is for daidzein, it provides a strong indication of the potential for similar enhancements with dihydrodaidzein.
Table 1: Enhancement of Daidzein Oral Bioavailability with Nanoparticle Formulations in Rats
| Formulation Type | Key Components | Relative Bioavailability Increase (vs. Suspension) | Reference |
| PLGA Nanoparticles with Phospholipid Complex | Daidzein, Phospholipid, PLGA | 5.57-fold | [4] |
| PLGA Nanoparticles with Cyclodextrin Inclusion Complex | Daidzein, Cyclodextrin, PLGA | 8.85-fold | [4] |
| Self-Assembled Micelles (Daidzein-Lecithin Complex) | Daidzein, Lecithin, Sodium Bile | 9-fold | [15] |
| Nanosuspension | Daidzein, Pluronic F127, PVP K30 | 2.65-fold | [5] |
| Nanoemulsion | Daidzein, Ethyl Oleate, Cremophor RH 40, PEG400 | 2.62-fold | [5] |
Table 2: Enhancement of Daidzein Oral Bioavailability with Other Formulations in Rats
| Formulation Type | Key Components | Relative Bioavailability Increase (vs. Suspension) | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Ethyl Oleate, Cremophor RH 40, PEG400 | 2.5-fold | [6] |
| Daidzein-Piperazine Co-crystal | Daidzein, Piperazine | 3.2-fold | [9][10][11][12] |
| Long-Circulating Liposomes | Daidzein, SPC, Cholesterol, DSPE-mPEG2000 | 2.5-fold | [14] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for Isoflavones
This protocol is adapted for assessing the intestinal permeability of isoflavones like dihydrodaidzein.
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Seed Caco-2 cells onto Transwell inserts (e.g., 12-well plates, 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial volt-ohm meter. Monolayers with TEER values > 200 Ω·cm² are typically considered suitable for permeability studies.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
3. Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) buffered with HEPES.
-
Add the test compound (dihydrodaidzein) dissolved in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
Analyze the concentration of dihydrodaidzein in the collected samples using a validated analytical method (e.g., LC-MS/MS).
4. Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the compound in the apical chamber (µmol/cm³).
-
Protocol 2: In Vivo Pharmacokinetic Study of Isoflavones in Rodents
This protocol provides a general framework for conducting pharmacokinetic studies of isoflavone formulations in rats.
1. Animal Model:
-
Use male or female Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight (12 hours) before oral administration, with free access to water.
2. Formulation Administration:
-
Prepare the dihydrodaidzein formulation (e.g., nanosuspension, SEDDS, co-crystal suspension) and a control suspension of unformulated dihydrodaidzein.
-
Administer the formulations to the rats via oral gavage at a predetermined dose.
3. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of dihydrodaidzein in rat plasma.
-
Process the plasma samples (e.g., protein precipitation or liquid-liquid extraction) and analyze the concentration of dihydrodaidzein.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the relative bioavailability of the test formulation compared to the control suspension.
Visualizations
Dihydrodaidzein Metabolism and Absorption Pathway
Caption: Metabolic conversion of daidzein to dihydrodaidzein and its subsequent absorption and metabolism.
Experimental Workflow for Evaluating DHD Bioavailability Enhancement
Caption: A typical experimental workflow for the development and evaluation of a bioavailability-enhanced dihydrodaidzein formulation.
Postulated Signaling Pathways of Dihydrodaidzein
Caption: A postulated signaling network for dihydrodaidzein, integrating its interaction with estrogen receptors and modulation of the PI3K/Akt/NF-κB pathway.
References
- 1. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. The comparison of different daidzein-PLGA nanoparticles in increasing its oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced oral bioavailability of daidzein by self-microemulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Pharmacokinetic Study of Daidzein Long-Circulating Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A self-assembled nanodelivery system enhances the oral bioavailability of daidzein: in vitro characteristics and in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of s-Dihydrodaidzein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of s-Dihydrodaidzein (s-DHD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its large-scale production challenging?
A1: this compound is a bioactive isoflavone and a key intermediate in the microbial conversion of daidzein, found in soy, to the more potent estrogenic compound S-equol.[1] Large-scale production is challenging due to the typically low yields and productivity of naturally occurring gut bacteria, the strict anaerobic conditions required by many of these microorganisms, and the complexity of downstream purification from fermentation broths.[2]
Q2: Which microorganisms are most effective for s-DHD production?
A2: Several anaerobic bacteria isolated from human and animal intestines have shown the ability to convert daidzein to dihydrodaidzein. These include strains of Lactococcus, Bifidobacterium, and Clostridium.[3][4] Recombinant E. coli strains engineered with the necessary reductase enzymes are also being developed to overcome the limitations of native producers, offering potentially higher yields and aerobic cultivation conditions.[2]
Q3: What are the critical parameters to control during fermentation for optimal s-DHD yield?
A3: Key fermentation parameters include maintaining strict anaerobic conditions (for anaerobic strains), pH control (typically between 6.0 and 7.0), temperature, and the growth phase of the inoculum.[5] For instance, using an inoculum in the mid-logarithmic growth phase can significantly improve production efficiency.[5] Substrate concentration is also critical, as high levels of daidzein can be inhibitory to some microbial strains.
Q4: How can I improve the solubility of the daidzein substrate in the fermentation medium?
A4: Daidzein has low water solubility, which can limit its bioavailability for microbial conversion.[6] To improve solubility, daidzein can be dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide before being added to the culture medium.[7] However, the final concentration of the solvent should be kept low to avoid toxicity to the microorganisms.
Q5: What are the common downstream processing challenges for s-DHD purification?
A5: The primary challenges in downstream processing include separating s-DHD from a complex fermentation broth containing residual substrate, other metabolites, microbial cells, and media components. The chemical similarity between daidzein, s-DHD, and other isoflavones necessitates efficient and selective purification techniques. Liquid-liquid extraction followed by chromatographic methods is a common approach.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No s-DHD Production | 1. Inactive microbial culture.2. Oxygen contamination in anaerobic fermentation.3. Inappropriate fermentation conditions (pH, temperature).4. Substrate (daidzein) degradation or insolubility. | 1. Use a fresh, actively growing inoculum.2. Ensure a strict anaerobic environment by using anaerobic chambers, gas packs, or sparging with nitrogen gas.3. Optimize pH and temperature for the specific microbial strain being used.4. Prepare a fresh daidzein stock solution and ensure it is properly dissolved before adding to the medium. |
| Incomplete Conversion of Daidzein | 1. Insufficient enzyme activity.2. Substrate inhibition at high concentrations.3. Short fermentation time. | 1. Ensure the microbial strain is a potent producer of the required reductases.2. Start with a lower daidzein concentration or use a fed-batch strategy.3. Extend the fermentation duration and monitor the conversion over time. |
| Presence of Unwanted Byproducts (e.g., O-desmethylangolensin) | 1. Use of a microbial strain that produces multiple daidzein metabolites.2. Non-specific enzymatic activity. | 1. Screen for and select a microbial strain with high specificity for s-DHD production.2. Optimize fermentation conditions to favor the desired metabolic pathway. |
| Difficulty in Extracting s-DHD from Broth | 1. Inefficient extraction solvent.2. Emulsion formation during extraction. | 1. Use a suitable solvent such as ethyl acetate for extraction.[7]2. Centrifuge the mixture to break the emulsion. |
| Poor Resolution in HPLC Analysis | 1. Inappropriate HPLC column or mobile phase.2. Co-elution of s-DHD with other compounds. | 1. Use a C18 reverse-phase column with a gradient of acetonitrile and water as the mobile phase.2. Adjust the mobile phase composition and gradient to improve separation. |
Quantitative Data on this compound Production
The following table summarizes s-DHD production data from various microbial systems.
| Microorganism | Substrate | Fermentation Type | Production Titer (g/L) | Conversion Rate (%) | Reference |
| MRG-1 (human gut bacterium) | Soybean Hypocotyl Extract (1% w/v) | Anaerobic Batch | 1.2 | Not Reported | [5] |
| Limosilactobacillus fermentum INIA 832L (engineered) | Daidzein | Anaerobic Batch | 0.042 (165.70 µM) | Not Reported | [8] |
| Recombinant E. coli | Daidzein (200 mg/L) | Two-step (aerobic/microaerobic) | 0.098 (S-equol from daidzin) | 84.4 (mol/mol) | [2] |
| Strain Julong 732 | Dihydrodaidzein (0.8 mM) | Anaerobic Batch | Not Reported (produced S-equol) | Not Reported | [7] |
Experimental Protocols
Anaerobic Fermentation for s-DHD Production
This protocol is a general guideline and may need optimization for specific microbial strains.
a. Media Preparation:
-
Prepare the desired fermentation medium (e.g., Gifu Anaerobic Medium (GAM) or Brain Heart Infusion (BHI) broth).[5][7]
-
Dispense the medium into anaerobic culture tubes or flasks.
-
Autoclave at 121°C for the appropriate time.
-
Transfer the sterilized medium to an anaerobic chamber (e.g., with an atmosphere of 5% CO₂, 10% H₂, and 85% N₂).[7]
b. Inoculum Preparation:
-
Streak the microbial strain on an appropriate agar plate and incubate under anaerobic conditions until colonies appear.
-
Inoculate a single colony into a tube of anaerobic broth and incubate to create a starter culture.
-
Grow the starter culture to the mid-logarithmic phase (e.g., an OD₆₀₀ of 0.3-0.4).[5]
c. Fermentation:
-
Inoculate the production medium with the starter culture (e.g., 1-5% v/v).
-
Prepare a stock solution of daidzein in a suitable solvent (e.g., 40 mM in N,N-dimethylformamide).[7]
-
Add the daidzein stock solution to the culture to the desired final concentration (e.g., 100 µM).
-
Incubate the culture under anaerobic conditions at the optimal temperature (e.g., 37°C) for 24-72 hours.[5][7]
-
Monitor the conversion of daidzein and the production of s-DHD periodically by taking samples for HPLC analysis.
Extraction and HPLC Analysis of s-DHD
a. Sample Preparation and Extraction:
-
Withdraw a sample (e.g., 1 mL) from the fermentation broth.
-
Centrifuge the sample to pellet the microbial cells.
-
Transfer the supernatant to a new tube.
-
Add an equal volume of ethyl acetate to the supernatant.[7]
-
Vortex vigorously for 1-2 minutes and then centrifuge to separate the phases.
-
Carefully collect the upper organic phase (ethyl acetate).
-
Repeat the extraction process two more times to maximize recovery.[7]
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.[7]
-
Reconstitute the dried extract in a known volume of methanol or mobile phase for HPLC analysis.[7]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
b. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid.
-
-
Gradient Program: A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[7]
-
Injection Volume: 10-20 µL.
-
Quantification: Create a standard curve using pure s-DHD to quantify the concentration in the samples.
Visualizations
Signaling Pathway of Daidzein to S-Equol Conversion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Conversion of Daidzein and Genistein by an Anaerobic Bacterium Newly Isolated from the Mouse Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transformation of isoflavone phytoestrogens during the fermentation of soymilk with lactic acid bacteria and bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of S-Equol from Dihydrodaidzein by a Newly Isolated Anaerobic Human Intestinal Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing S-Equol Production from S-Dihydrodaidzein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conversion of S-dihydrodaidzein to S-equol. Our aim is to help you enhance the efficiency of your experiments and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question: We are observing low yields of S-equol from this compound in our whole-cell bioconversion using recombinant E. coli. What are the potential causes and solutions?
Answer: Low S-equol yields can stem from several factors. Consider the following troubleshooting steps:
-
Sub-optimal Reaction Conditions: The efficiency of the enzymatic cascade is highly sensitive to pH, temperature, and aeration. Ensure your reaction conditions are optimized. For instance, a biotransformation using resting cells at a fixed density (OD600 = 10) under gentle shaking (100 rpm) at 30°C has been shown to be effective.[1]
-
Enzyme Activity and Expression: The expression and activity of the four key enzymes—daidzein reductase (DZNR), dihydrodaidzein racemase (DDRC), dihydrodaidzein reductase (DHDR), and tetrahydrodaidzein reductase (THDR)—are critical.[2][3][4] Verify the expression of all enzymes. The biosynthesis of trans-tetrahydrodaidzein can be a rate-limiting step, making DHDR activity particularly important.[1][2][5][6]
-
Cofactor Limitation: The conversion process is dependent on cofactors, specifically NADPH.[7] Ensure an adequate supply of NADPH. The addition of glucose to the reaction medium can help regenerate NADPH.[7] Overexpression of genes such as zwf and gnd, which are involved in the pentose phosphate pathway, can also increase the intracellular NADPH pool and improve S-equol titers.[7]
-
Product Inhibition: High concentrations of S-equol can inhibit the activity of upstream enzymes like DZNR.[1][3] If you are using high substrate concentrations, consider strategies to remove S-equol from the reaction medium as it is formed, or perform the reaction in a fed-batch mode to maintain a lower, less inhibitory product concentration.
-
Reverse Reaction: The enzymatic pathway for S-equol synthesis is reversible.[7] In the absence of a sufficient NADPH pool, the reaction can shift back towards the production of dihydrodaidzein and daidzein.[7] Maintaining a high NADPH/NADP+ ratio is crucial to drive the forward reaction.
Question: Our system produces a mixture of S-equol and other intermediates. How can we improve the specificity towards S-equol?
Answer: The accumulation of intermediates suggests a bottleneck in the enzymatic pathway. Here’s how to address this:
-
Enhance DHDR Activity: As mentioned, the conversion of dihydrodaidzein to tetrahydrodaidzein is often rate-limiting.[1][2][5][6] Consider using a rationally designed mutant of DHDR, such as the P212A mutant. This specific mutation has been shown to increase the productivity of S-equol by enhancing the catalytic efficiency for (S)-dihydrodaidzein and reducing activity towards (R)-dihydrodaidzein.[1][2][5]
-
Optimize Gene Expression Levels: The relative expression levels of the four key enzymes can impact the smooth flow of intermediates through the pathway. Fine-tuning the expression of each enzyme, for example by using plasmids with different copy numbers or promoters of varying strengths, can help prevent the accumulation of any single intermediate.[7] Constructing pseudo-gene clusters, such as grouping DZNR and DDRC together and DHDR and THDR together on different plasmids, has been shown to be an effective strategy.[7]
-
Ensure Efficient Racemization: The initial reduction of daidzein by DZNR produces (R)-dihydrodaidzein, which must be converted to (S)-dihydrodaidzein by DDRC before it can be further metabolized to S-equol.[1] Inefficient DDRC activity can lead to the accumulation of (R)-dihydrodaidzein. Ensure that DDRC is expressed and active in your system.
Question: We are struggling with the low solubility of daidzein/dihydrodaidzein in our aqueous reaction medium. How can this be addressed?
Answer: The low aqueous solubility of isoflavones is a common challenge. The addition of a co-solvent like polyvinylpyrrolidone (PVP) can significantly improve the solubility of daidzein and its derivatives, thereby enhancing the overall reaction efficiency and S-equol titer.[7]
Frequently Asked Questions (FAQs)
What is the optimal pH for the conversion of this compound to S-equol?
The optimal pH for the overall whole-cell bioconversion is generally around 6.0 to 7.0. However, individual enzymes in the pathway may have different pH optima. For instance, the reductase activity of DHDR is optimal at pH 6.0.[1] It is important to consider the pH stability and activity profile of all enzymes in your system.
What bacterial strains are known to produce S-equol?
Several gut bacteria have been identified as S-equol producers, primarily from the Coriobacteriaceae family, including species of Adlercreutzia, Asaccharobacter, Eggerthella, and Slackia.[8][9] For biotechnological production, recombinant E. coli strains expressing the necessary enzymes from these bacteria are commonly used.[2][5][6][7]
Is the conversion of this compound to S-equol an aerobic or anaerobic process?
While the natural production of S-equol by gut bacteria occurs under anaerobic conditions, recombinant E. coli systems have been successfully developed to produce S-equol under aerobic conditions.[1][5][6] However, some enzymes, like DZNR, can be sensitive to oxygen, so microaerobic or gentle shaking conditions that limit oxygen transfer may be beneficial.[10]
Data Presentation
Table 1: Comparison of Wild-Type DHDR and P212A Mutant for S-Equol Production
| Parameter | Wild-Type DHDR System | P212A Mutant DHDR System | Reference |
| S-Equol Productivity | 59.0 mg/L/h | 69.8 mg/L/h | [1][2][5] |
| Enantioselectivity for (S)-DHD | High | Increased (>99%) | [1][2][5] |
| Activity for (R)-DHD | Detectable | Undetectable | [1][2][5] |
Table 2: Kinetic Parameters of Wild-Type Dihydrodaidzein Reductase (DHDR)
| Substrate | kcat (s-1) | Km (μM) | kcat/Km (s-1·μM-1) | Reference |
| (S)-Dihydrodaidzein | 2.18 ± 0.04 | 12.3 ± 0.6 | 0.177 | [1] |
| (R)-Dihydrodaidzein | 0.23 ± 0.01 | 44.3 ± 3.4 | 0.005 | [1] |
Experimental Protocols
Whole-Cell Bioconversion of Daidzein to S-Equol
This protocol is based on the methodology described for recombinant E. coli expressing the S-equol synthesis pathway.
-
Strain Cultivation:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate a larger volume of fresh medium and grow until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM and incubate for a further 12-16 hours at a lower temperature (e.g., 18-25°C).
-
-
Biotransformation Reaction:
-
Harvest the induced cells by centrifugation at 4,000 x g for 10 min.
-
Wash the cell pellet with potassium phosphate buffer (0.1 M, pH 7.0).
-
Resuspend the cells in the reaction buffer to a final OD600 of 10.
-
The reaction buffer should contain potassium phosphate buffer (0.1 M, pH 7.0), glucose (1-2% w/v), and the daidzein substrate (e.g., 200 μM to 1 mM). For improved solubility, 1% (w/v) polyvinylpyrrolidone (PVP) can be added.
-
Incubate the reaction mixture at 30°C with gentle shaking (100 rpm).
-
-
Sample Analysis:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Extract the isoflavonoids by adding an equal volume of ethyl acetate or methanol and vortexing vigorously.
-
Centrifuge to separate the organic and aqueous layers.
-
Analyze the organic layer containing the isoflavonoids by HPLC or LC-MS/MS to quantify the concentrations of daidzein, dihydrodaidzein, and S-equol.
-
Visualizations
References
- 1. P212A Mutant of Dihydrodaidzein Reductase Enhances (S)-Equol Production and Enantioselectivity in a Recombinant Escherichia coli Whole-Cell Reaction System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. P212A Mutant of Dihydrodaidzein Reductase Enhances (S)-Equol Production and Enantioselectivity in a Recombinant Escherichia coli Whole-Cell Reaction System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: S-Dihydrodaidzein Sample Preparation for Metabolomics Analysis
Welcome to the technical support center for S-Dihydrodaidzein sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful metabolomics analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in preparing this compound samples for metabolomics analysis?
A1: Researchers often encounter challenges related to the low physiological concentrations of this compound, its conjugation to glucuronic acid, potential for degradation during sample handling and storage, and matrix effects from complex biological samples. Overcoming these challenges requires optimized extraction, hydrolysis, and analytical methods.
Q2: How should I store my biological samples (plasma, urine) to ensure the stability of this compound?
A2: For long-term storage, it is recommended to keep samples at -80°C.[1] Short-term storage at 4°C is acceptable, but prolonged storage at room temperature should be avoided to prevent degradation. It is crucial to minimize freeze-thaw cycles. The stability of glucuronide conjugates can be pH-dependent, with increased degradation at higher pH values.[2]
Q3: Is enzymatic hydrolysis necessary for the analysis of this compound?
A3: Yes, if you intend to measure the total concentration of this compound. In biological systems, this compound is extensively metabolized and conjugated, primarily with glucuronic acid. Enzymatic hydrolysis using β-glucuronidase is required to cleave these conjugates and release the free (aglycone) form of this compound for accurate quantification of the total amount.
Q4: Can I use GC-MS for the analysis of this compound?
A4: Yes, but it requires a derivatization step. This compound is a non-volatile compound due to its polar hydroxyl groups. Derivatization, typically through silylation, is necessary to increase its volatility and thermal stability, making it suitable for GC-MS analysis.
Troubleshooting Guides
Low Recovery of this compound
Problem: You are experiencing low recovery of this compound after sample extraction.
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction Method | Optimize your extraction protocol. For liquid-liquid extraction (LLE), experiment with different organic solvents and pH conditions. For solid-phase extraction (SPE), ensure you are using the appropriate sorbent and optimize the wash and elution steps. |
| Analyte Degradation | Minimize sample handling time and keep samples on ice or at 4°C during processing. Ensure solvents are of high purity and free of contaminants that could promote degradation. |
| Incomplete Elution from SPE Cartridge | Increase the volume or strength of the elution solvent. Consider using a stronger solvent or a mixture of solvents. Ensure the pH of the elution solvent is optimal for eluting this compound. |
| Protein Binding | For plasma or serum samples, incorporate a protein precipitation step prior to extraction to release protein-bound this compound. |
Incomplete Enzymatic Hydrolysis
Problem: You suspect that the enzymatic hydrolysis of this compound glucuronides is incomplete, leading to an underestimation of the total concentration.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Enzyme Activity | Ensure the β-glucuronidase is from a reliable source and has been stored correctly. Optimize the hydrolysis conditions, including pH, temperature, and incubation time, for the specific enzyme used. Different enzymes have different optimal conditions. |
| Insufficient Enzyme Concentration | Increase the concentration of β-glucuronidase in the reaction mixture. |
| Presence of Enzyme Inhibitors | Some components in biological matrices can inhibit enzyme activity. Diluting the sample or using a more purified enzyme preparation may help. |
| Incorrect pH of Reaction Buffer | Verify the pH of the buffer used for hydrolysis. The optimal pH for most β-glucuronidases is around 5.0. |
Poor Chromatographic Peak Shape or Resolution
Problem: During LC-MS or GC-MS analysis, you are observing poor peak shape (e.g., tailing, fronting) or inadequate separation from other matrix components.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient, and flow rate for LC-MS. For GC-MS, optimize the temperature program. |
| Column Contamination | Wash the column with a strong solvent or, if necessary, replace the column. |
| Matrix Effects | Implement a more effective sample cleanup procedure to remove interfering matrix components. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects. |
| Incomplete Derivatization (GC-MS) | Ensure complete dryness of the sample before adding the derivatization reagent, as moisture can inhibit the reaction. Optimize the reaction time and temperature for derivatization. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) from Plasma/Serum
This protocol is a general guideline for the extraction of this compound from plasma or serum.
-
To 100 µL of plasma or serum, add an internal standard.
-
Add 900 µL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS or GC-MS analysis.
Experimental Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow for this compound extraction using LLE.
Solid-Phase Extraction (SPE) from Urine
This protocol provides a general procedure for the extraction of this compound from urine using SPE.
-
Centrifuge the urine sample to remove any particulate matter.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the urine sample onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or low percentage methanol in water) to remove interferences.
-
Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue for analysis.
Experimental Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow for this compound extraction using SPE.
Enzymatic Hydrolysis of Glucuronide Conjugates
This protocol outlines the general steps for the enzymatic hydrolysis of this compound glucuronides.
-
To the biological sample (or sample extract), add an appropriate buffer (e.g., sodium acetate buffer, pH 5.0).
-
Add β-glucuronidase enzyme (e.g., from Helix pomatia).
-
Incubate the mixture at 37°C for a sufficient time (e.g., 2-18 hours). Optimization of incubation time is recommended.
-
Stop the reaction by adding a strong acid or by protein precipitation with a solvent like acetonitrile.
-
Proceed with the extraction of the hydrolyzed this compound.
Logical Flow for Total this compound Quantification
Caption: Steps for total this compound analysis.
Derivatization for GC-MS Analysis
This protocol describes a general silylation procedure for this compound.
-
Ensure the dried sample extract is completely free of moisture.
-
Add a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).
-
Inject an aliquot of the derivatized sample directly into the GC-MS system.
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of isoflavones, including compounds structurally similar to this compound. These values can serve as a benchmark for method development and validation.
Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Performance Data
| Parameter | Plasma | Urine | Reference |
| Recovery | 85 - 110% | 90 - 105% | [3] |
| LOD | 0.1 - 1.0 ng/mL | 0.5 - 2.0 ng/mL | [1] |
| LOQ | 0.5 - 5.0 ng/mL | 1.0 - 10.0 ng/mL | [1] |
| Linearity (r²) | > 0.99 | > 0.99 | [1] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data (after derivatization)
| Parameter | Plasma | Urine | Reference |
| Recovery | 80 - 115% | 85 - 110% | General expectation |
| LOD | 0.5 - 2.0 ng/mL | 1.0 - 5.0 ng/mL | [4] |
| LOQ | 1.0 - 10.0 ng/mL | 2.0 - 15.0 ng/mL | [4] |
| Linearity (r²) | > 0.99 | > 0.99 | General expectation |
Disclaimer: The quantitative data presented are representative values for isoflavones and may vary for this compound depending on the specific matrix, instrumentation, and protocol used. Method validation is essential for accurate quantification.
References
- 1. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of the principle soy isoflavones genistein, daidzein and glycitein, and their primary conjugated metabolites in human plasma and urine using reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding racemization of s-Dihydrodaidzein during experiments
Welcome to the technical support center for S-Dihydrodaidzein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
This compound is the (S)-enantiomer of Dihydrodaidzein, a metabolite of the soy isoflavone daidzein.[1][2] Like many biologically active molecules, the three-dimensional structure of this compound is critical for its specific interaction with biological targets. The opposite enantiomer, R-Dihydrodaidzein, may have different biological activity, reduced efficacy, or even off-target effects. Therefore, maintaining the enantiomeric purity of this compound is crucial for accurate and reproducible experimental results.
Q2: What is racemization and what causes it in this compound?
Racemization is the process where a pure enantiomer, like this compound, converts into a mixture of both of its enantiomers (S- and R-forms), resulting in a loss of optical activity. For isoflavanones like this compound, racemization can be caused by several factors that facilitate the temporary removal and re-addition of a proton at the chiral center (the carbon atom at position 3). The primary causes include:
-
pH: Both acidic and basic conditions can catalyze racemization. Basic conditions are often a more significant concern for compounds with phenolic hydroxyl groups.
-
Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization, accelerating the process.
-
Solvents: The polarity and protic nature of the solvent can influence the stability of the chiral center.
Q3: How can I detect if my this compound sample has racemized?
The most reliable method for detecting and quantifying racemization is chiral High-Performance Liquid Chromatography (HPLC) .[3][4][5][6] This technique uses a chiral stationary phase to separate the S- and R-enantiomers, allowing for the determination of the enantiomeric excess (% ee) of your sample. A decrease in % ee indicates that racemization has occurred.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in an experiment. | Racemization of this compound. | Analyze the enantiomeric purity of your sample using chiral HPLC. Review your experimental protocol for conditions that may promote racemization (see below). |
| Inconsistent experimental results between batches. | Partial racemization in some batches of this compound. | Test the enantiomeric purity of each new batch before use. Ensure consistent storage and handling procedures. |
| Appearance of a second peak in chiral HPLC analysis. | Racemization has occurred, and the second peak corresponds to the R-enantiomer. | Optimize your experimental conditions to minimize racemization. See the detailed protocols below. |
Experimental Protocols to Minimize Racemization
Protocol 1: General Handling and Storage of this compound
-
Storage of Solid Compound:
-
Store solid this compound at -20°C or lower in a tightly sealed container.[1]
-
Minimize exposure to light and moisture.
-
Use a desiccator for long-term storage.
-
-
Preparation of Stock Solutions:
-
Use a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common solvent for dihydrodaidzein.[1]
-
Prepare stock solutions fresh whenever possible.
-
If storage is necessary, aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
-
Protocol 2: Conducting Experiments with this compound
-
pH Control:
-
Maintain the pH of your experimental solutions as close to neutral (pH 7) as possible. Studies on the related compound daidzein show degradation at elevated pH.[7]
-
If acidic or basic conditions are required, minimize the exposure time and use the mildest effective concentration of acid or base.
-
Buffer your solutions to maintain a stable pH throughout the experiment.
-
-
Temperature Control:
-
Perform all experimental steps at the lowest temperature compatible with your protocol.
-
Avoid heating solutions containing this compound whenever possible. If heating is necessary, use the lowest effective temperature for the shortest possible duration. Studies on daidzein show degradation at elevated temperatures.[7]
-
-
Solvent Selection:
-
Whenever possible, use aprotic solvents of high purity.
-
If protic solvents are necessary, consider those with lower polarity.
-
Avoid solvents known to promote racemization, such as strong acids or bases.
-
Protocol 3: Chiral HPLC Analysis of this compound
This protocol provides a general framework. Specific conditions will need to be optimized for your HPLC system and column.
-
Chiral Column: Select a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak) are often effective for separating flavonoid enantiomers.
-
Mobile Phase: A typical mobile phase for chiral separations consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: Use a UV detector set to a wavelength where this compound has strong absorbance (e.g., around 280 nm).
-
Sample Preparation: Dissolve a small amount of your this compound sample in the mobile phase. Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample onto the chiral column and monitor the elution of the two enantiomers. The peak areas of the S- and R-enantiomers can be used to calculate the enantiomeric excess (% ee).
Quantitative Data Summary
| Compound | Condition | Observation | Reference |
| Daidzein | pH 7, 70-90°C | Moderate reduction in concentration. | [7] |
| Daidzein | pH 9, 70-90°C | Moderate reduction in concentration. | [7] |
| Daidzein | 120°C | Degradation observed. | [7] |
Visualizations
Signaling Pathway of Racemization
Caption: Mechanism of this compound racemization.
Experimental Workflow to Avoid Racemization
Caption: Recommended workflow to maintain the chiral integrity of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. (S)-dihydrodaidzein | C15H12O4 | CID 11492597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing storage conditions for s-Dihydrodaidzein to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for s-Dihydrodaidzein to prevent degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound, leading to its degradation.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions. For stock solutions, short-term storage should be at -20°C (up to 1 month) and long-term storage at -80°C (up to 6 months). Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.[1] |
| Precipitate formation in the stock solution upon thawing. | Low solubility in the chosen solvent or exceeding the solubility limit after a freeze-thaw cycle. | Ensure the appropriate solvent is used. This compound is soluble in DMSO. If a precipitate is observed, gently warm the solution to 37°C and sonicate to redissolve the compound.[1] |
| Discoloration of the compound or solution. | Potential oxidative or photodegradation. | Store the solid compound and stock solutions protected from light. Use amber vials or wrap containers in aluminum foil. For solutions, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing to minimize oxidation. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. This will help in monitoring the integrity of your samples over time. |
| Variability in results when using acidic or basic buffers. | pH-dependent degradation. Isoflavones like dihydrodaidzein are known to be less stable at acidic and alkaline pH, especially at elevated temperatures. | Maintain the pH of your experimental solutions within a neutral to slightly acidic range (pH 5.6-7.0) where isoflavones exhibit greater stability. If extreme pH is necessary, prepare fresh solutions immediately before use and minimize exposure time. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO. For short-term storage (up to 1 month), store aliquots at -20°C. For long-term storage (up to 6 months), store aliquots at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[1]
Q3: Can I store my this compound solution at 4°C?
A3: Storing this compound solutions at 4°C is not recommended for extended periods, as this can lead to faster degradation compared to frozen storage. For daily use, a solution can be kept at 4°C for a very short period (e.g., during the course of an experiment), but it should be protected from light.
Q4: My experiment requires a specific pH outside the optimal stability range. What should I do?
A4: If your experimental conditions necessitate an acidic or basic pH, prepare the working solution of this compound immediately before use. Minimize the time the compound is exposed to these conditions to reduce degradation. It is also advisable to run a control to assess the extent of degradation under your specific experimental conditions.
Q5: How can I check if my this compound has degraded?
A5: The most reliable way to check for degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A fresh, properly stored sample should be used as a reference. The appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound stock solutions.
| Storage Temperature | Duration | Recommendation |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| -80°C | Up to 6 months | Recommended for long-term storage to ensure stability.[1] |
Experimental Protocols
Protocol for Preparing and Storing this compound Stock Solutions
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a short period to aid dissolution.[1]
-
Aliquot the stock solution into single-use amber microcentrifuge tubes or cryovials.
-
For short-term storage, place the aliquots in a -20°C freezer.
-
For long-term storage, place the aliquots in a -80°C freezer.[1]
-
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. A stability-indicating HPLC method should be used to analyze the samples.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
-
Procedure:
-
Acid Hydrolysis: Mix an equal volume of the this compound stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix an equal volume of the this compound stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix an equal volume of the this compound stock solution with 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period. Analyze samples at various time points by HPLC.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C). Analyze samples at various time points by HPLC.
-
Photodegradation: Expose an aliquot of the this compound stock solution to a light source in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples at various time points by HPLC.
-
Analysis: For each condition, monitor the chromatograms for the emergence of new peaks (degradation products) and the decrease in the peak area of this compound.
-
Visualizations
Signaling Pathway
This compound is a metabolite of daidzein, an isoflavone known to interact with various signaling pathways. One such pathway is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in cellular processes like growth, differentiation, and apoptosis. Daidzein has been shown to stimulate collagen synthesis through the TGF-β/Smad pathway.
Caption: TGF-β/Smad Signaling Pathway.
Experimental Workflow
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Caption: Workflow for this compound Stability Assessment.
References
Technical Support Center: Enhancing S-Dihydrodaidzein Detection Sensitivity in Complex Biological Matrices
Welcome to the Technical Support Center for the analysis of S-Dihydrodaidzein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the detection sensitivity of this compound in complex biological matrices such as plasma, urine, and feces.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound in biological samples?
A1: The primary challenges in detecting this compound in biological matrices include its low physiological concentrations, the presence of interfering substances that cause matrix effects, and its potential for degradation during sample collection, storage, and processing. Biological samples are complex mixtures containing numerous endogenous components that can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
Q2: Which analytical technique is most suitable for the sensitive detection of this compound?
A2: Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the most suitable technique for the sensitive and selective quantification of this compound in complex biological matrices.[1] This method offers high resolution, sensitivity, and specificity, allowing for the detection of low analyte concentrations.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:
-
Effective Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.
-
Chromatographic Separation: Optimizing the UPLC method to separate this compound from co-eluting matrix components.
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.[2][3]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is as close as possible to the study samples can help to normalize matrix effects.
Q4: What is the importance of assessing the stability of this compound in biological samples?
A4: Analyte stability is a critical aspect of bioanalytical method validation. It is essential to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis. Stability should be evaluated under various conditions, including bench-top (room temperature), long-term storage (frozen), and after freeze-thaw cycles.[4][5] Instability can lead to underestimation of the true concentration.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Analyte Signal | - Inefficient extraction from the biological matrix.- Analyte degradation during storage or sample preparation.- Suboptimal LC-MS/MS conditions (e.g., incorrect MRM transitions, low ionization efficiency).- Insufficient sample concentration. | - Optimize Sample Preparation: Test different SPE sorbents (e.g., C18, mixed-mode) or LLE solvents. Adjust the pH of the sample and extraction solvents to ensure this compound is in a neutral form for efficient extraction.- Investigate Analyte Stability: Assess stability at different temperatures and for varying durations.[4][6] Consider adding antioxidants or preservatives if degradation is suspected.- Optimize MS/MS Parameters: Infuse a standard solution of this compound to optimize precursor and product ions, collision energy, and other source parameters. A common MRM transition for dihydrodaidzein is m/z 257 → 137.[7]- Concentrate the Sample: If concentrations are very low, consider concentrating the sample during the evaporation and reconstitution step of sample preparation. |
| High Background Noise or Interfering Peaks | - Contamination from solvents, reagents, or labware.- Co-elution of matrix components with the analyte.- Carryover from previous injections. | - Use High-Purity Reagents: Ensure all solvents and reagents are of LC-MS grade.- Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or use a column with a different selectivity to resolve the analyte from interferences.- Enhance Sample Cleanup: Incorporate additional washing steps in your SPE protocol or perform a back-extraction during LLE.- Implement a Robust Wash Method: Use a strong solvent wash for the injection needle and port between samples to minimize carryover. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column overload.- Incompatible injection solvent with the mobile phase.- Column degradation or contamination.- Secondary interactions with the stationary phase. | - Dilute the Sample: If column overload is suspected, dilute the sample extract before injection.- Match Injection Solvent: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.- Use a Guard Column and/or Replace the Analytical Column: A guard column can protect the analytical column from contaminants. If performance degrades, replace the column.- Adjust Mobile Phase pH: Modifying the pH of the mobile phase can reduce secondary interactions and improve peak shape. |
| Inconsistent or Non-Reproducible Results | - Variability in sample preparation.- Unstable instrument performance.- Matrix effects varying between samples. | - Automate Sample Preparation: If possible, use automated systems for SPE or LLE to improve consistency.- Use an Internal Standard: A stable isotope-labeled internal standard is the best way to correct for variability in extraction and instrument response.[3]- Monitor System Suitability: Inject a standard sample periodically throughout the analytical run to monitor instrument performance (e.g., retention time, peak area, and peak shape). |
Experimental Protocols
Below are detailed methodologies for key experiments. These should be considered as a starting point and may require optimization for your specific application and matrix.
Protocol 1: Solid-Phase Extraction (SPE) from Plasma or Urine
This protocol is a general guideline for extracting this compound using a reversed-phase SPE cartridge.
-
Sample Pre-treatment:
-
Thaw plasma or urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.
-
To 500 µL of supernatant, add an appropriate amount of a stable isotope-labeled internal standard (e.g., d4-Daidzein, as a proxy if this compound-IS is unavailable).
-
Add 500 µL of 0.1 M acetate buffer (pH 5.0).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute this compound with 2 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Protocol 2: UPLC-MS/MS Analysis
This is a representative UPLC-MS/MS method for the analysis of this compound.
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 20% B
-
1.0-5.0 min: Linear gradient to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 20% B
-
6.1-8.0 min: Equilibrate at 20% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Example):
-
Dihydrodaidzein: Precursor ion m/z 257, Product ion m/z 137[7]
-
d4-Daidzein (IS): Precursor ion m/z 259, Product ion m/z 122
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of isoflavones in biological matrices using LC-MS/MS. Data for this compound is limited; therefore, data for the closely related compounds daidzein and dihydrodaidzein are provided as a reference.
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Daidzein | Urine | UPLC-MS/MS | - | 2 | >85 | [1] |
| Genistein | Urine | UPLC-MS/MS | - | 4 | >85 | [1] |
| S-Equol | Urine | UPLC-MS/MS | - | 2 | >85 | [1] |
| Daidzein | Soybean | LC/MS/MS | 1.3 ppb | 4.4 ppb | - | [8] |
| Dihydrodaidzein | Feces | HPLC | - | - | - | [9] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly dependent on the specific instrument and method used.
Visualizations
Signaling Pathways and Workflows
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting workflow for low or no analyte signal.
References
- 1. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 4. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability studies of common biochemical analytes in serum separator tubes with or without gel barrier subjected to various storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. agilent.com [agilent.com]
- 9. Dihydrodaidzein-producing Clostridium-like intestinal bacterium, strain TM-40, affects in vitro metabolism of daidzein by fecal microbiota of human male equol producer and non-producers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
S-Dihydrodaidzein (S-equol) vs. Daidzein: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of S-dihydrodaidzein, more commonly known in scientific literature as S-equol, and its precursor, daidzein. S-equol is a key metabolite of daidzein, produced by specific gut microflora. This document synthesizes experimental data on their respective estrogenic, antioxidant, anti-inflammatory, and anti-cancer properties, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Overview of S-equol and Daidzein
Daidzein is a naturally occurring isoflavone found predominantly in soy products.[1][2] Its biological effects are well-documented and include antioxidant, anti-inflammatory, and estrogenic activities.[1][3][4] However, the biotransformation of daidzein into S-equol by intestinal bacteria is a critical factor in realizing the full health benefits of soy consumption, as S-equol is often found to be more biologically potent than its precursor.[5][6] Notably, only about 25-50% of the human population possesses the necessary gut microbiota to produce equol from daidzein.[7]
Comparative Biological Activity
S-equol generally exhibits enhanced biological activity compared to daidzein across several key areas. This heightened potency is attributed to its structural similarity to estradiol and its higher binding affinity for estrogen receptors, as well as its superior bioavailability and antioxidant capacity.[6][8][9]
Estrogenic Activity
Both daidzein and S-equol are classified as phytoestrogens, meaning they can bind to estrogen receptors (ERs) and exert estrogen-like or anti-estrogenic effects.[2][10] However, S-equol demonstrates a significantly higher affinity for ERs, particularly ERβ, making it a more potent estrogenic agent.[7][11][12]
Table 1: Comparative Estrogen Receptor Binding Affinity
| Compound | Estrogen Receptor | Binding Affinity (Ki, nM) | Relative Potency vs. Daidzein |
| S-equol | ERα | ~50 | Higher |
| ERβ | ~0.73 - 16 | Significantly Higher | |
| Daidzein | ERα | Lower Affinity | - |
| ERβ | Lower Affinity | - |
Data compiled from multiple sources.[11][12][13] The range in Ki values reflects variations in experimental conditions.
Antioxidant Activity
S-equol has been shown to be a more potent antioxidant than daidzein.[8][9] This is attributed to its chemical structure, which allows it to more effectively scavenge free radicals.[12]
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (µM) | Relative Potency vs. Daidzein |
| S-equol | Lower IC50 values reported | Higher |
| Daidzein | Higher IC50 values reported | - |
Note: Specific IC50 values can vary significantly between studies based on the specific assay conditions.
Anti-inflammatory Effects
Both compounds exhibit anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.[14][15] S-equol, however, has demonstrated superior efficacy in reducing the production of inflammatory mediators.[15][16]
Table 3: Comparative Anti-inflammatory Activity
| Compound | Effect on Inflammatory Markers (e.g., NO, PGE2, TNF-α) | Relative Potency vs. Daidzein |
| S-equol | Stronger inhibition of inflammatory marker production | Higher |
| Daidzein | Inhibition of inflammatory marker production | - |
Based on in vitro studies using cell models such as LPS-stimulated macrophages.[14][16]
Effects on Cancer Cells
The effects of daidzein and S-equol on cancer cells are complex and can be context-dependent, exhibiting both proliferative and anti-proliferative activities. In estrogen receptor-positive breast cancer cells (MCF-7), both compounds can stimulate growth at low concentrations, an effect mediated by the estrogen receptor.[17][18][19] However, some studies suggest that S-equol may have a more potent anti-proliferative effect at higher concentrations and can sensitize cancer cells to chemotherapy.[20]
Table 4: Comparative Effects on MCF-7 Breast Cancer Cell Proliferation
| Compound | Effect | Relative Potency |
| S-equol | Stimulates proliferation at low concentrations; may inhibit at higher concentrations.[17][18] | More potent estrogenic stimulus than daidzein.[17] |
| Daidzein | Stimulates proliferation at low concentrations.[17][18] | - |
Experimental Protocols
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compounds (S-equol and daidzein) dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a specific volume of each dilution to the wells of the microplate.
-
Add the DPPH working solution to each well.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[3][4][21]
MCF-7 Cell Proliferation Assay for Estrogenic Activity
This assay assesses the estrogenic potential of compounds by measuring their effect on the proliferation of estrogen-dependent MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Phenol red-free medium with charcoal-stripped FBS (to remove endogenous estrogens)
-
Test compounds (S-equol and daidzein)
-
Positive control (e.g., 17β-estradiol)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates in regular growth medium and allow them to attach.
-
After attachment, replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for a period to deprive the cells of estrogen.
-
Treat the cells with various concentrations of the test compounds and controls.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell proliferation relative to the vehicle control.[18][22]
NF-κB Activation Assay for Anti-inflammatory Activity
This protocol describes a common method to assess the inhibition of NF-κB activation using a luciferase reporter gene assay.
Materials:
-
Cells transfected with an NF-κB luciferase reporter construct (e.g., HEK293 or macrophage cell lines)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS, Tumor Necrosis Factor-alpha - TNF-α)
-
Test compounds (S-equol and daidzein)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time.
-
Stimulate the cells with the inflammatory agent (e.g., LPS or TNF-α) to induce NF-κB activation.
-
Incubate for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence in the presence of the test compound indicates inhibition of NF-κB activation.[6][23]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic conversion of daidzein to S-equol by gut microbiota.
Caption: Simplified estrogen receptor signaling pathway for S-equol and daidzein.
Caption: Experimental workflow for assessing NF-κB inhibition.
Conclusion
The scientific evidence strongly indicates that S-equol, the gut microbial metabolite of daidzein, possesses significantly greater biological activity in several key areas, including estrogenic, antioxidant, and anti-inflammatory effects. This enhanced potency is a critical consideration for researchers and drug development professionals exploring the therapeutic potential of soy isoflavones. The differential activity between S-equol and daidzein underscores the importance of considering an individual's "equol producer" status in clinical and nutritional studies. Future research should continue to elucidate the precise mechanisms underlying the superior bioactivity of S-equol and explore its potential applications in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Meeting Report: Batch-to-Batch Variability in Estrogenic Activity in Commercial Animal Diets—Importance and Approaches for Laboratory Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of S-equol and Soy Isoflavones on Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advances in the Metabolic Mechanism and Functional Characteristics of Equol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. digibug.ugr.es [digibug.ugr.es]
- 15. Equol, a Dietary Daidzein Gut Metabolite Attenuates Microglial Activation and Potentiates Neuroprotection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Differential effects of dietary phyto-oestrogens daidzein and equol on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Effects of dietary daidzein and its metabolite, equol, at physiological concentrations on the growth of estrogen-dependent human breast cancer (MCF-7) tumors implanted in ovariectomized athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Enrichment of soy isoflavone extracts through macroporous resin for characterization of toxicity and estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of S-Equol (S-Dihydrodaidzein) and Genistein: Unraveling Their Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological effects of S-equol (the biologically active form of S-Dihydrodaidzein) and genistein, two prominent isoflavones derived from soy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting objective comparisons of their performance supported by experimental data. We will delve into their mechanisms of action, highlighting key differences and similarities in their modulation of critical signaling pathways, and provide detailed experimental protocols for the cited assays.
Introduction to S-Equol and Genistein
S-equol and genistein are naturally occurring isoflavones found predominantly in soybeans and other legumes.[1] While both are classified as phytoestrogens due to their structural similarity to 17β-estradiol, they exhibit distinct metabolic pathways and biological activities. Genistein is directly available from soy consumption. In contrast, S-equol is a metabolite of the soy isoflavone daidzein, produced by specific intestinal microflora.[2] This metabolic conversion is a key determinant of the physiological effects of daidzein, with S-equol often exhibiting higher biological activity than its precursor.[3]
Comparative Data on Biological Activities
The following tables summarize the quantitative data on the comparative biological activities of S-equol and genistein, focusing on their estrogen receptor binding affinity, anti-cancer, antioxidant, and anti-inflammatory effects.
| Parameter | S-Equol | Genistein | Reference |
| Binding Affinity (Ki) for Estrogen Receptor α (ERα) | 6.41 nM | ~20-30 fold lower affinity than for ERβ | [4][5] |
| Binding Affinity (Ki) for Estrogen Receptor β (ERβ) | 0.73 nM | 6.7 nM | [4][5] |
Table 1: Comparative Estrogen Receptor Binding Affinity. This table highlights the significant difference in binding preference between S-equol and genistein for the two estrogen receptor isoforms.
| Effect | S-Equol | Genistein | Reference |
| Inhibition of 3β-HSD activity (IC50) | > 100 µM (human) | 87 ± 15 nM (human) | [6] |
| Inhibition of 17β-HSD3 activity (IC50) | No significant effect | ≥ 100 µM | [6] |
| MCF-7 Cell Proliferation | Did not stimulate tumor growth in vivo | Stimulated tumor growth in vivo | [7][8] |
Table 2: Comparative Anti-Cancer Effects. This table presents data on the differential effects of S-equol and genistein on enzymes involved in steroidogenesis and on breast cancer cell proliferation.
| Assay | S-Equol | Genistein | Reference |
| Oxygen Radical Absorbance Capacity (ORAC) | Higher antioxidant activity | Lower antioxidant activity | [9] |
| Inhibition of LDL lipid peroxidation | More potent | Less potent | [6] |
Table 3: Comparative Antioxidant Activity. This table summarizes the superior antioxidant capacity of S-equol compared to genistein in different in vitro assays.
| Effect | S-Equol | Genistein | Reference |
| Inhibition of NO production in macrophages | Significant inhibition | Significant inhibition | [6] |
| Inhibition of PGE2 production in macrophages | Significant inhibition | Significant inhibition | [6] |
| Modulation of inflammatory cytokines (TNF-α, IL-6) | Down-regulation | Down-regulation | [6][10] |
Table 4: Comparative Anti-inflammatory Effects. This table shows that both S-equol and genistein exhibit potent anti-inflammatory properties by inhibiting key inflammatory mediators.
Modulation of Key Signaling Pathways
Both S-equol and genistein exert their biological effects by modulating a variety of intracellular signaling pathways. Below are diagrams illustrating their influence on these pathways.
Figure 1: Comparative Signaling Pathways of S-Equol and Genistein.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol ([³H]-E2), for binding to the receptor.[11][12]
Materials:
-
Rat uterine cytosol (as a source of ER)
-
[³H]-17β-estradiol
-
Test compounds (S-equol, genistein)
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from immature female rats are homogenized in assay buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[11]
-
Competitive Binding Reaction: A constant concentration of [³H]-E2 (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.[11]
-
Incubation: The reaction mixtures are incubated at 4°C for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: DCC is added to the reaction tubes to adsorb the unbound [³H]-E2. The tubes are then centrifuged to pellet the charcoal.
-
Quantification: The supernatant, containing the [³H]-E2 bound to the ER, is transferred to scintillation vials, scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to 17β-estradiol.
Figure 2: Workflow for Estrogen Receptor Competitive Binding Assay.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][13][14]
Materials:
-
Cell lines (e.g., MCF-7 breast cancer cells)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (S-equol or genistein) and incubated for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is typically expressed as a percentage of the control (untreated) cells.
Figure 3: Workflow for MTT Cell Viability and Proliferation Assay.
Antioxidant Capacity Assays
1. Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the antioxidant scavenging activity against peroxyl radicals.[15]
Materials:
-
Fluorescein (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride, a peroxyl radical generator)
-
Trolox (a water-soluble vitamin E analog, used as a standard)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing fluorescein and the test compound (S-equol or genistein) is prepared in a 96-well plate.
-
Initiation of Reaction: The reaction is initiated by the addition of AAPH.
-
Fluorescence Measurement: The fluorescence decay of fluorescein is monitored over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve. The results are expressed as Trolox equivalents (TE).
2. DPPH Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[16][17]
Materials:
-
DPPH solution in methanol
-
Test compounds (S-equol, genistein)
-
Spectrophotometer
Procedure:
-
Reaction: A solution of the test compound is mixed with a DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at ~517 nm. The scavenging of the DPPH radical by the antioxidant leads to a decrease in absorbance.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Assay: This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[18]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: RAW 264.7 cells are seeded in a 96-well plate and pre-treated with various concentrations of the test compounds (S-equol or genistein) for a specific time. The cells are then stimulated with LPS to induce NO production.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The amount of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent.
-
Absorbance Measurement: The absorbance of the resulting colored product is measured at ~540 nm.
-
Data Analysis: The concentration of nitrite is calculated from a standard curve, and the percentage of inhibition of NO production by the test compound is determined.
2. Cytokine Measurement (ELISA): Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of LPS-stimulated macrophages.[19][20][21]
Materials:
-
Specific ELISA kits for the cytokines of interest (e.g., mouse TNF-α ELISA kit)
-
Supernatants from cell cultures (as prepared in the NO production assay)
-
Microplate reader
Procedure:
-
ELISA Protocol: The assay is performed according to the manufacturer's instructions for the specific ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, and then a substrate for color development.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength.
-
Data Analysis: The concentration of the cytokine in the samples is determined from a standard curve generated with known amounts of the recombinant cytokine. The inhibitory effect of the test compounds on cytokine production is then calculated.
Conclusion
This comparative analysis reveals that both S-equol and genistein are potent bioactive isoflavones with significant therapeutic potential. S-equol, the metabolite of daidzein, demonstrates a markedly higher binding affinity for ERβ and superior antioxidant properties compared to genistein.[4][9] Genistein, on the other hand, exhibits a broader inhibitory effect on various signaling pathways implicated in cancer progression.[7] The choice between these two compounds for therapeutic development will depend on the specific biological target and desired outcome. The provided experimental protocols offer a foundation for researchers to further explore and validate the distinct and overlapping effects of these important phytoestrogens.
References
- 1. scilit.com [scilit.com]
- 2. Estrogen receptor and PI3K/Akt signaling pathway involvement in S-(-)equol-induced activation of Nrf2/ARE in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of genistein and equol on human and rat testicular 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase 3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. (±)-Equol does not interact with genistein on estrogen-dependent breast tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchhub.com [researchhub.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 18. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of S-Dihydrodaidzein Quantification: A Comparative Guide to HPLC and LC-MS Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of S-dihydrodaidzein, a key metabolite of the isoflavone daidzein, is crucial for pharmacokinetic, bioavailability, and clinical efficacy studies. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
This comparison delves into the performance characteristics of both HPLC and LC-MS, offering a clear overview of their respective strengths and limitations in the context of this compound analysis. While direct cross-validation studies for this compound are limited, this guide draws upon established methods for the quantification of structurally related isoflavonoids, such as daidzein and its metabolite equol, to provide a representative performance comparison.
Performance Characteristics: HPLC vs. LC-MS
The choice between HPLC and LC-MS for this compound quantification hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and throughput. LC-MS generally offers significantly lower limits of detection and quantification, making it the preferred method for studies with low analyte concentrations.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | ≥ 0.9967[1] | > 0.995[2][3] |
| Limit of Detection (LOD) | 0.339 - 0.964 µg/mL[1] | 0.25 - 1 ng/mL[2] |
| Limit of Quantification (LOQ) | 1.027 - 2.922 µg/mL[1] | 2 - 4 ng/mL[2][3] |
| Intra-day Precision (%RSD) | ≤ 1.45%[1] | ≤ 5.3%[4] |
| Inter-day Precision (%RSD) | ≤ 2.35%[1] | ≤ 5.6%[4] |
| Accuracy (% Recovery) | 96.96% - 106.87%[1] | Within ±8.2% bias[4] |
Table 1: Comparison of typical validation parameters for the quantification of isoflavonoids using HPLC-UV and LC-MS/MS. Data is based on the analysis of daidzein and equol, structurally similar compounds to this compound.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for both HPLC and LC-MS analysis of this compound, based on established protocols for related isoflavones.
Sample Preparation (for Biological Matrices)
A critical step for both methods is the effective extraction of this compound from complex biological matrices such as plasma or urine.
-
Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the chromatography system.
HPLC-UV Method
-
Chromatographic System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 254 nm.
-
Column Temperature: 35°C.
LC-MS/MS Method
-
Chromatographic System: UPLC system such as Waters Acquity or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or 2 mM ammonium acetate with 0.2% acetic acid).[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+) equipped with an electrospray ionization (ESI) source.[4]
-
Ionization Mode: Negative ion mode is typically used for isoflavonoids.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation. For daidzein, a precursor ion at m/z 253.2 yields product ions at m/z 223.2 and 91.[2]
Visualizing the Workflow and Cross-Validation Logic
To better illustrate the experimental process and the logic behind cross-validation, the following diagrams are provided.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is dictated by the specific analytical needs of a study. HPLC-UV offers a cost-effective, robust, and straightforward method suitable for applications where analyte concentrations are relatively high. In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring the detection of trace levels of this compound in complex biological matrices. A thorough method validation is imperative for both techniques to ensure the generation of accurate and reliable data, which is paramount for the successful progression of research and drug development programs.
References
Validation of s-Dihydrodaidzein as a biomarker for soy consumption
A comprehensive guide for researchers and drug development professionals on the validation of S-Dihydrodaidzein as a biomarker for soy consumption, with a comparative analysis against other soy-derived biomarkers.
This guide provides a detailed comparison of this compound with other established and emerging biomarkers of soy intake, including its precursors and related metabolites. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most appropriate biomarker for their study needs.
Introduction to Soy Biomarkers
The consumption of soy and soy-based products has been linked to various health benefits, making the accurate assessment of soy intake crucial in nutritional and clinical research. While dietary questionnaires are commonly used, they are subject to recall bias. Therefore, the use of objective biomarkers is essential for the precise quantification of soy consumption. Isoflavones, a class of phytoestrogens abundant in soybeans, and their metabolites are the primary candidates for soy intake biomarkers.
Daidzein, a major soy isoflavone, is metabolized by gut microbiota into several compounds, including this compound (S-DHD), equol, and O-desmethylangolensin (O-DMA). The production of these metabolites, particularly S-DHD and equol, is highly dependent on the individual's gut microbiome composition, leading to significant inter-individual variability. This guide focuses on the validation of S-DHD as a reliable biomarker and compares its performance against daidzein, genistein, and equol.
Comparative Analysis of Soy Biomarkers
The selection of an appropriate biomarker for soy consumption depends on various factors, including the specific research question, the study population, and the analytical resources available. The following table summarizes the key performance characteristics of this compound and other major soy isoflavone biomarkers.
| Biomarker | Matrix | Correlation with Soy Intake | Dose-Response Relationship | Inter-individual Variability | Key Advantages | Key Disadvantages |
| This compound | Urine, Plasma, Feces | Good | Demonstrated dose-dependent increase in urine with soy intake[1]. | High; production is dependent on specific gut bacteria. | A direct metabolite of daidzein, reflecting gut microbial activity. | High inter-individual variability in production. |
| Daidzein | Urine, Plasma | Good | Urinary excretion shows a linear dose response at low-to-moderate soy consumption[2]. Urinary excretion can vary significantly[3][4][5][6]. | Moderate; influenced by absorption and metabolism. | A primary isoflavone in soy, present in relatively high concentrations. | Shorter half-life compared to some metabolites. |
| Genistein | Urine, Plasma | Good | Urinary excretion correlates with soy intake[3][4][6]. | Moderate; influenced by absorption and metabolism. | The most abundant isoflavone in soybeans. | Lower bioavailability compared to daidzein[5][7]. |
| Equol | Urine, Plasma | Variable | Production is dose-dependent on daidzein intake. | Very High; only produced by 30-50% of the population[8]. | Has higher biological activity than its precursor daidzein. | Not a universal biomarker due to producer/non-producer status. |
| O-Desmethylangolensin (O-DMA) | Urine | Variable | Production is linked to daidzein metabolism. | High; produced by a larger proportion of the population than equol. | May serve as a biomarker in equol non-producers. | Less studied as a primary biomarker of soy intake. |
Signaling Pathways and Metabolism
The metabolism of soy isoflavones is a complex process initiated in the gut. Daidzein, consumed primarily as its glucoside conjugate (daidzin), is hydrolyzed to its aglycone form by intestinal glucosidases. Subsequently, gut bacteria metabolize daidzein to this compound, which can be further converted to equol in individuals possessing the necessary microbial enzymes.
References
- 1. Short-Term Soy Bread Intervention Leads to a Dose-Response Increase in Urinary Isoflavone Metabolites and Satiety in Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of soybean processing, habitual diet, and soy dose on urinary isoflavonoid excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urine accurately reflects circulating isoflavonoids and ascertains compliance during soy intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daidzein is a more bioavailable soymilk isoflavone than is genistein in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary disposition of the soybean isoflavones daidzein, genistein and glycitein differs among humans with moderate fecal isoflavone degradation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma and urinary kinetics of the isoflavones daidzein and genistein after a single soy meal in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of s-Dihydrodaidzein metabolites in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of S-Dihydrodaidzein (s-DHD), a key metabolite of the soy isoflavone daidzein, across different species, primarily focusing on humans, rats, and mice. Understanding these species-specific metabolic differences is crucial for the accurate interpretation of preclinical data and its extrapolation to human health and disease. This document summarizes quantitative metabolic data, details common experimental protocols for metabolite analysis, and visualizes the key metabolic and signaling pathways involved.
Introduction to this compound Metabolism
This compound is an intermediary metabolite in the biotransformation of daidzein, a major isoflavone found in soy products. The metabolism of daidzein is initiated by intestinal microflora, which convert it to s-DHD. Subsequently, s-DHD can be further metabolized into two primary downstream products: equol and O-desmethylangolensin (O-DMA). The production of these metabolites, particularly equol, is highly dependent on the composition of the gut microbiome and exhibits significant variability among different species and even between individuals within the same species. Equol is of particular interest due to its higher estrogenic activity and potential health benefits compared to its precursors.[1]
Comparative Quantitative Analysis of Metabolites
The metabolic fate of s-DHD varies significantly between humans, rats, and mice. A key differentiator is the production of equol. While virtually all rodents are considered equol producers, only about 30-50% of the human population possesses the necessary gut bacteria to convert daidzein to equol.[2] This leads to distinct profiles of circulating and excreted metabolites.
In humans who are equol producers, s-DHD is a transient intermediate, with equol being a major downstream metabolite. In non-producers, O-DMA is often the predominant end-product. In contrast, rodents consistently produce high levels of equol.[3] Furthermore, the conjugation patterns of these metabolites (glucuronidation and sulfation) also show species-specific differences, which impacts their bioavailability and biological activity.
Below are tables summarizing the typical plasma concentrations and urinary excretion profiles of s-DHD and its major metabolites in humans, rats, and mice.
Table 1: Comparative Plasma Concentrations of Daidzein and its Metabolites (ng/mL)
| Metabolite | Human (Equol Producer) | Human (Equol Non-Producer) | Rat | Mouse |
| Daidzein | Variable | Variable | 2-200 | Variable |
| This compound | Low/Transient | Low/Transient | 2-200 | Low/Transient |
| Equol | 10-100 | Not Detected | >200 | >200 |
| O-DMA | Low | 10-50 | Low | Low |
Note: Concentrations are approximate and can vary significantly based on the dose of daidzein administered, individual metabolic differences, and the analytical methods used. Data compiled from multiple sources.[4][5][6]
Table 2: Predominant Conjugated Metabolites in Plasma
| Species | Predominant Conjugates of Daidzein Metabolites |
| Human | 7-sulfo-4'-glucuronides and diglucuronides.[3] |
| Rat | Male: Disulfates and 7-sulfo-4'-glucuronides. Female: 7-glucuronides.[3] |
| Mouse | Monosulfates and monoglucuronides.[3] |
Experimental Protocols
The quantification of s-DHD and its metabolites in biological matrices is most commonly achieved using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This technique offers high sensitivity and specificity for the simultaneous measurement of multiple analytes.
Protocol: UPLC-MS/MS for the Quantification of Isoflavone Metabolites in Plasma and Urine
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding 300 µL of a methanol/ethanol (50:50) mixture.
-
Vortex and centrifuge the samples for 20 minutes at 16,000 x g.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a methanol/water (1:9) solution for injection.
2. Sample Preparation (Urine):
-
To 100 µL of urine, add an internal standard.
-
Dilute with 300 µL of methanol/ethanol (50:50).
-
Centrifuge and evaporate the supernatant as described for plasma.
-
Reconstitute the residue for injection.
-
For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase and sulfatase can be included prior to extraction.
3. UPLC-MS/MS Conditions:
-
Column: Reversed-phase C18 column (e.g., Waters Acquity CSH C18, 1.7 µm, 2.1 mm × 150 mm).[7]
-
Mobile Phase A: 2 mM ammonium acetate with 0.2% acetic acid in water.[7]
-
Mobile Phase B: 0.2% acetic acid in acetonitrile.[7]
-
Flow Rate: 0.30 mL/min.[7]
-
Gradient Elution: A linear gradient is typically used to achieve optimal separation of the metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for the specific detection and quantification of each metabolite, using precursor-to-product ion transitions.
Metabolic and Signaling Pathways
The metabolism of daidzein to s-DHD and its subsequent conversion to equol or O-DMA is a multi-step process mediated by gut bacteria. While the direct signaling effects of s-DHD are not as extensively studied as those of daidzein and equol, it is likely to share some of their biological activities, including interactions with estrogen receptors and modulation of key signaling pathways like MAPK and NF-κB.
Metabolic Pathway of Daidzein
Metabolic conversion of daidzein by gut microbiota.
Experimental Workflow for Metabolite Analysis
Workflow for s-DHD metabolite analysis.
Potential Signaling Pathways of this compound
Given that daidzein and its metabolites exhibit estrogenic activity and can modulate inflammatory pathways, s-DHD is likely to have similar effects. Daidzein has been shown to interact with both estrogen receptor α (ERα) and ERβ, with a higher affinity for ERβ.[8] It has also been demonstrated to inhibit the activation of MAPK and NF-κB signaling pathways, which are critical in inflammatory responses.[9]
Potential signaling pathways modulated by s-DHD.
Conclusion
The metabolism of this compound shows marked differences across species, particularly in the production of equol and the patterns of phase II conjugation. Rodents are consistent equol producers, leading to high circulating levels of this potent metabolite, whereas equol production in humans is variable and dependent on the gut microbiome. These metabolic distinctions are critical to consider when translating findings from animal studies to human health. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of isoflavone metabolism and drug development.
References
- 1. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phase II metabolism of the soy isoflavones genistein and daidzein in humans, rats and mice: a cross-species and sex comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of dietary daidzein and its metabolite, equol, at physiological concentrations on the growth of estrogen-dependent human breast cancer (MCF-7) tumors implanted in ovariectomized athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
S-Dihydrodaidzein in Oncology: A Comparative Analysis Against Other Isoflavones in Cancer Cell Lines
For Immediate Release
A comprehensive review of the existing scientific literature reveals the emerging potential of S-dihydrodaidzein, a metabolite of the soy isoflavone daidzein, as a noteworthy agent in cancer research. This guide provides a detailed comparison of the efficacy of this compound and other prominent isoflavones—genistein, daidzein, and equol—across various cancer cell lines, supported by experimental data and mechanistic insights.
Introduction
Isoflavones, a class of phytoestrogens abundant in soy products, have garnered significant attention for their potential role in cancer prevention and therapy. While genistein and daidzein are the most extensively studied isoflavones, their metabolites, formed through intestinal microflora action, may possess distinct and potent biological activities. This guide focuses on this compound, an intermediate in the conversion of daidzein to S-equol, and benchmarks its anticancer efficacy against its parent compound, daidzein, the well-researched genistein, and the potent metabolite, S-equol.
Data Presentation: Comparative Efficacy of Isoflavones
The following tables summarize the quantitative data on the effects of various isoflavones on cancer cell proliferation and apoptosis.
| Isoflavone | Cancer Cell Line | IC50 Value (µM) | Reference |
| Daidzein | MCF-7 (Breast) | 50 | [1][2][3] |
| BEL-7402 (Hepatoma) | 59.7 | [4] | |
| A549 (Lung) | >100 | [4] | |
| HeLa (Cervical) | >100 | [4] | |
| HepG-2 (Hepatoma) | >100 | [4] | |
| MG-63 (Osteosarcoma) | >100 | [4] | |
| Genistein | PC-3 (Prostate) | ~50 | |
| LNCaP (Prostate) | ~50 | ||
| MDA-MB-231 (Breast) | Not specified | ||
| S-equol | LNCaP (Prostate) | ≥ 5 | |
| LAPC-4 (Prostate) | ≥ 2.5 | ||
| MDA-MB-231 (Breast) | ≥ 10 | ||
| This compound | Not available | Not available |
Table 1: Comparative IC50 Values of Isoflavones in Various Cancer Cell Lines. The IC50 value represents the concentration of an isoflavone required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value indicates higher potency. Data for this compound is currently not available in the reviewed literature.
| Isoflavone | Cancer Cell Line | Effect on Apoptosis | Key Molecular Changes | Reference |
| Daidzein | MCF-7 (Breast) | Induces apoptosis | Increased Bax/Bcl-2 ratio, ROS production, Caspase-3/7 activation | [1][2][3][5] |
| BEL-7402 (Hepatoma) | Induces apoptosis | ROS-mediated mitochondrial dysfunction | [4] | |
| HeLa (Cervical) | Induces apoptosis at low concentrations | - | [6] | |
| Genistein | Various | Induces apoptosis | - | |
| S-equol | PC3 (Prostate) | Induces apoptosis | Upregulation of FasL and Bim | [7] |
| This compound | Not available | Not available | Not available |
Table 2: Effects of Isoflavones on Apoptosis in Cancer Cell Lines. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well for MCF-7) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the isoflavone (e.g., 0, 25, 50, and 100 µM of Daidzein) for specified time periods (e.g., 24, 48, and 72 hours).[2]
-
MTT Addition: After the treatment period, 20 µl of MTT solution (5 mg/ml) is added to each well, and the plates are incubated for 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is removed, and 100 µl of DMSO is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using an ELISA reader.[2] Cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentration of the isoflavone for a specified duration.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An increased percentage of Annexin V-positive cells indicates apoptosis induction.[2]
Signaling Pathways and Mechanisms of Action
Isoflavones exert their anticancer effects through the modulation of various signaling pathways.
Metabolic Pathway of Daidzein
Daidzein is metabolized by gut microflora into this compound, which is then further converted to S-equol. This metabolic conversion is crucial as the resulting metabolites can exhibit different biological activities compared to the parent compound.
Daidzein-Induced Apoptosis Pathway in MCF-7 Breast Cancer Cells
Daidzein has been shown to induce apoptosis in MCF-7 cells through the intrinsic mitochondrial pathway. This process is initiated by an increase in reactive oxygen species (ROS), leading to the activation of a cascade of molecular events culminating in cell death.[1][2][3][5]
S-Equol-Mediated Inhibition of Prostate Cancer Growth
S-equol has demonstrated significant anti-prostate cancer activities by activating the Akt/FOXO3a pathway. This leads to cell cycle arrest and apoptosis.[7]
Discussion and Future Directions
The available data indicates that genistein and the daidzein metabolite, S-equol, generally exhibit more potent anticancer effects at lower concentrations compared to daidzein. For instance, in prostate cancer cell lines, S-equol was effective at concentrations as low as 2.5 µM, while daidzein required higher concentrations to achieve significant growth inhibition.[8]
A critical gap in the current research landscape is the lack of studies directly evaluating the anticancer efficacy of this compound. As a key intermediate in the metabolic pathway from daidzein to the highly active S-equol, understanding its independent biological activity is paramount. Future research should prioritize investigating the effects of this compound on a panel of cancer cell lines to determine its IC50 values, its ability to induce apoptosis, and the underlying molecular mechanisms. Such studies will clarify whether this compound is merely a transient intermediate or possesses its own significant anticancer properties, potentially contributing to the overall protective effects associated with soy consumption.
Furthermore, comparative studies including all four isoflavones (genistein, daidzein, this compound, and S-equol) under standardized experimental conditions are necessary for a definitive assessment of their relative potencies. This will provide a clearer rationale for the development of isoflavone-based strategies for cancer prevention and treatment.
Conclusion
While this compound's role as a metabolic intermediate is established, its direct contribution to the anticancer effects of soy isoflavones remains an open and critical question for the research community. The existing evidence strongly supports the potent anticancer activities of genistein and S-equol, often surpassing that of daidzein. The elucidation of this compound's efficacy is the next logical step in fully understanding the complex relationship between soy isoflavones and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of daidzein on cell growth, cell cycle, and telomerase activity of human cervical cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-equol, a Secondary Metabolite of Natural Anticancer Isoflavone Daidzein, Inhibits Prostate Cancer Growth In Vitro and In Vivo, Though Activating the Akt/FOXO3a Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
S-Dihydrodaidzein: A Promising New Avenue in Osteoporosis Therapy?
An In-Vivo Comparative Guide for Researchers and Drug Development Professionals
The global burden of osteoporosis and its associated fractures necessitates the exploration of novel therapeutic agents. S-Dihydrodaidzein (S-DHD), a key metabolite of the soy isoflavone daidzein, is emerging as a compound of interest. While direct in-vivo comparative studies on S-DHD are still in early stages, this guide synthesizes available preclinical data for its precursor, daidzein, and its further metabolite, equol, to provide a comparative perspective on the potential of S-DHD in the management of postmenopausal osteoporosis. This guide will focus on the well-established ovariectomized (OVX) rodent model, a standard for simulating postmenopausal bone loss.
Performance Comparison in Ovariectomized Models
The following tables summarize the in-vivo efficacy of daidzein and its metabolite equol in preventing bone loss in ovariectomized (OVX) rodent models. While direct quantitative data for this compound is not yet widely available, its position as a more bioactive metabolite of daidzein suggests its potential for at least comparable, if not superior, efficacy.
Table 1: Effect of Daidzein and Metabolites on Bone Mineral Density (BMD) in OVX Mice
| Treatment Group | Dosage | Duration | Femur BMD (% change vs. OVX control) | Lumbar Vertebrae BMD (% change vs. OVX control) | Uterine Weight (% change vs. OVX control) | Citation |
| Daidzein | 200 mg/kg diet | 12 weeks | Increased | No significant change | No significant change | [1] |
| Equol | 0.5 mg/day | 3 weeks | Maintained at sham levels | Not Reported | No significant change | [2] |
| O-desmethylangolensin (O-DMA) | 0.5 mg/day | 3 weeks | No significant effect | Not Reported | No significant change | [2] |
Table 2: Effect of S-Equol on Bone Strength in OVX Rats
| Treatment Group | Dosage | Duration | Vertebral Compressive Strength (% change vs. OVX control) | Femoral Bending Strength (% change vs. OVX control) | Uterine Weight (% change vs. OVX control) | Citation |
| S-Equol | 100 mg/kg | 60 days | Preserved at sham levels | Preserved at sham levels | Lower than sham | [3] |
Experimental Protocols
The following provides a generalized experimental protocol for in-vivo validation of compounds like this compound in an ovariectomized rodent model, based on methodologies from cited studies.
Objective: To evaluate the efficacy of this compound in preventing estrogen-deficiency-induced bone loss.
Animal Model: Ovariectomized (OVX) female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), typically 8-12 weeks old. A sham-operated group serves as a control for healthy bone mass.
Experimental Groups:
-
Sham + Vehicle: Sham-operated animals receiving the vehicle control.
-
OVX + Vehicle: Ovariectomized animals receiving the vehicle control (placebo).
-
OVX + this compound: Ovariectomized animals receiving this compound at various doses.
-
OVX + Daidzein (Positive Control): Ovariectomized animals receiving daidzein.
-
OVX + Estradiol (Positive Control): Ovariectomized animals receiving 17β-estradiol.
Administration:
-
Route: Oral gavage is a common method for administering isoflavones and their metabolites.[4] The compound is typically dissolved or suspended in a vehicle like corn oil or carboxymethyl cellulose.
-
Dosage: Dose-ranging studies are necessary to determine the optimal therapeutic dose. Based on studies with related compounds, a range of 10-100 mg/kg body weight could be a starting point.
-
Frequency: Daily administration is typical for the duration of the study.
-
Duration: Studies typically run for 4 to 12 weeks to allow for significant bone turnover and measurable changes in bone density.[1][3]
Outcome Measures:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (μCT) of the femur and lumbar vertebrae.[1][5]
-
Bone Microarchitecture: Assessed using μCT to analyze parameters like trabecular bone volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Biomechanical Strength: Evaluated through three-point bending tests of the femur to determine maximal load and stiffness.
-
Biochemical Markers of Bone Turnover: Serum levels of bone formation markers (e.g., osteocalcin, P1NP) and bone resorption markers (e.g., CTX-1) are measured using ELISA.[6]
-
Uterine Weight: The uterus is excised and weighed at the end of the study to assess estrogenic effects on reproductive tissues.[3]
Signaling Pathways
The therapeutic effects of daidzein and its metabolites on bone are believed to be mediated through multiple signaling pathways. This compound, as a key intermediate, is likely to modulate these same pathways.
Metabolism of Daidzein by Gut Microbiota.
Studies suggest that dihydrodaidzein exerts its anti-osteoporotic effects by promoting osteoblast differentiation and inhibiting osteoclast activity. This is potentially mediated through the upregulation of Bone Morphogenetic Protein 2 (BMP-2) signaling and the inhibition of the NF-κB and MAPK signaling pathways.
Potential Signaling Pathways of this compound in Bone.
Conclusion
While direct in-vivo comparative data for this compound is still emerging, the existing evidence for its precursor, daidzein, and its more potent metabolite, equol, strongly suggests its therapeutic potential for postmenopausal osteoporosis. The compiled data indicates that these compounds can effectively mitigate bone loss in preclinical models without significant uterotrophic effects, a crucial advantage over traditional hormone replacement therapy. The modulation of key signaling pathways like BMP-2, NF-κB, and MAPK further supports the bone-protective mechanisms of daidzein metabolites. Future in-vivo studies focusing on direct comparisons of this compound with current osteoporosis treatments are warranted to fully elucidate its clinical utility.
References
- 1. Daidzein together with high calcium preserve bone mass and biomechanical strength at multiple sites in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative activities of daidzein metabolites, equol and O-desmethylangolensin, on bone mineral density and lipid metabolism in ovariectomized mice and in osteoclast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daidzein but not other phytoestrogens preserves bone architecture in ovariectomized female rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soy isoflavone phase II metabolism differs between rodents and humans: implications for the effect on breast cancer risk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repeated in vivo determinations of bone mineral density during parathyroid hormone treatment in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability - PMC [pmc.ncbi.nlm.nih.gov]
S-Dihydrodaidzein's Binding Affinity for Estrogen Receptors: A Comparative Analysis
For Immediate Release
A comprehensive review of in-silico and in-vitro studies reveals that S-dihydrodaidzein, the more biologically active metabolite of the soy isoflavone daidzein known as S-equol, demonstrates a significant and preferential binding affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This selective binding profile distinguishes it from other phytoestrogens and established estrogen receptor modulators, suggesting a potential for more targeted therapeutic applications.
Molecular docking simulations and competitive binding assays consistently highlight S-equol as a potent ligand for ERβ. Its binding affinity for ERβ is notably higher than its precursor, daidzein, and comparable to that of genistein, another well-studied soy isoflavone. In contrast, the synthetic estrogen receptor modulator, tamoxifen, exhibits a different binding profile.
This comparative guide provides an objective analysis of the binding characteristics of this compound with estrogen receptors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Binding Affinities of this compound and Other Estrogen Receptor Modulators
The following table summarizes the quantitative data from various studies, comparing the binding affinities of this compound (S-equol) with other key compounds to ERα and ERβ. Binding affinities are presented as the inhibition constant (Ki) in nanomolar (nM) and Relative Binding Affinity (RBA) as a percentage relative to 17β-estradiol. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki, nM) | Relative Binding Affinity (RBA, %) | Selectivity (β/α ratio) |
| This compound (S-equol) | ERα | ~6.41 - 208.3 | 0.144 | ~24 |
| ERβ | ~0.73 - 16 | 3.50 | ||
| Daidzein | ERα | ~3333 | 0.003 | ~17 |
| ERβ | ~196 | 0.051 | ||
| Genistein | ERα | ~169.5 | 0.021 | ~324 |
| ERβ | ~0.52 | 6.80 | ||
| 17β-Estradiol | ERα | ~0.2 | 100 | 1 |
| ERβ | ~0.5 | 100 | ||
| Tamoxifen | ERα | - | - | - |
| ERβ | - | - | - |
Note: Ki and RBA values are compiled from multiple sources and may vary depending on the specific experimental conditions. The data for Tamoxifen's direct binding affinity from these specific comparative studies was not detailed in the same format.
Experimental Protocols
The data presented in this guide is derived from established experimental and computational methodologies.
Molecular Docking Simulation
Molecular docking studies are performed to predict the binding conformation and affinity of a ligand to a protein target. A typical protocol involves:
-
Protein and Ligand Preparation: The three-dimensional crystal structures of ERα and ERβ are obtained from the Protein Data Bank (PDB). Water molecules are removed, and polar hydrogens and Kollman charges are added to the protein structures. The 3D structure of the ligands, such as this compound, are prepared and optimized.[1]
-
Grid Box Generation: A grid box is defined around the active site of the estrogen receptor to encompass the binding pocket.[2][3]
-
Docking Simulation: Software such as AutoDock Vina is used to perform the docking.[4] The program explores various conformations of the ligand within the receptor's binding site and calculates the binding energy for each pose. The conformation with the lowest binding energy is typically considered the most favorable.[2][3]
Estrogen Receptor Competitive Binding Assay
This in-vitro assay measures the ability of a test compound to compete with a radiolabeled ligand, typically [³H]-17β-estradiol, for binding to the estrogen receptor.
-
Receptor Source: Uteri from ovariectomized rats or purified recombinant human ERα and ERβ are used as the source of the receptors.[5]
-
Competitive Binding: A constant concentration of the estrogen receptor and [³H]-17β-estradiol is incubated with varying concentrations of the test compound (e.g., this compound).
-
Separation and Quantification: The receptor-bound and free radioligand are separated using methods like hydroxyapatite adsorption. The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to the binding of unlabeled 17β-estradiol.[5]
Visualizing Molecular Interactions and Pathways
To better understand the processes involved in these comparative studies, the following diagrams illustrate the workflow of a molecular docking study and the general signaling pathway of estrogen receptors.
References
- 1. S-equol, a potent ligand for estrogen receptor beta, is the exclusive enantiomeric form of the soy isoflavone metabolite produced by human intestinal bacterial flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.uin-malang.ac.id [repository.uin-malang.ac.id]
- 5. Comparative Effects of R- and S-equol and Implication of Transactivation Functions (AF-1 and AF-2) in Estrogen Receptor-Induced Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
S-Equol vs. Daidzein and Dihydrodaidzein: A Comparative Safety and Toxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profiles of S-equol, a gut microbial metabolite of the soy isoflavone daidzein, and its parent compounds, daidzein and dihydrodaidzein. Understanding the relative safety of these compounds is crucial for the development of novel therapeutics and dietary supplements. This document summarizes key experimental data from preclinical studies, outlines the methodologies used, and presents visual representations of relevant biological pathways and experimental workflows.
Executive Summary
S-equol, the focus of increasing research for its potential health benefits, demonstrates a safety profile that is generally comparable to or, in some aspects, more favorable than its precursor, daidzein. The available data on dihydrodaidzein, an intermediate metabolite, is limited, making a direct and comprehensive comparison challenging.
Daidzein has been extensively studied and is considered to have low acute and subchronic toxicity. While generally not genotoxic in bacterial assays, some in vitro studies suggest a potential for chromosomal damage at high concentrations.
S-equol has also shown a favorable safety profile in preclinical studies, with no evidence of genotoxicity in standard assays. Some in vitro studies indicate a potential for aneugenic activity (leading to an abnormal number of chromosomes), which warrants further investigation.
Dihydrodaidzein , as an intermediary in the metabolic conversion of daidzein to S-equol, has not been as extensively evaluated for its safety and toxicity. The limited available data does not indicate significant toxicity, but a comprehensive assessment is hampered by the scarcity of dedicated studies.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the available quantitative data on the acute, repeated dose, and genetic toxicity, as well as the cytotoxicity of S-equol, daidzein, and dihydrodaidzein.
Table 1: Acute and Repeated Dose Toxicity
| Compound | Test System | Route of Administration | Dose/Concentration | Observation | Reference |
| Daidzein | Rats | Oral | >5000 mg/kg | No Observed Adverse Effect Level (NOAEL) in an acute toxicity study. No mortality observed. | [1][2] |
| Rats | Oral | Up to 5000 mg/kg/day for 28 days | No significant changes in hematology, clinical biochemistry, or kidney function. No signs of toxicity in organs. | [1][2] | |
| S-Equol | Information not available | ||||
| Dihydrodaidzein | Information not available |
Table 2: Cytotoxicity
| Compound | Cell Line | Assay | IC50 / Observation | Reference |
| Daidzein | BEL-7402 (Human hepatoma) | MTT Assay | 59.7 ± 8.1 µM | [3] |
| A549, HeLa, HepG-2, MG-63 | MTT Assay | >100 µM (No significant cytotoxicity) | [3] | |
| V79 (Chinese hamster lung fibroblasts) | Neutral Red Uptake & MTT Assay | IC50 of about 75 µM for genistein, daidzein showed a shallow increase in micronuclei between 25 and 100 µM, suggesting lower cytotoxicity than genistein. | [4] | |
| S-Equol | HepG2 (Human liver cancer) | LDH release and cell viability assays | No effect on LDH release; inhibition of cell growth at concentrations <75 µM. | [5] |
| Dihydrodaidzein | HepG2 (Human liver cancer) | LDH release and cell viability assays | Information not available in a directly comparative context. |
Table 3: Genotoxicity
| Compound | Test System | Assay | Concentration | Result | Reference |
| Daidzein | S. typhimurium & E. coli | Ames Test | Up to 5000 µ g/plate | Negative (not mutagenic) | [1] |
| V79 cells | Micronucleus Assay | 25-100 µM | Shallow increase in micronuclei (partly CREST+ and CREST-) | [4] | |
| S-Equol | S. typhimurium & E. coli | Ames Test | Up to 5000 µ g/plate | Negative (not mutagenic) | |
| V79 cells | Micronucleus Assay | Up to 25 µM | Increase in micronuclei (mostly CREST+), suggesting aneugenic potential. | [4] | |
| Dihydrodaidzein | Information not available |
Experimental Protocols
A brief description of the key experimental methodologies cited in this guide is provided below to aid in the interpretation of the presented data.
Acute Oral Toxicity Study (as per OECD Guideline 423)
This study provides information on the adverse effects of a single oral dose of a substance. Typically, rodents are administered the test substance at various dose levels. The animals are then observed for a period, usually 14 days, for signs of toxicity and mortality. The No Observed Adverse Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.[1][2]
Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)
This study assesses the toxic effects of a substance following repeated daily oral administration over 28 days. Animals, usually rats, are divided into groups and receive different dose levels of the test substance. Throughout the study, parameters such as body weight, food and water consumption, hematology, clinical biochemistry, and organ weights are monitored. At the end of the study, a detailed histopathological examination of organs is performed.[1][2]
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is measured by a spectrophotometer and is directly proportional to the number of living cells. The IC50 value, the concentration of a substance that inhibits cell growth by 50%, is a common measure of cytotoxicity.[3]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, making them unable to grow in a histidine-free medium. The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium. The number of revertant colonies is an indication of the mutagenic potential of the substance.[1]
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. The presence of micronuclei indicates chromosomal damage (clastogenicity) or aneuploidy (abnormal number of chromosomes). Staining with CREST antibodies can differentiate between micronuclei containing whole chromosomes (CREST-positive), indicative of an aneugenic effect, and those containing acentric fragments (CREST-negative), indicative of a clastogenic effect.[4]
Visualizations
Metabolic Pathway of Daidzein to S-Equol
The following diagram illustrates the metabolic conversion of daidzein to S-equol, with dihydrodaidzein as a key intermediate. This process is mediated by gut microbiota.
Caption: Metabolic conversion of daidzein to S-equol.
General Workflow for In Vitro Toxicity Assessment
This diagram outlines a typical workflow for assessing the toxicity of a compound using in vitro methods.
Caption: A generalized workflow for in vitro toxicity testing.
Comparative Assessment and Discussion
The available evidence suggests that both daidzein and its metabolite S-equol have a relatively low toxicity profile in preclinical models.
Genotoxicity: A key area of differentiation appears in their genotoxic potential. Daidzein was found to be non-mutagenic in the Ames test.[1] However, in mammalian cells, it induced a slight increase in micronuclei, suggesting a weak potential for chromosomal damage.[4] In contrast, S-equol was also negative in the Ames test but showed a more pronounced induction of micronuclei in V79 cells, with a majority being CREST-positive, indicating an aneugenic mode of action.[4] This suggests that while neither compound appears to be a direct mutagen, S-equol may have a higher potential to interfere with chromosome segregation during cell division. The genotoxicity of dihydrodaidzein has not been thoroughly investigated, representing a significant data gap.
Limitations and Future Directions
The primary limitation of this comparative assessment is the scarcity of dedicated safety and toxicity studies for this compound. Most of the available information is derived from studies focused on its parent compound, daidzein, or its metabolite, S-equol. To provide a more robust and conclusive comparison, the following studies are recommended:
-
Acute and repeated dose oral toxicity studies for this compound following standardized guidelines (e.g., OECD).
-
A comprehensive battery of in vitro and in vivo genotoxicity tests for this compound, including the Ames test, micronucleus assay, and chromosomal aberration test.
-
Direct comparative in vitro cytotoxicity and genotoxicity studies that evaluate daidzein, this compound, and S-equol concurrently under the same experimental conditions and in a variety of cell lines.
Conclusion
Based on the currently available data, S-equol and daidzein exhibit a generally favorable safety profile. Daidzein has been more extensively studied and is considered to have low toxicity. S-equol, while also appearing to be of low toxicity, shows some in vitro evidence of aneugenic potential that warrants further investigation. The safety and toxicity of this compound remain largely uncharacterized, and dedicated studies are necessary to complete a comprehensive risk assessment. For researchers and drug development professionals, these findings underscore the importance of evaluating not only the parent compound but also its major metabolites to fully understand the safety profile of a potential therapeutic or nutraceutical agent.
References
- 1. In-vivo and in-silico toxicity studies of daidzein: an isoflavone from soy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotoxicity of the isoflavones genistein, daidzein and equol in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antioxidant activity of daidzein metabolites, O‑desmethylangolensin and equol, in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of S-Dihydrodaidzein: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of S-Dihydrodaidzein is paramount for ensuring a safe laboratory environment and regulatory compliance. This guide offers detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
This compound is a combustible solid and is classified as a skin and eye irritant.[1][2] Therefore, it must be handled with appropriate personal protective equipment and disposed of as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the inhalation of dust.[2] Avoid generating dust during handling.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Treat all solid this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, contaminated gloves) as hazardous chemical waste.
-
Do not mix this compound waste with other incompatible waste streams. For instance, store it separately from acids and bases.[3]
-
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealable, and compatible container.[3] The container should be in good condition with a secure lid to prevent leakage.
-
For solutions containing this compound, use a compatible liquid waste container. Do not fill containers beyond 90% capacity to allow for expansion.[3]
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.[4]
-
Indicate the primary hazards (e.g., "Irritant").
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowed time (typically one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [2]
Quantitative Data Summary
| Parameter | Limit | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [5] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Time Limit for Partially Filled Containers in SAA | Up to 1 year | [3] |
| Time Limit for Full Containers in SAA | Must be removed within 3 days | [3] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
Essential Safety and Operational Guide for Handling S-Dihydrodaidzein
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of S-Dihydrodaidzein, including personal protective equipment (PPE) recommendations, operational procedures for handling and storage, and a comprehensive disposal plan.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to proper PPE protocols is critical to ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn. | Protects against splashes of solutions or airborne powder, which can cause eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any damage before use and dispose of them properly after handling. | Prevents skin contact. Although specific data for this compound is limited, related isoflavones can cause skin irritation. |
| Body Protection | A standard laboratory coat is necessary. | Protects against incidental skin contact with the compound. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. If significant dust is generated, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling fine particles of the compound. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Avoid Dust Formation : When working with the powdered form, handle it carefully to minimize the generation of airborne dust.
-
Ventilation : Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Avoid Contact : Take measures to prevent contact with skin, eyes, and clothing.
-
Solution Preparation : this compound is soluble in DMSO. For preparing stock solutions, sonication may be recommended to aid dissolution.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Solutions should be stored in aliquots to avoid repeated freeze-thaw cycles.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with institutional and local environmental regulations for chemical waste.
-
Waste Classification : this compound should be treated as chemical waste.
-
Containerization : Collect waste material in a clearly labeled, sealed container.
-
Disposal Route : Do not dispose of this compound down the drain or in regular trash. It must be disposed of through a licensed chemical waste disposal service.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, pipette tips, and labware, should also be disposed of as chemical waste.
Experimental Protocols
This compound is a key intermediate in the metabolic pathway of daidzein to equol and is studied for its potential biological activities, including its effects as an estrogen receptor agonist. Below are detailed methodologies for key experiments.
Cell Viability and Proliferation (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines, such as the estrogen-receptive MCF-7 breast cancer cell line.
-
Cell Seeding : Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Replace the existing medium with the medium containing different concentrations of this compound and a vehicle control (DMSO).
-
Incubation : Incubate the cells with the treatment for 24, 48, or 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Migration (Wound Healing Assay)
This assay is used to investigate the effect of this compound on the migration of cancer cells.
-
Cell Seeding : Seed cells in a 6-well plate and grow until they form a confluent monolayer.
-
Creating the "Wound" : Use a sterile 200 µL pipette tip to create a scratch (wound) in the cell monolayer.
-
Washing : Wash the wells with PBS to remove any detached cells.
-
Treatment : Add fresh culture medium containing the desired concentration of this compound or a vehicle control.
-
Imaging : Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours) using a microscope.
-
Analysis : Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.
Visualizations
Metabolic Pathway of Daidzein to S-Equol
The following diagram illustrates the metabolic conversion of daidzein to S-equol, a process in which this compound is a critical intermediate. This biotransformation is primarily carried out by gut microbiota.
Experimental Workflow for a Cell-Based Assay
This diagram outlines the general workflow for conducting a cell-based assay to evaluate the effects of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
